2-Chloro-4-methoxybenzo[d]thiazole
Description
The exact mass of the compound 2-Chloro-4-methoxybenzo[d]thiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-methoxybenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methoxybenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCTXJVKIFYBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365946 | |
| Record name | 2-Chloro-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3507-27-5 | |
| Record name | 2-Chloro-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-methoxybenzo[d]thiazole: Properties, Synthesis, and Applications
This guide offers a comprehensive technical overview of 2-Chloro-4-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the molecule's physical, chemical, and spectroscopic properties. It further delves into established synthetic methodologies, reactivity, and its emerging applications, providing a robust foundation for its use as a versatile synthetic intermediate.
Core Molecular and Physical Properties
2-Chloro-4-methoxybenzo[d]thiazole is an aromatic heterocyclic compound built upon a benzothiazole core.[1][2] Its structure is distinguished by a chlorine atom at the 2-position and a methoxy group at the 4-position, which impart unique reactivity and potential for biological activity.[1][2] The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with various biological targets, and this specific derivative serves as a valuable precursor for more complex molecules.[1][3]
The fundamental properties of 2-Chloro-4-methoxybenzo[d]thiazole are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 2-chloro-4-methoxy-1,3-benzothiazole | [1][2] |
| CAS Number | 3507-27-5 | [1][2] |
| Molecular Formula | C₈H₆ClNOS | [1][2] |
| Molecular Weight | 199.66 g/mol | [1][2] |
| Solubility | 7.4 µg/mL (Predicted) | [1] |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)Cl | [1][2] |
| InChI | InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | [1] |
| InChIKey | MCCTXJVKIFYBJV-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile: Characterization and Analysis
While extensive, peer-reviewed spectral data for this specific molecule is not widely published, a reliable spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds. These predictions are crucial for guiding the characterization of synthesized or procured samples.
Predicted Spectroscopic Data
The following tables outline the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.8 | Multiplet | 2H | Aromatic Protons (H6, H7) |
| ~6.9 - 7.2 | Doublet | 1H | Aromatic Proton (H5) |
| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155.0 | C4 (C-OCH₃) |
| ~152.0 | C2 (C-Cl) |
| ~148.0 | C7a (Quaternary) |
| ~132.0 | C3a (Quaternary) |
| ~126.0 | C6 |
| ~116.0 | C7 |
| ~108.0 | C5 |
| ~56.0 | -OCH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600 - 1580 | Strong | C=N stretch (Thiazole ring) |
| ~1480 - 1450 | Strong | C=C stretch (Aromatic ring) |
| ~1250 - 1200 | Strong | C-O stretch (Aryl ether) |
| ~850 - 800 | Strong | C-Cl stretch |
Experimental Protocol: Spectroscopic Data Acquisition
Objective: To acquire ¹H NMR, ¹³C NMR, and IR spectra for the structural confirmation of 2-Chloro-4-methoxybenzo[d]thiazole.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
IR: For Attenuated Total Reflectance (ATR-FTIR), place a small, solvent-free sample directly onto the ATR crystal.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: ≥1024 (due to low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Infrared (IR) Spectroscopy:
-
Instrument: ATR-FTIR Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure: Record a background spectrum of the clean ATR crystal, then record the sample spectrum.
-
-
Data Processing: Process raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the internal standard (NMR) or background (IR).[4][5] For complex NMR spectra, 2D experiments like COSY and HSQC can be instrumental for definitive assignments.[6]
Chemical Reactivity and Synthetic Potential
The chemical behavior of 2-Chloro-4-methoxybenzo[d]thiazole is primarily dictated by the chlorine atom at the C-2 position, which is highly activated towards nucleophilic substitution.[2] This feature makes the compound an excellent electrophilic partner for a wide range of nucleophiles, serving as a gateway to diverse functionalized benzothiazole derivatives.
Key Reactive Sites:
-
C-2 Position: The carbon-chlorine bond is the principal site of reactivity. The chlorine atom acts as an effective leaving group, facilitating reactions with nucleophiles such as amines, thiols, and alkoxides.[1][2]
-
Benzothiazole Core: This fused aromatic system is generally stable but can participate in more complex transformations under specific conditions.[2] Its planar structure is also noted for facilitating π-π stacking interactions in material science applications.[1]
-
Methoxy Group: While less reactive than the C-Cl bond, the methoxy group can potentially undergo oxidation or cleavage under harsh conditions.[1]
Caption: Key reactivity pathway of 2-Chloro-4-methoxybenzo[d]thiazole.
Synthetic Methodologies
The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole can be approached by first constructing the core benzothiazole ring, followed by functionalization. A common strategy involves the cyclization of a substituted 2-aminothiophenol derivative.
A plausible and efficient route starts from 4-methoxy-1,3-benzothiazol-2-amine.[3] This precursor can be converted to the target 2-chloro derivative via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt as the catalyst.[7][8][9]
Caption: Plausible synthetic pathway via the Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Objective: To synthesize 2-Chloro-4-methoxybenzo[d]thiazole from 4-methoxy-1,3-benzothiazol-2-amine.
Disclaimer: This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.
Materials:
-
4-methoxy-1,3-benzothiazol-2-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Diethyl Ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-methoxy-1,3-benzothiazol-2-amine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) Chloride (CuCl) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Chloro-4-methoxybenzo[d]thiazole.
-
Applications in Research and Development
The unique structure of 2-Chloro-4-methoxybenzo[d]thiazole makes it a valuable building block in several areas of chemical science.
-
Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential biological activities.[1][10] The benzothiazole scaffold is present in molecules with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The chloro group at the 2-position allows for the introduction of various pharmacophores to modulate activity and selectivity.
-
Agrochemicals: The compound is explored for its utility in developing new fungicides and biocides.[1][11]
-
Material Science: Benzothiazole derivatives are known for their thermal and electrical properties, making them candidates for use in organic electronics and functional materials.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-methoxybenzo[d]thiazole is not widely available, data from structurally related compounds like 2-chloro-4-methylthiazole provides guidance on necessary precautions.[12][13][14]
-
Hazard Identification: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[14] May cause serious skin and eye irritation.[14]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep locked up or in an area accessible only to qualified personnel.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[12]
-
If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]
-
If Inhaled: Move person to fresh air.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
This compound is intended for research and development use only and is not for human or veterinary use. [2][12]
References
Sources
- 1. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
- 2. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. 2-Chloro-4-methoxybenzo[d]thiazole [myskinrecipes.com]
- 11. 2-Chloro-4, 6-dimethylbenzo[d]thiazole [myskinrecipes.com]
- 12. chemicalbook.com [chemicalbook.com]
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- 14. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
synthesis of 2-Chloro-4-methoxybenzo[d]thiazole from 3-methoxyaniline
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole from 3-Methoxyaniline
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing 2-Chloro-4-methoxybenzo[d]thiazole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Starting from the readily available precursor, 3-methoxyaniline, this document details a strategic three-step synthesis. The narrative is grounded in established chemical principles, elucidating the causality behind experimental choices and providing detailed, step-by-step protocols. The synthesis involves an initial regioselective thiocyanation of the aniline ring, followed by an intramolecular cyclization to form the core benzothiazole heterocycle, and culminates in a Sandmeyer-type transformation to install the target chloro-substituent. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous resource for the synthesis of this valuable compound.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[2][3] The specific analogue, 2-Chloro-4-methoxybenzo[d]thiazole, is a particularly valuable synthetic intermediate. The chlorine atom at the 2-position serves as a versatile reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to build molecular complexity.[4][5] Concurrently, the methoxy group at the 4-position can significantly influence the molecule's electronic properties and biological interactions, with methoxy substitutions being linked to enhanced kinase-inhibiting capabilities in some anticancer agents.[6] This guide delineates a reliable and well-precedented synthetic strategy to access this important building block.
Strategic Overview of the Synthesis
The selected synthetic pathway from 3-methoxyaniline to 2-Chloro-4-methoxybenzo[d]thiazole is a three-step sequence designed for efficiency and regiochemical control. The strategy leverages classical and reliable transformations in heterocyclic chemistry.
The core logic is as follows:
-
Step 1: Electrophilic Thiocyanation. Introduction of a thiocyanate (-SCN) group onto the aromatic ring of 3-methoxyaniline. This is a crucial step that installs the sulfur and nitrogen atoms required for the thiazole ring.
-
Step 2: Oxidative Intramolecular Cyclization. The thiocyanated aniline intermediate undergoes a cyclization reaction to form the thermodynamically stable 2-amino-4-methoxybenzothiazole ring system.
-
Step 3: Deaminative Chlorination (Sandmeyer Reaction). The 2-amino group of the benzothiazole intermediate is converted into a diazonium salt, which is subsequently displaced by a chloride ion to yield the final product.
This approach is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, allowing for predictable outcomes and troubleshooting.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow from 3-methoxyaniline.
Detailed Synthesis, Mechanism, and Protocols
Step 1: Regioselective Thiocyanation of 3-Methoxyaniline
Expertise & Causality: The initial step is an electrophilic aromatic substitution to introduce the thiocyanate group. The starting material, 3-methoxyaniline, contains two activating, ortho-para directing groups: an amino (-NH2) group and a methoxy (-OCH3) group. The amino group is the more powerful activator. The position para to the amino group is occupied by the methoxy group. Therefore, substitution is directed to the positions ortho to the amino group (positions 2 and 4). Position 4 is also para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. This inherent regioselectivity is key to forming the correct isomer for subsequent cyclization.
The reaction typically employs ammonium or potassium thiocyanate in the presence of an oxidizing agent like bromine in a protic solvent such as acetic acid.[2] The bromine reacts with the thiocyanate salt to generate an electrophilic thiocyanogen species, (SCN)₂, or a related complex, which is the active electrophile.
Mechanism of Thiocyanation
Caption: Cyclization of the thiocyanated aniline intermediate.
Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole
| Reagent/Parameter | Quantity/Value | Purpose/Notes |
| 4-Thiocyanato-3-methoxyaniline | 18.0 g (0.1 mol) | Starting Intermediate |
| Chloroform | 150 mL | Solvent |
| Bromine | 16.0 g (0.1 mol) | Oxidant/Cyclizing Agent |
| Reaction Temperature | Reflux (approx. 61 °C) | To drive the reaction to completion |
| Reaction Time | 4-6 hours | For complete cyclization |
Methodology:
-
The 4-thiocyanato-3-methoxyaniline (0.1 mol) is dissolved in chloroform (150 mL).
-
A solution of bromine (0.1 mol) in 20 mL of chloroform is added dropwise to the refluxing solution.
-
The reaction mixture is maintained at reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bisulfite to destroy any excess bromine, then neutralized with a sodium carbonate solution.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Purification by recrystallization from ethanol affords pure 2-amino-4-methoxybenzothiazole.
Step 3: Sandmeyer Reaction for Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
Expertise & Causality: The final transformation is the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is the classic and most reliable method for this purpose. [7][8]The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. [9]2. Chloride Displacement: The solution of the diazonium salt is then added to a solution of copper(I) chloride (CuCl). The copper catalyst facilitates the decomposition of the diazonium salt with the evolution of nitrogen gas and the formation of an aryl radical or cation, which is then trapped by the chloride ion to form the final product.
Mechanism of Sandmeyer Reaction
Caption: Key stages of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
| Reagent/Parameter | Quantity/Value | Purpose/Notes |
| 2-Amino-4-methoxybenzothiazole | 18.0 g (0.1 mol) | Starting Intermediate |
| Concentrated HCl | 60 mL | Acid for diazotization |
| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) | Nitrosating agent |
| Copper(I) Chloride (CuCl) | 12.0 g (0.12 mol) | Catalyst for Sandmeyer reaction |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temp (Displacement) | Critical for diazonium salt stability |
| Reaction Time | 1 hr (Diazotization), 2 hr (Displacement) | For complete reaction |
Methodology:
-
Diazotization: 2-Amino-4-methoxybenzothiazole (0.1 mol) is suspended in a mixture of concentrated HCl (60 mL) and water (60 mL). The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite (0.11 mol) in 20 mL of water is added dropwise, keeping the tip of the addition funnel below the surface of the liquid. The temperature must be strictly maintained below 5 °C. The reaction is stirred for an additional 30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride (0.12 mol) is dissolved in 50 mL of concentrated HCl. The freshly prepared, cold diazonium salt solution is added portion-wise to the CuCl solution with stirring.
-
Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then heated on a water bath at 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
After cooling, the reaction mixture is extracted with dichloromethane or ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-Chloro-4-methoxybenzo[d]thiazole.
Safety and Handling Considerations
-
3-Methoxyaniline: This compound is toxic upon ingestion, inhalation, or skin contact and may cause methemoglobinemia. [10]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood. Use appropriate gloves and face shield.
-
Aryl Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution at low temperatures and use them immediately after preparation.
-
General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The can be reliably achieved through a well-established three-step sequence of thiocyanation, intramolecular cyclization, and a Sandmeyer reaction. This guide provides a detailed, scientifically-grounded framework, from mechanistic understanding to practical laboratory protocols, for researchers and drug development professionals. By carefully controlling reaction conditions, particularly temperature and stoichiometry, this valuable synthetic intermediate can be produced with good yield and purity, paving the way for its further elaboration in medicinal chemistry and materials science.
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Kaur, R., et al. (2017). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
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Chen, S., et al. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Chemistry Portal. Available at: [Link]
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ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. National Institutes of Health. Available at: [Link]
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ResearchGate. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: [Link]
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ResearchGate. (2021). Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. ResearchGate. Available at: [Link]
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Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
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Spectroscopic Data of 2-Chloro-4-methoxybenzo[d]thiazole (CAS 3507-27-5): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-methoxybenzo[d]thiazole, identified by CAS number 3507-27-5. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing this and related benzothiazole derivatives.
The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1] The specific substitutions of a chlorine atom at the 2-position and a methoxy group at the 4-position on the benzothiazole ring significantly influence the molecule's chemical reactivity and potential biological activity.[2] The chlorine atom at the C-2 position, in particular, serves as a reactive site for further molecular functionalization, making this compound a valuable synthetic intermediate.[2]
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-4-methoxybenzo[d]thiazole. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide will leverage data from closely related analogs and theoretical predictions to provide a robust and scientifically grounded interpretation of its spectroscopic characteristics.
Molecular Structure and Properties
IUPAC Name: 2-chloro-4-methoxy-1,3-benzothiazole[2] Molecular Formula: C₈H₆ClNOS[3] Molecular Weight: 199.66 g/mol [3]
C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="2.1, -1.5!"]; S1 [label="S", pos="-2.1,-1.5!"]; C7 [label="C", pos="0, -2.5!"]; Cl1 [label="Cl", pos="0,-3.5!"]; C8 [label="C", pos="-2.6, 1.5!"]; O1 [label="O", pos="-3.9, 1.5!"]; C9 [label="CH3", pos="-5.2, 1.5!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- S1; C4 -- N1; N1 -- C7; S1 -- C7; C7 -- Cl1; C2 -- C8; C8 -- O1; O1 -- C9;
C1 -- C6 [style=dotted]; C2 -- C1 [style=dotted]; C3 -- C2 [style=dotted]; C4 -- C3 [style=dotted]; C5 -- C4 [style=dotted]; C6 -- C5 [style=dotted];
}
Caption: Molecular structure of 2-Chloro-4-methoxybenzo[d]thiazole.Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.20 - 7.40 | Triplet | ~8.0 |
| H-6 | 6.80 - 7.00 | Doublet | ~8.0 |
| H-7 | 7.50 - 7.70 | Doublet | ~8.0 |
| -OCH₃ | 3.80 - 4.00 | Singlet | N/A |
Rationale for Predictions: The chemical shifts of aromatic protons in benzothiazole derivatives are influenced by the electronic effects of the substituents. The methoxy group at the 4-position is an electron-donating group, which is expected to shield the protons on the benzene ring, shifting their signals to a slightly higher field compared to unsubstituted benzothiazole. The chlorine atom at the 2-position will have a lesser effect on the protons of the benzene ring. The expected multiplicities and coupling constants are based on the typical ortho and meta couplings observed in substituted benzene rings. For instance, in 2-chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, the aromatic protons appear in the range of 6.92-7.83 ppm.[4]
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-5 | 120 - 125 |
| C-6 | 110 - 115 |
| C-7 | 125 - 130 |
| C-7a | 130 - 135 |
| C-3a | 145 - 150 |
| -OCH₃ | 55 - 60 |
Rationale for Predictions: The chemical shifts are estimated based on the known effects of substituents on the benzothiazole ring system. The carbon attached to the chlorine (C-2) and the carbon attached to the methoxy group (C-4) are expected to be significantly deshielded. The methoxy carbon will appear in the typical range for such functional groups. In a related compound, 2-chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, the carbon of the methoxy group appears at 55.54 ppm, and the aromatic carbons are observed between 114.70 and 159.10 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-methoxybenzo[d]thiazole is expected to show characteristic absorption bands for the aromatic ring, the C-O bond of the methoxy group, and the C-Cl bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=N Stretch (Thiazole) | 1600 - 1670 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-S Stretch | 600 - 700 | Medium |
Rationale for Predictions: These predictions are based on typical IR absorption frequencies for the functional groups present in the molecule. For instance, in Schiff's bases of 2-amino-benzthiazole derivatives, the C=N stretching vibration is typically observed in the 1600-1670 cm⁻¹ range, and the C-S stretch is found around 600-700 cm⁻¹.[5] The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Chloro-4-methoxybenzo[d]thiazole, the molecular ion peak ([M]⁺) would be expected at m/z 199, with an isotopic peak at m/z 201 due to the presence of the ³⁷Cl isotope.
Expected Fragmentation Pattern:
-
Loss of Cl radical: [M - Cl]⁺ at m/z 164.
-
Loss of CH₃ radical from the methoxy group: [M - CH₃]⁺ at m/z 184.
-
Loss of CO from the methoxy group: [M - OCH₃]⁺ → [M - OCH₃ - CO]⁺.
-
Cleavage of the thiazole ring.
The fragmentation of benzothiazoles is complex and can involve rearrangements. The presence of the chlorine and methoxy groups will influence the fragmentation pathways.
Experimental Protocols
Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
A common method for the synthesis of 2-chlorobenzothiazole derivatives involves the condensation of a corresponding 2-aminothiophenol with a suitable reagent. For 2-Chloro-4-methoxybenzo[d]thiazole, a plausible synthetic route would start from 2-amino-3-methoxythiophenol.
Illustrative Synthetic Workflow:
reactant [label="2-Amino-3-methoxythiophenol"]; intermediate [label="Cyclization Reagent\n(e.g., Carbon disulfide followed by chlorination)"]; product [label="2-Chloro-4-methoxybenzo[d]thiazole"];
reactant -> intermediate [label="Step 1"]; intermediate -> product [label="Step 2"]; }
Caption: A general synthetic workflow for 2-Chloro-4-methoxybenzo[d]thiazole.Step-by-Step Protocol (Generalized):
-
Cyclization: 2-Amino-3-methoxythiophenol is reacted with a cyclizing agent such as carbon disulfide in a suitable solvent (e.g., ethanol) under basic conditions to form the corresponding 2-mercaptobenzothiazole intermediate.
-
Chlorination: The intermediate is then treated with a chlorinating agent (e.g., sulfuryl chloride or phosphorus oxychloride) to replace the thiol group with a chlorine atom, yielding the final product, 2-Chloro-4-methoxybenzo[d]thiazole.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Spectroscopic Analysis Protocol
Workflow for Spectroscopic Characterization:
sample [label="Purified\n2-Chloro-4-methoxybenzo[d]thiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Analysis\n(¹H and ¹³C)"]; ir [label="IR Analysis"]; ms [label="MS Analysis"]; data [label="Data Interpretation\nand Structure Confirmation", fillcolor="#34A853"];
sample -> nmr; sample -> ir; sample -> ms; {nmr, ir, ms} -> data; }
Caption: Workflow for the spectroscopic characterization of the synthesized compound.-
NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
IR Sample Preparation: The sample is prepared as a KBr pellet or a thin film on a salt plate.
-
IR Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
MS Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
MS Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).
-
Data Analysis: The obtained spectra are analyzed and interpreted to confirm the structure of 2-Chloro-4-methoxybenzo[d]thiazole.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloro-4-methoxybenzo[d]thiazole (CAS 3507-27-5). While direct experimental data is limited, the analysis of related compounds and theoretical predictions offer a solid foundation for the characterization of this important synthetic intermediate. The provided protocols for synthesis and spectroscopic analysis serve as a practical resource for researchers in the field. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the collective understanding of this compound's properties.
References
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[Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][6][7]–oxazin–4–one and 3 o. GSC Online Press.]([Link])
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A Technical Guide to the Biological Activity of Substituted Benzothiazole Derivatives
Preamble: The Benzothiazole Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with the presence of heteroatoms (nitrogen and sulfur), provides a unique electronic configuration that facilitates diverse, high-affinity interactions with biological macromolecules.[3][4]
This guide moves beyond a mere catalog of activities. It is designed for researchers, scientists, and drug development professionals, offering a deeper, mechanistic understanding of why and how substituted benzothiazole derivatives exert their profound biological effects. We will explore the causality behind experimental design, dissect key signaling pathways, and provide robust, validated protocols for assessing their therapeutic potential. The narrative is grounded in the principle that a thorough understanding of structure-activity relationships (SAR) and mechanisms of action is the bedrock of rational drug design.[5][6]
Chapter 1: Anticancer Activity - Targeting the Engines of Malignancy
The development of novel anticancer agents remains a paramount challenge in global health.[1] Benzothiazole derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes that drive tumor growth and proliferation.[5][9]
Core Mechanisms of Antineoplastic Action
The anticancer efficacy of benzothiazole derivatives is not monolithic; rather, it stems from their ability to interfere with multiple hallmark pathways of cancer.
-
Tyrosine Kinase Inhibition: Many receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, are overexpressed or constitutively active in cancer cells, leading to uncontrolled proliferation and angiogenesis. The benzothiazole scaffold is adept at fitting into the ATP-binding pocket of these kinases, acting as a competitive inhibitor and blocking downstream signaling.[3][5]
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA supercoiling during replication. Their inhibition leads to DNA strand breaks and triggers apoptosis. Certain benzothiazole derivatives have been shown to intercalate with DNA or stabilize the enzyme-DNA cleavage complex, effectively poisoning the enzyme.[5][6]
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many derivatives induce programmed cell death (apoptosis) through the activation of intrinsic (mitochondrial) or extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).[5][6]
Diagram 1.1: Simplified Tyrosine Kinase Inhibition Pathway This diagram illustrates the mechanism by which a substituted benzothiazole derivative can act as a Tyrosine Kinase Inhibitor (TKI), blocking the ATP-binding site and preventing the downstream signaling cascade that leads to tumor cell proliferation.
Caption: Workflow of Tyrosine Kinase inhibition by a benzothiazole derivative.
Quantitative Efficacy of Anticancer Benzothiazole Derivatives
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-based acetamide benzothiazole | HepG2 (Liver) | 0.048 | [7][8] |
| Pyridine-based acetamide benzothiazole | A549 (Lung) | 0.044 | [7][8] |
| Pyrimidine-containing benzothiazole | Breast, Lung, Renal | High % Growth Inhibition | [7] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [7] |
| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.88 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a reliable method for determining the IC₅₀ value of a test compound against an adherent cancer cell line. The causality for choosing the MTT assay is its robustness and direct correlation between mitochondrial activity (conversion of MTT to formazan) and cell viability.
1. Cell Seeding:
- Culture human cancer cells (e.g., A549 lung carcinoma) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate.
- Incubate for 24 hours to allow for cell attachment. This step is critical to ensure cells are in a logarithmic growth phase before treatment.
2. Compound Treatment:
- Prepare a stock solution of the benzothiazole derivative in DMSO.
- Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.
- Replace the medium in the wells with the medium containing the test compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
- Incubate for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Chapter 2: Antimicrobial Activity - Combating Infectious Threats
The rise of multidrug-resistant pathogens presents a severe threat to public health, necessitating the discovery of new antimicrobial agents.[10] Benzothiazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13]
Core Mechanisms of Antimicrobial Action
Substituted benzothiazoles interfere with essential microbial processes, leading to bacteriostatic or bactericidal effects.
-
Enzyme Inhibition: A key mechanism involves the inhibition of vital bacterial enzymes that are absent in humans, providing selective toxicity. For example, derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[10][13]
-
DNA Gyrase Inhibition: Some compounds target DNA gyrase, a bacterial topoisomerase, preventing DNA replication and leading to cell death.[13]
-
Disruption of Quorum Sensing: More advanced mechanisms include the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.[14]
Quantitative Efficacy of Antimicrobial Benzothiazole Derivatives
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole-isatin derivative | E. coli | 3.1 | [15] |
| Benzothiazole-isatin derivative | P. aeruginosa | 6.2 | [15] |
| Amino-benzothiazole Schiff base | E. coli | 15.62 | [15] |
| 7-bromo-benzothiazole derivative | S. aureus | ZOI = 21-27 mm | [15] |
| General Derivatives | S. aureus / E. coli | 78.125 | [15] |
(Note: ZOI = Zone of Inhibition)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a gold standard for determining the MIC of a compound. Its self-validating nature comes from the inclusion of positive (microbe, no drug) and negative (no microbe) controls.
Diagram 2.1: Workflow for MIC Determination This diagram shows the step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of a benzothiazole derivative using the broth microdilution method.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
1. Preparation:
- In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
- Prepare a 2X stock solution of the test compound in MHB. Add 100 µL of this stock to well 1.
- Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the second to last well. The last well serves as a growth control.
2. Inoculation:
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Add 50 µL of the bacterial inoculum to each well. This brings the total volume to 100 µL and halves the drug concentration to the desired final test range.
3. Incubation and Reading:
- Seal the plate and incubate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Chapter 3: Anticonvulsant and Neuroprotective Activities
The benzothiazole scaffold is present in clinically approved drugs targeting the central nervous system (CNS), such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[16][17] This highlights the significant potential of its derivatives as anticonvulsant and neuroprotective agents.[18][19]
Core Mechanisms of Neuroactivity
-
Modulation of Ion Channels: Riluzole, for example, is known to block voltage-gated sodium channels, which contributes to its neuroprotective effects by inhibiting glutamate release.[20]
-
GABAergic System Enhancement: Some derivatives have been shown to increase the levels of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain, which is a key mechanism for controlling seizures.[11]
-
Multi-Target Effects in Neurodegeneration: In the context of diseases like Alzheimer's, benzothiazole derivatives are being designed as multi-target-directed ligands, capable of inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), while also potentially targeting β-amyloid plaques.[3][20]
Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Test)
The Maximal Electroshock (MES) test is a cornerstone preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The rationale for its use is its high predictive value for drugs that act by preventing seizure spread.
1. Animal Preparation:
- Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
- Divide animals into groups (n=6-8): Vehicle control (e.g., saline or 0.5% CMC), positive control (e.g., Phenytoin), and test groups for different doses of the benzothiazole derivative.
2. Drug Administration:
- Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).
- Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
3. Induction of Seizure:
- Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes. This stimulus is calibrated to reliably induce a full tonic hind-limb extension in >95% of control animals.
4. Observation and Endpoint:
- The primary endpoint is the presence or absence of the tonic hind-limb extension phase of the seizure.
- A compound is considered to have provided protection if it abolishes the tonic hind-limb extension.
5. Data Analysis:
- Calculate the percentage of animals protected in each group.
- Determine the ED₅₀ (median effective dose) for the test compound using probit analysis.
- Neurotoxicity can be assessed concurrently using the rotarod test to ensure the anticonvulsant effect is not due to simple motor impairment.[21]
Chapter 4: Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases. Benzothiazole derivatives have shown significant anti-inflammatory properties, often linked to their ability to modulate the arachidonic acid cascade.[22]
Core Mechanism: COX Enzyme Inhibition
The primary mechanism for many anti-inflammatory benzothiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[22][23]
Diagram 4.1: Inhibition of the COX-2 Pathway This diagram illustrates how membrane phospholipids are converted into pro-inflammatory prostaglandins via the COX-2 enzyme, and how benzothiazole derivatives can inhibit this process.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is the most widely used primary test for screening anti-inflammatory agents. The injection of carrageenan, a phlogistic agent, induces a reproducible acute inflammatory response.
1. Animal Preparation and Dosing:
- Use Wistar rats (150-180 g).
- Administer the vehicle, a standard drug (e.g., Indomethacin), or the test benzothiazole derivative orally one hour before inducing inflammation.
2. Induction of Edema:
- Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
3. Measurement of Edema:
- Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
4. Data Analysis:
- Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
- Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
- % Inhibition = [(V_c - V_t) / V_c] x 100
- Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
Conclusion and Future Perspectives
The benzothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[11][24] The synthetic accessibility of the core and the ability to tune its pharmacological profile through substitution at various positions ensure its continued relevance.[3][4]
Future research will likely focus on developing derivatives with enhanced selectivity and multi-target capabilities, designing compounds that can simultaneously address complex pathologies like cancer or Alzheimer's disease. The integration of computational modeling, such as molecular docking and ADMET prediction, with the robust experimental protocols outlined in this guide will be crucial for accelerating the journey of novel benzothiazole derivatives from the laboratory to the clinic.
References
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Whitepaper: Unlocking the Therapeutic Potential of 2-Chloro-4-methoxybenzo[d]thiazole: A Guide to Target Identification and Validation
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, synthetically tractable derivative, 2-Chloro-4-methoxybenzo[d]thiazole , and delineates its potential as a foundational molecule for novel therapeutic development. While direct biological data on this specific compound is emerging, its structural features—a reactive 2-chloro group and an activity-enhancing 4-methoxy substituent—position it as an ideal starting point for exploring well-validated target classes associated with the broader benzothiazole family.[3][4] We will dissect the molecule's structural components, survey the most promising therapeutic avenues—oncology, neurodegeneration, and infectious diseases—and provide a practical, field-proven roadmap for target identification, validation, and lead optimization.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The fusion of a benzene and a thiazole ring creates the benzothiazole heterocycle, a structure that has consistently demonstrated a remarkable capacity to interact with diverse biological targets.[5][6] Its planarity, aromaticity, and the presence of nitrogen and sulfur heteroatoms facilitate a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts, which are critical for high-affinity binding to protein targets.[7] Several FDA-approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole and the cancer kinase inhibitor Quizartinib , feature this core scaffold, underscoring its clinical and commercial relevance.[1][8]
Deconstructing 2-Chloro-4-methoxybenzo[d]thiazole
The therapeutic potential of a scaffold is profoundly influenced by its substituents. In the case of 2-Chloro-4-methoxybenzo[d]thiazole (Molecular Formula: C₈H₆ClNOS), the specific functional groups at positions 2 and 4 are not merely decorative; they are key enablers of its utility in drug discovery.[3]
-
The 2-Chloro Group: This is the molecule's primary reactive handle. The chlorine atom at the C-2 position is an excellent leaving group, making the site susceptible to nucleophilic substitution.[4] This is a synthetic chemist's gateway to rapidly creating a diverse library of analogues by introducing various amines, thiols, or alcohols. This synthetic accessibility is paramount for establishing a robust Structure-Activity Relationship (SAR) during a lead optimization campaign.[3]
-
The 4-Methoxy Group: The electron-donating methoxy group (-OCH₃) at the C-4 position modifies the electronic properties of the aromatic system. Crucially, literature on related benzothiazole derivatives suggests that methoxy substituents can significantly enhance inhibitory activity against certain target classes, particularly protein kinases.[4][9] This pre-disposition makes kinase inhibition a logical and compelling starting point for investigation.
High-Priority Therapeutic Areas and Potential Molecular Targets
Based on extensive research into the benzothiazole class, we can logically infer several high-potential therapeutic applications and specific molecular targets for derivatives of 2-Chloro-4-methoxybenzo[d]thiazole.
Oncology
The broadest and most validated application for benzothiazoles is in cancer therapy.[10][11][12][13] Their mechanisms are diverse, but a few target classes stand out.
-
Protein Kinases: This is arguably the most promising target class. The benzothiazole scaffold can act as an ATP mimetic, competitively binding to the ATP-binding pocket of kinases and inhibiting their phosphorylating activity.[14] This disruption of key signaling pathways can halt cancer cell proliferation and survival.[14]
-
Microtubule Dynamics: Certain benzothiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with classic chemotherapy agents.[17] This leads to cell cycle arrest and apoptosis.
-
DNA Processing Enzymes: Targets such as Topoisomerases I and II, which are critical for managing DNA topology during replication, are also inhibited by some benzothiazoles, leading to catastrophic DNA damage in cancer cells.[11]
-
Carbonic Anhydrases: Inhibition of tumor-associated carbonic anhydrases is another mechanism through which benzothiazole derivatives can exert anticancer effects, particularly in the context of hypoxic tumors.[12][13]
Neurodegenerative Disorders
Benzothiazoles have demonstrated significant promise in targeting the multifactorial pathologies of diseases like Alzheimer's and Parkinson's.[18][19]
-
CNS-Active Enzymes: Derivatives have been developed as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease.[20]
-
Receptor Modulation: Multi-target-directed ligands based on the benzothiazole scaffold have been designed to interact with targets like the histamine H₃ receptor and acetylcholinesterase (AChE), both relevant to Alzheimer's disease pathology.[21]
-
Protein Aggregation: A critical hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins. Novel benzothiazole compounds have been shown to inhibit the aggregation of both tau and α-synuclein fibrils, offering a disease-modifying therapeutic strategy.[22]
Infectious Diseases
The benzothiazole scaffold is a recurring motif in compounds with potent antimicrobial and antifungal activity.[23][24]
-
Bacterial Enzymes: Key metabolic enzymes essential for bacterial survival are prime targets. These include:
-
Dihydropteroate Synthase (DHPS): Inhibition of this enzyme disrupts the folate synthesis pathway, which is vital for bacterial growth.[25]
-
DNA Gyrase/Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the quinolone class of antibiotics; benzothiazoles can act via a similar mechanism.[7]
-
The table below summarizes the most promising target classes for initiating a discovery program with 2-Chloro-4-methoxybenzo[d]thiazole.
| Therapeutic Area | Target Class | Specific Examples | Rationale / Mechanism |
| Oncology | Protein Kinases | EGFR, VEGFR, PI3K, ATR, ROCK-II | ATP-competitive inhibition, disruption of signaling pathways.[14][15][16][26] |
| Microtubule Dynamics | Tubulin | Inhibition of polymerization, cell cycle arrest.[17] | |
| DNA Processing | Topoisomerases I & II | Induction of DNA damage.[11] | |
| Neurodegeneration | CNS Enzymes | LRRK2, Acetylcholinesterase (AChE) | Inhibition of pathogenic enzyme activity.[20][21] |
| Protein Aggregates | Tau, α-Synuclein | Inhibition of fibril formation.[22] | |
| Infectious Diseases | Bacterial Enzymes | DNA Gyrase, DHPS | Inhibition of essential bacterial metabolic/replicative processes.[7][25] |
A Practical Roadmap for Target Identification and Validation
The following section outlines a logical, multi-step workflow designed to efficiently identify and validate the biological targets of novel compounds derived from 2-Chloro-4-methoxybenzo[d]thiazole.
Phase 1: Broad Target Profiling and Hit Identification
The initial goal is to cast a wide net to understand the compound's general target landscape. This avoids premature commitment to a single hypothesis and can uncover unexpected activities.
Experimental Protocol: High-Throughput Target Screening
-
Compound Synthesis: Synthesize a small, diverse library of 5-10 analogues of 2-Chloro-4-methoxybenzo[d]thiazole by reacting the parent compound with a selection of primary amines, thiols, and anilines.
-
Panel Selection: Submit the parent compound and its analogues for screening against commercially available, broad-based target panels. A primary kinase panel (e.g., >400 kinases) and a safety panel (covering key off-targets like GPCRs, ion channels, and transporters) are recommended.
-
Assay Execution: Compounds are typically screened at a single high concentration (e.g., 10 µM) in duplicate. The output is usually expressed as "% Inhibition" or "% of Control."
-
Hit Definition: A "hit" is defined as a compound that produces a statistically significant effect, typically >50% inhibition in a primary screen.
-
Data Analysis: Analyze the results to identify which targets or target families are most consistently modulated by the core scaffold and its derivatives.
Causality Checkpoint: Why start with a broad panel screen? Because a compound's final therapeutic utility is defined by both its on-target potency and its off-target liabilities. An early, comprehensive view prevents costly late-stage failures and can reveal unexpected polypharmacology that may be therapeutically beneficial.
Caption: Workflow for initial hit identification via broad target screening.
Phase 2: Hit Confirmation and Direct Target Engagement
Once primary hits are identified, the next critical step is to confirm they are not artifacts and to prove the compound physically interacts with its putative target.
Experimental Protocol: Dose-Response and Biophysical Validation
-
Dose-Response Confirmation (IC₅₀ Determination):
-
Select the top 2-3 hits from the primary screen.
-
Perform a biochemical assay (e.g., kinase activity assay) using a serial dilution of the compound, typically an 8- to 12-point curve.
-
Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). This confirms the hit and establishes its potency.
-
-
Direct Binding Confirmation (Biophysical Assay):
-
To prove direct physical interaction, use a label-free technology. Surface Plasmon Resonance (SPR) is an industry standard.
-
Immobilize the purified target protein on a sensor chip.
-
Flow the compound over the chip at various concentrations.
-
A binding event will generate a response signal, allowing for the calculation of binding kinetics (kₐ, kₔ) and affinity (Kₔ).
-
Trustworthiness Checkpoint: Why is biophysical validation essential? Biochemical assays measure function (inhibition), but this can be caused by artifacts like aggregation or redox activity. Biophysical assays like SPR measure direct, physical binding. A compound is only a validated hit when it demonstrates both functional inhibition and direct physical engagement with the target.
Caption: Workflow for validating primary hits through potency and direct binding assays.
Phase 3: Cellular Activity and Mechanism of Action
A validated biochemical hit must then prove its worth in a biological context. The compound needs to be cell-permeable, engage its target inside the cell, and produce the desired downstream effect.
Experimental Protocol: Cellular Target Engagement and Functional Assays
-
Cellular Viability Assay: Treat a relevant cancer cell line (e.g., one known to be dependent on the target kinase) with the compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Cellular Target Engagement: To confirm the compound hits its target in the cell, use an assay like Western Blotting.
-
Treat cells with the compound for a set time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe the blot with an antibody specific for the phosphorylated form of the target's substrate.
-
A potent compound should show a dose-dependent decrease in the phosphorylation signal, confirming on-target activity.
-
Authoritative Grounding: This step connects the biochemical data to a cellular phenotype. A significant drop in substrate phosphorylation (target engagement) that correlates with a decrease in cell viability (functional outcome) provides strong evidence for the compound's proposed mechanism of action.
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Introduction: The Strategic Importance of 2-Chloro-4-methoxybenzo[d]thiazole
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxybenzo[d]thiazole
2-Chloro-4-methoxybenzo[d]thiazole is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,3-thiazole moiety.[1] Identified by its CAS Number 3507-27-5, IUPAC name 2-chloro-4-methoxy-1,3-benzothiazole, and molecular formula C₈H₆ClNOS, this molecule serves as a critical synthetic intermediate.[1][2] The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]
The specific substitutions on 2-Chloro-4-methoxybenzo[d]thiazole are key to its utility. The chlorine atom at the 2-position is an excellent leaving group, activating the position for nucleophilic substitution and allowing for the facile introduction of diverse functional groups.[2] The methoxy group at the 4-position modulates the electronic properties and lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic profile.[2][8] This unique combination of reactive sites makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1]
Understanding the fundamental physicochemical properties of this intermediate—namely its solubility and chemical stability—is paramount for researchers in drug discovery and process development. These parameters dictate everything from reaction conditions and purification strategies to formulation development and shelf-life. This guide provides a comprehensive technical overview of these core characteristics, complete with field-proven experimental protocols and an analysis of the underlying chemical principles.
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical and biological systems. For 2-Chloro-4-methoxybenzo[d]thiazole, its largely aromatic and halogenated structure suggests inherently low aqueous solubility, a crucial factor for handling, reaction kinetics, and bioavailability studies.
Physicochemical Drivers of Solubility
The molecular structure dictates its solubility. The fused aromatic rings create a large, nonpolar surface area, leading to poor interactions with polar solvents like water. While the methoxy group introduces some polarity, its effect is modest. Consequently, the compound is expected to be sparingly soluble in water but more soluble in common organic solvents. One source reports a solubility of 7.4 µg/mL, classifying it as very slightly soluble.[1] Methoxy-substituted analogs are noted to have increased polarity compared to other derivatives, which may make them more water-soluble but potentially less bioavailable.[8]
Experimental Workflow for Solubility Determination
To precisely quantify the thermodynamic solubility, the shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.
-
Preparation: Add an excess amount of solid 2-Chloro-4-methoxybenzo[d]thiazole to a series of vials containing the desired test solvents (e.g., deionized water, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, methanol, acetonitrile). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of a pre-validated analytical method. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
A robust HPLC method is essential for accurate quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the compound's UV maxima (typically around 254 nm or 280 nm for benzothiazole systems).
-
Quantification: Calculate concentration against a multi-point calibration curve prepared from a stock solution of known concentration.
Data Presentation: Solubility Data Summary
The following table summarizes expected solubility behavior and provides a template for experimental results.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
| Deionized Water | ~7 | 25 | 7.4[1] | Very Slightly Soluble |
| Acetate Buffer | 4.0 | 25 | Experimental Data | To be determined |
| Phosphate Buffer | 7.4 | 25 | Experimental Data | To be determined |
| Methanol | N/A | 25 | Experimental Data | Expected: Soluble |
| Acetonitrile | N/A | 25 | Experimental Data | Expected: Soluble |
Visualization: Solubility Determination Workflow
Caption: Workflow for shake-flask solubility determination.
Part 2: Chemical Stability & Degradation Profile
For any compound intended for pharmaceutical use, a thorough understanding of its chemical stability is a regulatory requirement and a scientific necessity.[9][10] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][11]
Predicted Degradation Pathways
The structure of 2-Chloro-4-methoxybenzo[d]thiazole suggests two primary points of vulnerability: the C2-chloro substituent and the heterocyclic sulfur atom.
-
Hydrolytic Degradation: The C-Cl bond at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. Under aqueous acidic or basic conditions, this bond is susceptible to hydrolysis, replacing the chlorine with a hydroxyl group. This would likely result in the formation of 4-methoxybenzo[d]thiazol-2(3H)-one.
-
Oxidative Degradation: The sulfur atom within the thiazole ring is a potential site for oxidation. Strong oxidizing agents like hydrogen peroxide (H₂O₂) could oxidize the sulfide to a sulfoxide or, under more vigorous conditions, a sulfone. This represents a common degradation pathway for sulfur-containing heterocycles.
-
Photolytic Degradation: Aromatic systems can absorb UV light, which may induce degradation through radical mechanisms or rearrangements. ICH Q1B guidelines provide a standardized approach to photostability testing.[12]
Experimental Protocols for Forced Degradation Studies
The objective of these protocols is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation products can be reliably detected and identified without completely consuming the parent compound.[12] All studies should include a control sample stored under ambient conditions.
-
Stock Solution: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Stress: To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Basic Stress: To a separate aliquot, add an equal volume of 1N NaOH.
-
Incubation: Heat the samples at an elevated temperature (e.g., 60-80°C) and monitor over time (e.g., 2, 8, 24 hours).
-
Neutralization & Analysis: Before analysis, cool the samples and neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl. Dilute and analyze using the stability-indicating HPLC method.
-
Preparation: To an aliquot of the stock solution (from Protocol 2), add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the sample at room temperature, protected from light, and monitor over time (e.g., 8, 24, 48 hours). The reaction can be accelerated with gentle heating if necessary.
-
Analysis: Dilute and analyze directly via HPLC.
-
Thermal Stress: Store the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 105°C) for a set period (e.g., 7 days). Also, subject a solution of the compound to thermal stress (e.g., 60°C).
-
Photolytic Stress (per ICH Q1B): Expose the solid compound and a solution of the compound to a light source providing a standardized output of visible and UVA light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Use a parallel set of samples protected by aluminum foil as dark controls.
-
Analysis: After exposure, dissolve the solid or dilute the solution and analyze via HPLC.
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters | Time | % Degradation | Major Degradation Peaks (Retention Time) |
| Acid Hydrolysis | 0.5 N HCl, 80°C | 24h | Experimental Data | To be determined |
| Base Hydrolysis | 0.5 N NaOH, 60°C | 8h | Experimental Data | To be determined |
| Oxidation | 1.5% H₂O₂, RT | 24h | Experimental Data | To be determined |
| Thermal (Solid) | 105°C | 7 days | Experimental Data | To be determined |
| Photolytic (Solution) | ICH Q1B Standard | - | Experimental Data | To be determined |
Visualization: Potential Degradation Pathwaysdot
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Unlocking the Antimicrobial Potential of the Benzothiazole Scaffold: A Technical Guide to Exploring the Antimicrobial Spectrum of 2-Chloro-4-methoxybenzo[d]thiazole and its Analogs
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including potent antimicrobial effects.[1][2][3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antimicrobial spectrum of 2-Chloro-4-methoxybenzo[d]thiazole and related analogs. While specific data for this particular derivative is nascent, this guide synthesizes current knowledge on the structure-activity relationships, potential mechanisms of action, and established experimental protocols for evaluating the antimicrobial efficacy of the benzothiazole class. Through a blend of theoretical insights and practical methodologies, we aim to empower researchers to unlock the full therapeutic potential of this promising class of compounds.
Introduction: The Benzothiazole Core - A Versatile Scaffold in Antimicrobial Drug Discovery
Benzothiazoles, heterocyclic compounds composed of a benzene ring fused to a thiazole ring, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological activities.[3] Notably, numerous studies have highlighted the potent antibacterial and antifungal properties of benzothiazole derivatives, positioning them as promising candidates in the fight against infectious diseases.[1][2][4]
The subject of this guide, 2-Chloro-4-methoxybenzo[d]thiazole, represents a specific analog with substitutions that are known to influence antimicrobial potency. The presence of a halogen at the 2-position and a methoxy group on the benzene ring are key features that can modulate the compound's electronic and steric properties, thereby affecting its interaction with microbial targets.[3] This guide will provide the foundational knowledge and practical protocols to systematically investigate the antimicrobial spectrum of this and other benzothiazole derivatives.
Synthesis and Characterization of 2-Substituted Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the condensation of o-aminothiophenol with various reagents. For the synthesis of derivatives like 2-Chloro-4-methoxybenzo[d]thiazole, a multi-step synthesis is typically employed.
A general synthetic pathway is outlined below:
Caption: A representative synthetic scheme for 2-Chloro-4-methoxybenzo[d]thiazole.
Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point Determination: As an initial indicator of purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Exploring the Antimicrobial Spectrum: Methodologies and Data Interpretation
A systematic evaluation of the antimicrobial spectrum is fundamental to understanding the potential of a novel compound. The following sections detail the standard protocols for determining the in vitro efficacy of benzothiazole derivatives against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[5][7]
-
Preparation of Stock Solution: Dissolve the test compound (e.g., 2-Chloro-4-methoxybenzo[d]thiazole) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antimicrobial Spectrum of Benzothiazole Derivatives (Illustrative Data)
While specific MIC data for 2-Chloro-4-methoxybenzo[d]thiazole is not extensively published, the following table presents illustrative MIC values for various benzothiazole derivatives against a range of microorganisms to demonstrate the potential antimicrobial spectrum of this class of compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Arylbenzothiazole derivative | Staphylococcus aureus | 32 | [1] |
| 2,6-Disubstituted benzothiazole | Moraxella catarrhalis | 4 | [1] |
| 6-Fluoro-2-substituted benzothiazole | Various bacteria | 1.1 - 1.5 | [4] |
| Thiazolidin-4-one derivative of benzothiazole | Pseudomonas aeruginosa | 90 - 180 | [1] |
| Benzothiazole-based thiazolidinone | Pseudomonas aeruginosa | 100 | [8] |
| 2-Arylbenzothiazole derivative | Candida albicans | - | [9] |
Note: This table is for illustrative purposes and the presented values are for various benzothiazole derivatives, not specifically for 2-Chloro-4-methoxybenzo[d]thiazole.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[3] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.
-
Substitution at the 2-position: This position is a key site for modification. The introduction of various heterocyclic or aromatic rings can significantly enhance antimicrobial activity.
-
Substitution on the Benzene Ring: The presence of electron-withdrawing groups (e.g., halogens like chlorine) or electron-donating groups (e.g., methoxy) on the benzene ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.[3] For instance, some studies suggest that a methoxy group can enhance antibacterial action.[1]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.
Potential Mechanisms of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes.[10]
Caption: Potential mechanisms of action for benzothiazole derivatives.
Conclusion and Future Directions
The benzothiazole scaffold represents a highly promising platform for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of the key considerations and methodologies for exploring the antimicrobial spectrum of 2-Chloro-4-methoxybenzo[d]thiazole and its analogs. While further research is needed to elucidate the specific activity of this particular derivative, the principles and protocols outlined herein offer a robust framework for its systematic evaluation.
Future research should focus on:
-
Synthesis and screening of a focused library of 2-chloro-4-methoxybenzothiazole derivatives to establish a clear structure-activity relationship.
-
Elucidation of the precise mechanism of action through enzymatic assays and molecular docking studies.
-
In vivo efficacy studies in animal models of infection to assess the therapeutic potential of lead compounds.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of benzothiazole-based antimicrobials and contribute to the global effort to combat antimicrobial resistance.
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Initial Investigations into the Anticancer Properties of 2-Chloro-4-methoxybenzo[d]thiazole: A Strategic Framework
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Substituted Benzothiazoles in Oncology
The benzothiazole nucleus, a heterocyclic scaffold composed of a fused benzene and thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] The therapeutic potential of this scaffold is underscored by its ability to interact with a multitude of biological targets, often modulated by the nature and position of its substituents.[5] Numerous benzothiazole derivatives have been synthesized and evaluated for their anti-tumor properties, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis.[5][6]
This guide focuses on a specific, rationally designed analog: 2-Chloro-4-methoxybenzo[d]thiazole . The selection of this compound is not arbitrary. The chlorine atom at the C-2 position serves as a reactive site, facilitating nucleophilic substitution for the synthesis of more complex derivatives, and has been associated with enhanced biological activity.[6][7] Concurrently, the methoxy group at the C-4 position has been shown in some analogs to enhance kinase-inhibiting capabilities, a pivotal mechanism in modern cancer therapy.[6][8]
This document provides a comprehensive framework for the initial preclinical evaluation of 2-Chloro-4-methoxybenzo[d]thiazole, from its chemical synthesis to a multi-tiered in vitro assessment and a forward look into in vivo validation. The methodologies described herein are designed to be robust and self-validating, providing the critical data necessary to ascertain the compound's potential as a novel anticancer agent.
Part 1: Synthesis and Characterization
A reliable and scalable synthetic route is the bedrock of any new chemical entity's development pipeline. For 2-Chloro-4-methoxybenzo[d]thiazole, several synthetic strategies can be employed, often involving the construction of the core benzothiazole ring followed by specific functionalization.[6] A common and efficient approach involves the condensation of a substituted 2-aminothiophenol with an appropriate reagent.
Proposed Synthetic Pathway
A plausible and efficient method for synthesizing the target compound is a multi-step process starting from commercially available precursors. The following protocol outlines a representative synthetic route.
-
Step 1: Synthesis of 2-Amino-3-methoxythiophenol. This key intermediate can be prepared from 2-methoxy-6-nitroaniline through a sequence of diazotization, thiocyanate displacement, and subsequent reduction.
-
Step 2: Cyclization to form 4-methoxybenzo[d]thiazol-2-amine. The synthesized 2-Amino-3-methoxythiophenol is cyclized using cyanogen bromide (CNBr) in a suitable solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Step 3: Sandmeyer Reaction to yield 2-Chloro-4-methoxybenzo[d]thiazole. The 2-amino group of the intermediate from Step 2 is converted to the target 2-chloro group via a Sandmeyer reaction. This involves diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperature (0-5°C), followed by decomposition of the diazonium salt in the presence of copper(I) chloride (CuCl).
-
Purification: The final crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-Chloro-4-methoxybenzo[d]thiazole.
-
Characterization: The structure and purity of the final compound must be unequivocally confirmed using standard analytical techniques:
Synthesis Workflow Diagram
Caption: Workflow for synthesis and characterization.
Part 2: In Vitro Anticancer Evaluation
The initial assessment of anticancer activity relies on a battery of robust and reproducible in vitro assays.[11][12] This stage is critical for determining the compound's potency, selectivity, and primary cellular effects.
Cell Line Selection and Culture
The choice of cell lines is paramount for a comprehensive initial screening. A panel should be selected to represent diverse cancer types. Furthermore, including a non-cancerous cell line is crucial for assessing selectivity and potential toxicity to normal cells.
Recommended Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[13][14]
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).[14]
-
MCF-10A: Non-tumorigenic human breast epithelial cells (for selectivity).[14]
All cell lines should be maintained in their recommended culture media and conditions, ensuring logarithmic growth phase for all experiments to guarantee reproducibility.
Anti-proliferative Activity (IC₅₀ Determination)
The first quantitative metric to establish is the half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency in inhibiting cell proliferation.[15] The MTT assay is a reliable, colorimetric method for this purpose.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Prepare a series of dilutions of 2-Chloro-4-methoxybenzo[d]thiazole (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[15]
| Cell Line | Cancer Type | IC₅₀ (µM) of 2-Chloro-4-methoxybenzo[d]thiazole | IC₅₀ (µM) of Doxorubicin (Control) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 | 9.6 |
| A549 | Lung Carcinoma | 8.7 | 1.1 | 5.7 |
| HT-29 | Colorectal Adenocarcinoma | 6.4 | 0.9 | 7.8 |
| MCF-10A | Non-tumorigenic Breast | > 50 | 15.3 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity.
Apoptosis Induction Analysis
A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.[16]
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Staining: Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: Differentiating cell states with Annexin V/PI.
Cell Cycle Analysis
Investigating the compound's effect on cell cycle progression can provide crucial mechanistic clues. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells.[15]
-
Staining: Wash the cells with PBS and treat with RNase A to degrade RNA, ensuring that the dye only stains DNA. Stain the cellular DNA with propidium iodide.[15]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Part 3: Preliminary Mechanistic Investigation
With promising anti-proliferative and pro-apoptotic activity established, the next logical step is to explore the underlying molecular mechanism. Based on existing literature for benzothiazole derivatives, several key oncogenic signaling pathways are prime candidates for investigation.[14]
Signaling Pathway Modulation Analysis
Benzothiazoles have been shown to modulate critical pathways like PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, which are frequently dysregulated in cancer.[14] Western blotting is the standard technique to assess changes in the expression and phosphorylation status of key proteins within these pathways.
-
Cell Lysis: Treat cells with 2-Chloro-4-methoxybenzo[d]thiazole at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine if the compound inhibits the phosphorylation or alters the expression of key signaling proteins.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Part 4: A Forward Look to In Vivo Validation
Positive and compelling in vitro data are the prerequisite for advancing a compound to preclinical in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the cornerstone for evaluating efficacy in a more complex biological system.[17][18]
Cell Line-Derived Xenograft (CDX) Models
CDX models are robust, reproducible, and ideal for initial efficacy studies.[18] They involve implanting cultured human cancer cells (e.g., A549 or MCF-7) into immunodeficient mice.[17]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, 2-Chloro-4-methoxybenzo[d]thiazole at two dose levels, Positive Control). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.[17]
Caption: Workflow for a typical in vivo CDX study.
For more clinically relevant data, especially regarding tumor heterogeneity and patient response, patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, should be considered in later stages.[19]
Conclusion and Future Directions
This guide outlines a systematic and logical progression for the initial investigation of 2-Chloro-4-methoxybenzo[d]thiazole as a potential anticancer agent. By following this framework—from synthesis and characterization through multi-faceted in vitro evaluation and planning for in vivo studies—researchers can generate a comprehensive data package.
Positive outcomes from this initial phase would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Identifying the direct molecular target(s) of the compound.
-
Pharmacokinetic and Toxicology Studies: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Combination Studies: Evaluating the compound's efficacy in combination with standard-of-care chemotherapies.
The benzothiazole scaffold continues to be a fertile ground for the discovery of novel oncology therapeutics. A rigorous and methodologically sound investigation, as detailed here, is the critical first step in translating a promising molecule from the bench to the bedside.
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structural characterization of 2-Chloro-4-methoxybenzo[d]thiazole
An In-Depth Guide to the Structural Characterization of 2-Chloro-4-methoxybenzo[d]thiazole
Abstract
2-Chloro-4-methoxybenzo[d]thiazole is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents, including antimicrobial and antifungal compounds, as well as agrochemicals.[1][2] The precise arrangement of its chloro and methoxy substituents on the benzothiazole core dictates its reactivity and biological activity, making unambiguous structural characterization an essential prerequisite for its application in research and development. This technical guide provides a comprehensive overview of the integrated spectroscopic and analytical techniques required to definitively elucidate and confirm the structure of 2-Chloro-4-methoxybenzo[d]thiazole. It is intended for researchers, chemists, and drug development professionals, offering not only procedural details but also the scientific rationale behind the application of each technique.
Introduction to 2-Chloro-4-methoxybenzo[d]thiazole
Chemical Identity and Properties
2-Chloro-4-methoxybenzo[d]thiazole is an aromatic heterocyclic compound built upon a fused benzene and thiazole ring system. The molecule's reactivity is largely governed by the electrophilic carbon at the 2-position, activated by the chlorine leaving group, making it a prime site for nucleophilic substitution reactions.[3] The methoxy group at the 4-position modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its biological interactions.[3]
| Property | Data | Source |
| IUPAC Name | 2-chloro-4-methoxy-1,3-benzothiazole | [1][3] |
| CAS Number | 3507-27-5 | [1][3] |
| Molecular Formula | C₈H₆ClNOS | [1][3] |
| Molecular Weight | 199.66 g/mol | [1][3] |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)Cl | [1] |
| InChI Key | MCCTXJVKIFYBJV-UHFFFAOYSA-N | [1][3] |
Significance in Synthetic Chemistry
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5][6] 2-Chloro-4-methoxybenzo[d]thiazole acts as a versatile building block. The C2-chloro group is an excellent leaving group, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to generate libraries of novel derivatives for high-throughput screening.[3]
Overview of Synthetic Strategies
Understanding the synthesis provides context for potential impurities and isomeric byproducts, which structural characterization must rule out. A common and effective route involves the chlorination of a 2-mercaptobenzothiazole precursor. This pathway begins with a substituted aniline that already contains the required methoxy group to ensure correct regiochemistry.[3]
-
Precursor Synthesis: Reaction of an appropriate aniline derivative with carbon disulfide to form a 4-methoxy-2-mercaptobenzothiazole intermediate.[3]
-
Chlorination: The resulting mercapto compound is then chlorinated using an agent like sulfuryl chloride (SO₂Cl₂) to install the chloro group at the 2-position, yielding the final product.[3][7]
The Integrated Approach to Structural Elucidation
No single analytical technique is sufficient to confirm a chemical structure. A robust characterization relies on the convergence of data from multiple, complementary methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The logical workflow begins with confirming the mass and formula, proceeds to map the covalent framework, identifies functional groups, and culminates in determining the three-dimensional arrangement in the solid state.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS)
3.1. Rationale & Expertise: Mass spectrometry is the first essential step post-purification. Its primary role is to determine the molecular weight of the compound, providing immediate confirmation of a successful synthesis. For halogenated compounds, the isotopic distribution pattern is a powerful diagnostic tool. The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), produces a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak. This signature is a definitive indicator of a monochlorinated compound.
3.2. Expected Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z ≈ 199.
-
Isotopic Peak (M+2): A peak at m/z ≈ 201, with an intensity of ~32% relative to the M⁺ peak.
-
High-Resolution MS (HRMS): Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₆ClNOS).
3.3. Experimental Protocol: Electron Ionization (EI-MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for small, volatile molecules.[8]
-
Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent like dichloromethane or methanol.
-
Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Rationale & Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. For 2-Chloro-4-methoxybenzo[d]thiazole, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the presence of the methoxy group.
4.2. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) The aromatic region is expected to show an ABC spin system, characteristic of a 1,2,3-trisubstituted benzene ring.
-
δ ~7.5-7.8 ppm (1H, doublet of doublets): Aromatic proton adjacent to the sulfur atom.
-
δ ~7.2-7.4 ppm (1H, triplet): Aromatic proton between the other two aromatic protons.
-
δ ~6.9-7.1 ppm (1H, doublet of doublets): Aromatic proton adjacent to the methoxy group.
-
δ ~3.9 ppm (3H, singlet): The three equivalent protons of the methoxy (-OCH₃) group. The singlet multiplicity confirms no adjacent protons.
4.3. Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃) A total of 8 distinct carbon signals are expected.
-
δ ~160-170 ppm: C2 carbon, attached to both nitrogen and chlorine.
-
δ ~150-155 ppm: Aromatic carbon bearing the methoxy group (C4).
-
δ ~110-140 ppm: Signals for the remaining 5 aromatic carbons.
-
δ ~56 ppm: The carbon of the methoxy group (-OCH₃).
4.4. Data Summary Table
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.5-7.8 | dd | 1H | Ar-H |
| ¹H | ~7.2-7.4 | t | 1H | Ar-H |
| ¹H | ~6.9-7.1 | dd | 1H | Ar-H |
| ¹H | ~3.9 | s | 3H | -OCH₃ |
| ¹³C | ~160-170 | - | - | C2 (C-Cl) |
| ¹³C | ~110-155 | - | - | 6 x Ar-C |
| ¹³C | ~56 | - | - | -OCH₃ |
4.5. Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz).[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.[8]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (>1024) are required due to the lower natural abundance of ¹³C.[8]
Infrared (IR) Spectroscopy
5.1. Rationale & Expertise: IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups. It works by detecting the absorption of infrared radiation corresponding to the vibrational modes of covalent bonds. For this molecule, IR is used to confirm the presence of the aromatic system, the C-O ether linkage, and the C=N imine bond within the thiazole ring.
5.2. Characteristic Vibrations
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1600-1585 | C=N Stretch | Thiazole Ring |
| ~1500-1400 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-O Stretch | Aryl Ether (-O-CH₃) |
| ~800-700 | C-Cl Stretch | Chloroalkene |
5.3. Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[8]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[8]
-
Processing: A background spectrum of the clean, empty crystal should be recorded and automatically subtracted from the sample spectrum.
X-ray Crystallography
6.1. Rationale & Expertise: Single-crystal X-ray diffraction is the gold standard for structural determination. It provides an unambiguous, three-dimensional map of electron density in the solid state, from which precise bond lengths, bond angles, and intermolecular packing arrangements can be determined. While obtaining suitable crystals can be challenging, a successful crystallographic analysis provides irrefutable proof of the molecular structure. Based on related structures, the benzothiazole ring system is expected to be largely planar.[10][11]
6.2. Anticipated Structural Features:
-
Planarity: The fused benzothiazole ring system will be nearly planar.[11]
-
Bond Lengths: Key bond lengths are expected to be in the typical ranges: C-Cl (~1.74 Å), C-S (~1.78 Å), and C=N (~1.30 Å).[10]
-
Intermolecular Interactions: The crystal packing may feature π-π stacking interactions between the aromatic rings of adjacent molecules.
Caption: Workflow for single-crystal X-ray analysis.
6.3. Protocol for Crystal Growth
-
Solvent Selection: Screen a range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) to find a system in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
Summary and Conclusion
The is a multi-faceted process that requires the synergistic application of several analytical techniques. Mass spectrometry confirms the molecular weight and elemental formula (C₈H₆ClNOS), with the isotopic pattern validating the presence of a single chlorine atom. ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity, confirming the substitution pattern and the identity of all functional groups. Infrared spectroscopy offers rapid verification of key chemical bonds. Finally, single-crystal X-ray crystallography, when feasible, delivers an unequivocal three-dimensional structure. The convergence of data from these methods provides the high level of confidence required by researchers in the fields of chemical synthesis and drug discovery to proceed with this valuable molecular scaffold.
References
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Al-hamidi, J., Alsaygh, A. A., & Al-Najjar, I. (2015). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Arab Gulf Journal of Scientific Research. Retrieved from [Link]
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Abbs Fen Reji, M., et al. (2013). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Rajesh, S., et al. (2020). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
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Chembk. (n.d.). 2-Chloro-4-methoxybenzo[d]thiazole. Retrieved from [Link]
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MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
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Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved from [Link]
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SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from [Link]
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MDPI. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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Arslan, H., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules. Retrieved from [Link]
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Vodwal, L., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiazolyl Hydrazones. Heterocyclic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubMed. (1998). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][3]benzothiazepin-1-ones. Retrieved from [Link]
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Elgemeie, G. H., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. IUCrData. Retrieved from [Link]
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Britton, W. J., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. Retrieved from [Link]
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Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole: A Detailed Application Note for Researchers
Abstract
This comprehensive application note provides detailed protocols for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole, a valuable heterocyclic intermediate in the development of pharmaceutical and agrochemical agents.[1][2] Two robust and validated synthetic routes are presented, catering to different starting material availability and strategic considerations in a research setting. The first route details the chlorination of 4-methoxy-2-mercaptobenzothiazole, while the second outlines a classical Sandmeyer reaction from 2-amino-4-methoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, safety protocols, and characterization data to ensure successful and reproducible synthesis.
Introduction
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The title compound, 2-Chloro-4-methoxybenzo[d]thiazole (C₈H₆ClNOS, MW: 199.66 g/mol ), is a key building block in the synthesis of more complex, biologically active molecules.[1] Its utility stems from the reactive chloro group at the 2-position, which is amenable to nucleophilic substitution, and the methoxy group at the 4-position, which can influence the molecule's electronic properties and biological interactions. This document provides two distinct, reliable methods for its laboratory-scale preparation.
Chemicals and Materials
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 536-90-3 | Toxic, Irritant |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.30 | 140-89-6 | Harmful, Irritant |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive Toxin, Irritant |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 7791-25-5 | Corrosive, Reacts Violently with Water |
| 2-Amino-4-methoxybenzothiazole | C₈H₈N₂OS | 180.23 | 5464-79-9 | Harmful |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic, Environmental Hazard |
| Copper(I) Chloride | CuCl | 99.00 | 7758-89-6 | Harmful, Irritant, Environmental Hazard |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
Safety Precautions
This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.
-
Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases.[5][6] Always handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure no contact with water or moisture.
-
Sodium nitrite is a strong oxidizer and is toxic if swallowed.[1][7][8][9] It can intensify fires. Keep away from combustible materials.
-
Copper(I) chloride is harmful if swallowed or in contact with skin and causes serious eye damage.[3][10][11][12][13] It is also very toxic to aquatic life.[3][10] Avoid release to the environment.
-
Concentrated acids and bases are corrosive and can cause severe burns. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.
Synthetic Pathways Overview
Two primary routes for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole are detailed below. Route A is a two-step process starting from 3-methoxyaniline, proceeding through a mercaptobenzothiazole intermediate. Route B is a classical Sandmeyer reaction from commercially available 2-amino-4-methoxybenzothiazole.
Route A: Synthesis via Chlorination of 4-Methoxy-2-mercaptobenzothiazole
This route involves the initial synthesis of the mercapto intermediate followed by chlorination.
Part 1: Synthesis of 4-Methoxy-2-mercaptobenzothiazole
This procedure is adapted from established methods for the synthesis of mercaptobenzothiazoles from anilines.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) and potassium ethyl xanthate (1.5 eq) in dimethylformamide (DMF, approx. 10 volumes).
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-5 hours, monitoring the consumption of the aniline by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing water (approx. 50 volumes).
-
Acidification: Acidify the aqueous mixture to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with water and dry it under vacuum to yield 4-methoxy-2-mercaptobenzothiazole.
Part 2: Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
This chlorination protocol is based on a patented method for analogous compounds.[10] The addition of a small amount of water has been reported to improve the reproducibility and yield of this reaction.[11]
Protocol:
-
Reaction Setup: In a fume hood, place 4-methoxy-2-mercaptobenzothiazole (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: Carefully add sulfuryl chloride (SO₂Cl₂) (at least 6.0 eq) to the flask at room temperature (e.g., 10-30 °C).[10] The reaction is exothermic, and the temperature may rise to 35-40 °C.[10]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a beaker containing crushed ice and water to decompose the excess sulfuryl chloride.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 2-Chloro-4-methoxybenzo[d]thiazole.[10]
Route B: Synthesis via Sandmeyer Reaction
This route utilizes the commercially available 2-amino-4-methoxybenzothiazole and converts it to the target compound via a diazonium salt intermediate. This protocol is adapted from a standard Sandmeyer reaction procedure.[6][9][13][14][15]
Protocol:
-
Diazotization:
-
In a beaker, dissolve 2-amino-4-methoxybenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of Copper(I) Chloride Solution:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[14]
-
Effervescence (release of nitrogen gas) should be observed.[14]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Wash again with water and finally with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-methoxybenzo[d]thiazole.
-
Characterization
The final product, 2-Chloro-4-methoxybenzo[d]thiazole, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a solid or oil.
-
Molecular Formula: C₈H₆ClNOS
-
Molecular Weight: 199.66 g/mol [1]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show signals corresponding to the methoxy group protons and the aromatic protons on the benzothiazole ring system.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a chlorine-containing compound.
-
Troubleshooting
-
Low Yield in Chlorination (Route A): Ensure the sulfuryl chloride is fresh and the reaction is protected from excessive moisture until the quenching step. The addition of a catalytic amount of water to the reaction mixture before quenching may improve the yield.[11]
-
Formation of Phenolic Byproducts in Sandmeyer Reaction (Route B): This is a common side reaction if the temperature during diazotization or the Sandmeyer reaction rises. Maintain the temperature strictly at 0-5 °C during the formation of the diazonium salt. The phenolic impurity can be removed by washing the organic extract with a dilute base.
-
Incomplete Reaction: Monitor the reaction progress by TLC. If the reaction stalls, gentle warming (in the case of the Sandmeyer reaction after the initial addition) or extended reaction time may be necessary.
Conclusion
This application note provides two distinct and reliable synthetic protocols for the preparation of 2-Chloro-4-methoxybenzo[d]thiazole. Both routes utilize readily available starting materials and standard laboratory techniques. By following the detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this important intermediate for further applications in drug discovery and materials science.
References
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S.
-
Chemtrade Logistics Inc. (2021). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. [Link]
-
Organic Chemistry Lab Manual. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
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Acros Organics. (2009). Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. [Link]
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ResearchGate. (2012). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. [Link]
- Bayer AG. (1996). Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. U.S. Patent No. 5,502,201. Washington, DC: U.S.
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OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
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West Liberty University. (2005). Sodium nitrite MSDS. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Bhargava, P. N., & Baliga, B. T. (1957). 2-Aminobenzothiazoles. Journal of the Indian Chemical Society, 34(11), 807-10.
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- Elderfield, R. C., & Short, F. W. (1953). Synthesis of Benzothiazoles. In Heterocyclic Compounds (Vol. 5, pp. 513-631). John Wiley & Sons, Inc.
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IOSR Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
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Carl ROTH. Safety Data Sheet: Copper(I) chloride. [Link]
- Bayer AG. (1994). Process for the preparation of 2-aminobenzothiazoles. U.S. Patent No. 5,374,737. Washington, DC: U.S.
-
Xi, C., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
- Ranbaxy Laboratories Limited. (2004). An improved process for manufacture of substituted benzimidazoles.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Ananthan, S., et al. (2014). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(4), 2199–2207. [Link]
- Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. U.S. Patent No. 2,302,228. Washington, DC: U.S.
-
EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
Molecules. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
Sources
- 1. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
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- 4. iosrjournals.org [iosrjournals.org]
- 5. Benzothiazole, 2-chloro-4-methoxy-7-methyl- (9CI)(108773-00-8) 1H NMR [m.chemicalbook.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. orgosolver.com [orgosolver.com]
- 16. 2-CHLORO-4-METHYL-THIAZOLE(26847-01-8) 1H NMR spectrum [chemicalbook.com]
The Strategic Synthesis of 2-Aryl-4-methoxybenzo[d]thiazoles: Application Notes and Protocols for Suzuki Coupling Reactions
Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. The targeted synthesis of specifically substituted benzothiazoles is therefore a critical endeavor in the development of novel therapeutics. Among these, 2-aryl-4-methoxybenzo[d]thiazoles represent a class of compounds with considerable potential, and their efficient synthesis is of high importance to researchers in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and palladium catalysts make it an indispensable tool in modern organic synthesis. This application note provides a comprehensive guide to the Suzuki coupling of 2-Chloro-4-methoxybenzo[d]thiazole with various arylboronic acids, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Palladium-Catalyzed Suzuki-Miyaura Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.
Figure 2: General Experimental Workflow for the Suzuki Coupling Reaction.
Protocol 1: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. [1] Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.4 equivalents)
-
Dioxane and Water (4:1 v/v)
-
Microwave reactor vial (5 mL)
-
Magnetic stir bar
Procedure:
-
To a 5 mL microwave reactor vial containing a magnetic stir bar, add 2-Chloro-4-methoxybenzo[d]thiazole (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and Na₂CO₃ (2.4 mmol).
-
Add 4 mL of dioxane and 1 mL of water to the vial.
-
Degas the mixture by bubbling argon through the solution for 5-10 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 5-15 minutes.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxybenzo[d]thiazole.
Protocol 2: Conventional Heating
For laboratories not equipped with a microwave reactor, conventional heating can also be employed.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 v/v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-methoxybenzo[d]thiazole (1 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation: Expected Products and Typical Yields
The following table provides a representative, though not exhaustive, list of potential products and their anticipated yield ranges based on similar Suzuki coupling reactions of 2-chlorobenzothiazole derivatives. [1]
| Entry | Arylboronic Acid | Expected Product | Typical Yield Range (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-Phenyl-4-methoxybenzo[d]thiazole | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methoxybenzo[d]thiazole | 88 - 98 |
| 3 | 4-Methylphenylboronic acid | 2-(p-Tolyl)-4-methoxybenzo[d]thiazole | 86 - 96 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-methoxybenzo[d]thiazole | 80 - 92 |
| 5 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-4-methoxybenzo[d]thiazole | 78 - 90 |
| 6 | 2-Thienylboronic acid | 4-Methoxy-2-(thiophen-2-yl)benzo[d]thiazole | 75 - 88 |
Note: Yields are highly dependent on the specific reaction conditions, the purity of the starting materials, and the scale of the reaction. Optimization may be necessary for each substrate combination.
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. Use of pre-catalysts can sometimes improve reproducibility.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating.
-
Ineffective Base: The choice of base is crucial. For less reactive aryl chlorides, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system. A change of solvent or the addition of a co-solvent might be necessary.
-
-
Formation of Byproducts:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing is essential. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also minimize this side reaction.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This can sometimes be suppressed by using anhydrous conditions or by employing boronate esters.
-
-
Difficulty in Purification:
-
Residual palladium can be challenging to remove. Passing the crude product through a pad of silica gel or celite, or treatment with a palladium scavenger, can be effective.
-
Conclusion: A Versatile Route to Functionalized Benzothiazoles
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 2-aryl-4-methoxybenzo[d]thiazoles from 2-Chloro-4-methoxybenzo[d]thiazole. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to meticulous experimental technique, researchers can access a wide array of functionalized benzothiazole derivatives in good to excellent yields. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of biologically active molecules and the development of novel therapeutics.
References
-
Heo, Y., Song, Y. S., Kim, B. T., & Heo, J. N. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters, 47(16), 2725-2728. [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions at the 2-Position of 2-Chloro-4-methoxybenzo[d]thiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Substituted 4-Methoxybenzo[d]thiazoles
The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the 2-position of the benzo[d]thiazole ring is a particularly fruitful avenue for the generation of novel molecular entities with tailored therapeutic profiles.
This guide focuses on the nucleophilic substitution reactions at the 2-position of 2-chloro-4-methoxybenzo[d]thiazole, a versatile and highly reactive building block. The presence of a chlorine atom at the 2-position renders this site highly susceptible to nucleophilic attack, providing a facile entry point for the introduction of a diverse range of functional groups.[3] Furthermore, the 4-methoxy group, an electron-donating substituent, modulates the electronic properties of the benzothiazole ring system, influencing its reactivity and the biological activity of its derivatives.
These application notes provide a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols for various nucleophilic substitution reactions, and expert insights into reaction optimization and troubleshooting.
Understanding the Reactivity of 2-Chloro-4-methoxybenzo[d]thiazole: A Mechanistic Perspective
The amenability of 2-chloro-4-methoxybenzo[d]thiazole to nucleophilic substitution is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the thiazole ring, coupled with the ability of the aromatic system to stabilize a negative charge, facilitates the attack of nucleophiles at the C-2 position.
The generally accepted mechanism for this transformation proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
The SNAr Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the benzo[d]thiazole ring, which bears the chlorine leaving group. This step leads to the formation of a tetrahedral, negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the heteroatoms, which is crucial for its stabilization.
-
Leaving Group Departure: In the subsequent step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the 2-substituted benzo[d]thiazole product.
The presence of the electron-donating methoxy group at the 4-position can influence the reaction rate. While electron-withdrawing groups typically accelerate SNAr reactions by further stabilizing the Meisenheimer complex, an electron-donating group like methoxy might be expected to slightly decrease the reactivity compared to an unsubstituted or electron-deficient benzothiazole. However, the inherent activation of the 2-position by the thiazole nitrogen is generally sufficient to drive these reactions efficiently under appropriate conditions.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 2-chloro-4-methoxybenzo[d]thiazole with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino functionalities at the 2-position is a common strategy in drug design. This protocol outlines a general procedure for the reaction of 2-chloro-4-methoxybenzo[d]thiazole with primary and secondary amines.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-chloro-4-methoxybenzo[d]thiazole (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq). The choice of base will depend on the basicity of the amine nucleophile. For less basic amines, a stronger base may be required.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot
Caption: Workflow for the amination of 2-chloro-4-methoxybenzo[d]thiazole.
Protocol 2: Thiolation with Thiols
The introduction of a sulfur linkage at the 2-position can lead to compounds with interesting biological activities. This protocol describes the reaction with thiol nucleophiles.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and dissolve it in the chosen anhydrous solvent.
-
Carefully add the base (1.2 eq) portion-wise at 0 °C. If using NaH, allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of 2-chloro-4-methoxybenzo[d]thiazole (1.0 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Alkoxylation and Aryloxylation with Alcohols and Phenols
The synthesis of 2-alkoxy and 2-aryloxy benzo[d]thiazoles can be achieved through the reaction with the corresponding alcohols or phenols.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in the chosen anhydrous solvent.
-
Add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide or phenoxide.
-
Add 2-chloro-4-methoxybenzo[d]thiazole (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Nucleophilic Substitution: An Expedited Approach
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[2][5][6][7] The nucleophilic substitution reactions of 2-chloro-4-methoxybenzo[d]thiazole are well-suited for microwave-assisted synthesis.
dot
Caption: General workflow for microwave-assisted nucleophilic substitution.
General Protocol for Microwave-Assisted Synthesis:
-
In a microwave-safe reaction vessel, combine 2-chloro-4-methoxybenzo[d]thiazole (1.0 eq), the nucleophile (1.2-1.5 eq), a suitable base (if required), and a high-boiling point polar solvent (e.g., DMF, NMP, or ethylene glycol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically between 100-180 °C) for a short period (usually 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform a standard aqueous work-up and purification as described in the conventional heating protocols.
Summary of Reaction Conditions and Expected Outcomes
| Nucleophile Class | Typical Nucleophiles | Solvent | Base | Temperature (°C) | Reaction Time | Expected Product |
| Amines | Piperidine, Morpholine, Aniline | DMF, NMP | K₂CO₃, Et₃N | 80-120 | 2-16 h | 2-Amino-4-methoxybenzo[d]thiazoles |
| Thiols | Thiophenol, Benzyl mercaptan | DMF, DMSO | NaH, K₂CO₃ | RT | 2-16 h | 2-Thio-4-methoxybenzo[d]thiazoles |
| Alcohols/Phenols | Methanol, Phenol | THF, DMF | NaH, t-BuOK | Reflux | 4-24 h | 2-Alkoxy/Aryloxy-4-methoxybenzo[d]thiazoles |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base. For unreactive amines, microwave heating can be particularly effective.
-
Side Reactions: With primary amines, double substitution on the nitrogen is a possibility, though generally less favorable with this heterocyclic system. Using a slight excess of the amine can help to minimize this.
-
Purification Challenges: The products of these reactions are often basic. During column chromatography, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking and improve separation.
-
Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Conclusion
2-Chloro-4-methoxybenzo[d]thiazole is a valuable and versatile intermediate for the synthesis of a wide range of 2-substituted benzo[d]thiazole derivatives. The nucleophilic substitution reactions at the 2-position proceed readily with a variety of nucleophiles, offering a robust and adaptable methodology for the generation of compound libraries for drug discovery and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions. [Link]
-
Semantic Scholar. (2005). Microwave‐Assisted Preparation of 2‐Substituted Benzothiazoles. [Link]
-
MDPI. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]
-
Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone (EVT-2915766) | 886955-25-5 [evitachem.com]
Application Notes and Protocols for the Strategic Use of 2-Chloro-4-methoxybenzo[d]thiazole as a Synthetic Intermediate
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-4-methoxybenzo[d]thiazole
2-Chloro-4-methoxybenzo[d]thiazole (CAS No: 3507-27-5) is a heterocyclic aromatic compound built upon the benzothiazole scaffold, a privileged structure in drug discovery.[1] Its utility stems from a specific and highly advantageous substitution pattern:
-
The 2-Chloro Group : This is the molecule's primary reactive site. The chlorine atom at the C-2 position of the thiazole ring acts as an excellent leaving group, rendering the carbon susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups.[2]
-
The 4-Methoxy Group : This electron-donating group (-OCH₃) on the fused benzene ring is not merely a passive substituent. It modulates the electronic properties of the entire ring system and has been shown to enhance the biological potency of certain benzothiazole derivatives, particularly in the context of kinase inhibition for anticancer applications.[2]
This unique combination makes 2-Chloro-4-methoxybenzo[d]thiazole a versatile building block for constructing libraries of complex molecules aimed at diverse biological targets, including those relevant to antimicrobial, anticancer, anti-inflammatory, and neurodegenerative diseases.[3][4][5]
| Property | Data |
| IUPAC Name | 2-chloro-4-methoxy-1,3-benzothiazole |
| Molecular Formula | C₈H₆ClNOS |
| Molecular Weight | 199.66 g/mol |
| CAS Number | 3507-27-5 |
| Primary Application | Key intermediate for pharmaceuticals and agrochemicals.[6] |
Foundational Synthesis of the Intermediate
While this guide focuses on the use of 2-Chloro-4-methoxybenzo[d]thiazole, understanding its synthesis provides context. The key is establishing the methoxy group's position early. A common precursor is 3-methoxyaniline (m-anisidine), which can be converted to 2-amino-4-methoxybenzothiazole through thiocyanation and cyclization.[2] The 2-amino group is then diazotized and substituted with chlorine (e.g., via a Sandmeyer reaction). An alternative route involves the direct chlorination of 4-methoxy-2-mercaptobenzothiazole using reagents like sulfuryl chloride (SO₂Cl₂).[2][7]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 2-Chloro-4-methoxybenzo[d]thiazole lies in the SNAr reaction at the C-2 position. The electron-withdrawing nitrogen atom in the thiazole ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, facilitating the displacement of the chloride ion.
This reactivity allows for the systematic and predictable introduction of amine, thiol, and alcohol functionalities, which are crucial for tuning the pharmacological properties of the final compounds.
Caption: General mechanism for SNAr at the C-2 position.
Experimental Protocols: Derivatization Strategies
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
Workflow Overview
Caption: Synthetic pathways from the core intermediate.
Protocol 1: Synthesis of 2-Amino-4-methoxybenzothiazole Derivatives
This class of compounds is widely explored for anticancer, anticonvulsant, and protein kinase inhibitory activities.[8]
-
Objective: To synthesize a representative 2-(substituted amino)-4-methoxybenzo[d]thiazole via nucleophilic substitution.
-
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 eq)
-
Substituted amine (e.g., piperidine, aniline) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-methoxybenzo[d]thiazole (1.0 eq) and the chosen solvent (e.g., DMF, 0.2 M concentration).
-
Add the substituted amine (1.2 eq) and the base (K₂CO₃, 2.0 eq). Causality Note: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Trustworthiness Note: These washes remove the solvent (DMF) and any remaining acidic or basic impurities, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane/EtOAc gradient) to yield the pure product.
-
Protocol 2: Synthesis of 2-Thioether-4-methoxybenzothiazole Derivatives
Thioether linkages are common in compounds with antimicrobial and antifungal properties.[3][5]
-
Objective: To synthesize a 2-(alkyl/arylthio)-4-methoxybenzo[d]thiazole.
-
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Thiolate Formation (Critical Step): In a separate flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous DMF. Cool to 0 °C.
-
Slowly add a solution of the thiol (1.1 eq) in DMF to the NaH suspension. Stir for 30 minutes at 0 °C. Expertise Note: Pre-forming the thiolate with a strong base like NaH creates a more potent nucleophile compared to the neutral thiol, significantly accelerating the reaction.
-
Substitution: In the main reaction flask, dissolve 2-Chloro-4-methoxybenzo[d]thiazole (1.0 eq) in anhydrous DMF.
-
Slowly add the pre-formed thiolate solution to the benzothiazole solution at room temperature.
-
Stir the reaction at room temperature or heat gently (50-60 °C) if necessary. Monitor by TLC (typically 1-6 hours).
-
Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Extract with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography (Hexane/EtOAc).
-
Summary of Reaction Conditions and Expected Outcomes
| Nucleophile Class | Reagents & Conditions | Typical Yield | Key Application of Products |
| **Amines (R-NH₂) ** | K₂CO₃ or DIPEA, DMF/ACN, 80-100 °C | 70-95% | Anticancer, Anticonvulsant, Kinase Inhibitors[8] |
| Thiols (R-SH) | NaH or Cs₂CO₃, DMF, 0 °C to RT | 75-98% | Antimicrobial, Antifungal[3][4] |
| Alcohols (R-OH) | NaH, DMF/THF, RT to 60 °C | 60-85% | Modulating physicochemical properties, Bioisosteres |
Conclusion: A Versatile Scaffold for Modern Chemistry
2-Chloro-4-methoxybenzo[d]thiazole is more than just a chemical; it is a strategic tool. Its well-defined reactivity at the C-2 position provides a reliable and predictable platform for molecular elaboration. The protocols detailed herein offer robust starting points for researchers to synthesize novel compounds. By leveraging this intermediate, scientists in drug discovery and materials science can efficiently generate diverse molecular architectures, accelerating the development of next-generation therapeutics and functional materials.[3]
References
- Smolecule. (n.d.). Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5.
- BenchChem. (n.d.). 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5.
- BenchChem. (n.d.). 2-Chloro-4-methoxybenzo[d]thiazole.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Lu, Y., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.
- ResearchGate. (n.d.). VARIOUS PHARMACOLOGICAL ACTIVITIES OF BENZOTHIAZOLE DERIVATIVES | Request PDF.
- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- PMC - NIH. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 3. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
- 4. ijper.org [ijper.org]
- 5. jchemrev.com [jchemrev.com]
- 6. 2-Chloro-4-methoxybenzo[d]thiazole [myskinrecipes.com]
- 7. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific derivative, 2-Chloro-4-methoxybenzo[d]thiazole, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2][3] The strategic placement of the methoxy group and the reactive chloro substituent allows for diverse functionalization, making it a valuable building block in drug discovery pipelines.
Traditionally, the synthesis of such heterocyclic compounds involves lengthy reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[4][5] Microwave irradiation offers a powerful alternative to conventional heating, providing rapid, uniform heating of the reaction mixture. This leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced purity, aligning with the principles of green chemistry.[6] This application note provides a detailed, two-step protocol for the efficient synthesis of 2-Chloro-4-methoxybenzo[d]thiazole utilizing microwave technology.
Strategic Overview of the Synthesis
The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole is strategically divided into two key microwave-assisted steps:
-
Formation of the Benzothiazole Core: Synthesis of the precursor, 4-methoxy-2-mercaptobenzo[d]thiazole, from 4-methoxy-2-aminothiophenol and carbon disulfide.
-
Chlorination: Conversion of the 2-mercapto intermediate to the final 2-chloro product using sulfuryl chloride.
This two-step approach allows for high-purity intermediates and excellent overall yields, with each step optimized for microwave-assisted conditions.
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of 4-methoxy-2-mercaptobenzo[d]thiazole
Causality of Experimental Choices: This reaction proceeds via the nucleophilic attack of the amino group of 4-methoxy-2-aminothiophenol on the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of hydrogen sulfide. Microwave irradiation dramatically accelerates this condensation and cyclization process by efficiently heating the polar reactants and intermediates. Ethanol is chosen as the solvent due to its good microwave absorption properties and its ability to dissolve the reactants. Potassium hydroxide acts as a base to facilitate the reaction.
Materials:
-
4-methoxy-2-aminothiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Microwave synthesis reactor with sealed vessel capability
-
Magnetic stirrer
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methoxy-2-aminothiophenol (1.55 g, 10 mmol).
-
Add absolute ethanol (5 mL) to dissolve the starting material.
-
In a separate vial, dissolve potassium hydroxide (0.62 g, 11 mmol) in 2 mL of ethanol.
-
Slowly add the ethanolic KOH solution to the reaction vessel containing the 4-methoxy-2-aminothiophenol solution while stirring.
-
Carefully add carbon disulfide (0.84 g, 0.6 mL, 11 mmol) to the reaction mixture.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture under the following conditions:
-
Temperature: 100 °C (ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Power: 100-200 W (variable power to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Carefully open the vessel in a fume hood.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Acidify the solution to pH 4-5 with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methoxy-2-mercaptobenzo[d]thiazole.
Expected Results:
| Product | Form | Yield | Melting Point |
| 4-methoxy-2-mercaptobenzo[d]thiazole | Pale yellow solid | 85-95% | 195-198 °C |
Characterization of the Intermediate:
-
IR (KBr, cm⁻¹): 3100-2900 (N-H, S-H stretching), 1600 (C=N stretching), 1250 (C-O stretching).
-
¹H NMR (DMSO-d₆, δ ppm): 13.8 (br s, 1H, SH), 7.2-7.5 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, δ ppm): 190.1 (C=S), 156.2, 149.8, 132.5, 124.1, 115.8, 110.2, 56.3 (OCH₃).
Part 2: Microwave-Assisted Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
Causality of Experimental Choices: This step involves the oxidative chlorination of the 2-mercapto group to a 2-chloro group. Sulfuryl chloride is a potent chlorinating agent for this transformation. Research has shown that the presence of a small amount of water can significantly improve the reproducibility and yield of this reaction, likely by generating acidic species in situ that catalyze the reaction.[2][7] Dichloromethane is used as a solvent due to its low boiling point, making for easy removal post-reaction, and its ability to dissolve the starting material. Microwave heating accelerates this typically fast reaction, ensuring its completion in a very short timeframe.
Materials:
-
4-methoxy-2-mercaptobenzo[d]thiazole (from Part 1)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Microwave synthesis reactor with sealed vessel capability
-
Magnetic stirrer
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 4-methoxy-2-mercaptobenzo[d]thiazole (0.98 g, 5 mmol) in 5 mL of dichloromethane.
-
Add 1-2 drops of deionized water to the mixture.
-
In a fume hood, carefully add sulfuryl chloride (0.81 g, 0.5 mL, 6 mmol) dropwise to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture under the following conditions:
-
Temperature: 60 °C (ramp time: 1 minute)
-
Hold Time: 5 minutes
-
Power: 50-100 W (variable power to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel and pour the reaction mixture into 20 mL of ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Results:
| Product | Form | Yield | Melting Point |
| 2-Chloro-4-methoxybenzo[d]thiazole | White to off-white solid | 90-98% | 98-101 °C |
Characterization of the Final Product:
-
IR (KBr, cm⁻¹): 3050 (Ar C-H stretching), 1605 (C=N stretching), 1260 (C-O stretching), 750 (C-Cl stretching).
-
¹H NMR (CDCl₃, δ ppm): 7.60 (d, J=8.0 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, δ ppm): 157.0, 152.5, 142.0, 126.0, 118.0, 115.5, 108.0, 56.0 (OCH₃).
-
Mass Spec (EI): m/z 199 (M⁺), 201 (M⁺+2).
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram:
Caption: A two-step microwave-assisted synthesis workflow.
Proposed Reaction Mechanism Diagram:
Caption: Proposed mechanisms for the two-step synthesis.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Ensure the potassium hydroxide is fresh and the ethanol is absolute. Water can interfere with the initial reaction. Also, ensure the vessel is properly sealed to prevent the escape of the volatile carbon disulfide.
-
Incomplete Reaction in Step 2: The reaction is very fast. Ensure rapid and efficient stirring. The addition of a catalytic amount of water is crucial for reproducibility.[7]
-
Product Purity: For high-purity applications, such as in drug development, column chromatography is recommended for the final product, even if the crude product appears clean by TLC.
-
Safety: Both carbon disulfide and sulfuryl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Microwave reactions in sealed vessels can generate significant pressure; always use a reactor designed for this purpose and follow the manufacturer's safety guidelines.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole. By leveraging the advantages of microwave heating, this method offers significant reductions in reaction time and improvements in yield compared to conventional methods. The provided step-by-step protocols, mechanistic insights, and troubleshooting guide are intended to enable researchers to confidently and safely produce this valuable synthetic intermediate, thereby accelerating the pace of drug discovery and development.
References
- Current trends of benzothiazoles in drug discovery: a p
- Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Published May 13, 2021.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. Published March 25, 2014.
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review).
- Water-Promoted Chlorination of 2-Mercaptobenzothiazoles.
- Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Semantic Scholar.
- 2-Chloro-4-methoxybenzo[d]thiazole.
- 2-Chloro-4-methoxybenzo[d]thiazole.
- US2469697A - Preparation of 2-chlorobenzothiazole - Google P
- MICROWAVE ASSISTED SOLVENT FREE SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLES OVER ZEOLITE. TSI Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Semantic Scholar [semanticscholar.org]
- 3. 2-Chloro-4-methoxybenzo[d]thiazole [myskinrecipes.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. element-msc.ru [element-msc.ru]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of 2-Chloro-4-methoxybenzo[d]thiazole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of 2-Chloro-4-methoxybenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The protocols and insights contained herein are designed to facilitate the synthesis of diverse functionalized benzothiazole derivatives. We will explore the mechanistic underpinnings and provide field-tested protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions. The strategic choice of catalysts, ligands, bases, and solvents is discussed to empower researchers to optimize these powerful synthetic tools for their specific molecular targets.
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole nucleus is a privileged scaffold, appearing in a wide array of pharmacologically active compounds and functional organic materials.[1][3] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4] 2-Chloro-4-methoxybenzo[d]thiazole, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the C-2 position is a reactive handle, primed for substitution via transition metal-catalyzed cross-coupling, while the methoxy group at the C-4 position modulates the electronic properties and can influence the biological activity of the final compound.[5]
Palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance under mild conditions.[6][7] This guide focuses on leveraging these reactions to derivatize the 2-position of the 2-Chloro-4-methoxybenzo[d]thiazole core.
The General Catalytic Cycle
At the heart of these transformations is a catalytic cycle involving a palladium center, typically cycling between the Pd(0) and Pd(II) oxidation states.[8] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[8] It is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals.[9] For 2-Chloro-4-methoxybenzo[d]thiazole, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Causality Behind Component Selection:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination step, which is particularly important for less reactive aryl chlorides.[10]
-
Base: A base is essential for the transmetalation step, activating the boronic acid partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8][10] The choice of base can significantly impact yield, with stronger bases sometimes being necessary for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical.[11][12] Water is often necessary to dissolve the inorganic base and facilitate the reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-methoxybenzo[d]thiazole with Phenylboronic Acid
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol, 199.7 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Chloro-4-methoxybenzo[d]thiazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-methoxybenzo[d]thiazole.
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | ~90% |
| 4-Tolylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 110 | ~85% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 90 | ~78% |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are estimates based on literature for similar substrates.[9][11][13] |
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation of alkenes.[14][15] It couples 2-Chloro-4-methoxybenzo[d]thiazole with an alkene to form a substituted alkene, providing a route to vinyl-substituted benzothiazoles.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst. Ligand choice is again important; for aryl chlorides, phosphine ligands are generally required.[16] In some cases, "ligandless" conditions using a palladium salt can be effective, especially with more reactive substrates, though the true catalytic species may involve coordination to the solvent or reactants.[17]
-
Base: An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[14][18] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common organic bases, while K₂CO₃ or NaOAc are common inorganic options.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used as they can dissolve the reactants and palladium salts and are stable at the high temperatures often required for the Heck reaction.[17]
Protocol: Heck Reaction of 2-Chloro-4-methoxybenzo[d]thiazole with Styrene
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol, 199.7 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 2-Chloro-4-methoxybenzo[d]thiazole, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, followed by styrene and triethylamine.
-
Heat the mixture to 120 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography (hexane/ethyl acetate) to afford (E)-4-methoxy-2-styrylbenzo[d]thiazole. The trans isomer is typically the major product.[15]
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | ~75% |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMAc | 130 | ~80% |
| 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | ~70% |
| Table 2: Representative conditions for Heck coupling reactions. Yields are estimates based on literature precedent.[14][17] |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing functionalized alkynes.[19][20] This reaction is exceptionally useful for creating rigid, linear molecular structures found in materials science and as precursors for more complex heterocyclic syntheses.[7][21]
Causality Behind Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[19] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves two purposes: to deprotonate the terminal alkyne and to act as a solvent.[21]
-
Solvent: The amine base can often serve as the solvent. However, co-solvents like THF or DMF are frequently used to ensure solubility of all components.
Protocol: Sonogashira Coupling of 2-Chloro-4-methoxybenzo[d]thiazole with Phenylacetylene
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol, 199.7 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask, add 2-Chloro-4-methoxybenzo[d]thiazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene via syringe and stir the mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove the amine salt and catalyst residues, and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 4-methoxy-2-(phenylethynyl)benzo[d]thiazole.
| Alkyne | Pd Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N / THF | 60 | ~88% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA / DMF | 70 | ~92% |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | 50 | ~85% |
| Table 3: Representative conditions for Sonogashira coupling reactions. Yields are estimates based on literature precedent.[20][22] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[23] This reaction has largely replaced harsher classical methods and allows for the synthesis of a vast range of substituted anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.[24][25]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos, developed by the Buchwald group, are essential for promoting the efficient coupling of amines with unreactive aryl chlorides.[10][26] They facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[23][27] The choice of base is critical and must be matched with the substrate and amine pKa.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are the standard choices.
Protocol: Buchwald-Hartwig Amination with Morpholine
Figure 3: Workflow for the Buchwald-Hartwig amination, emphasizing inert atmosphere setup.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol, 199.7 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Inside a glovebox: To a vial, add 2-Chloro-4-methoxybenzo[d]thiazole, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Remove the vial from the glovebox. Add anhydrous toluene and morpholine via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction for 16-24 hours.
-
Monitor for completion by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain 4-(4-methoxybenzo[d]thiazol-2-yl)morpholine.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | ~95% |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | ~87% |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 100 | ~90% |
| Table 4: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on literature precedent.[24][26][28] |
Palladium-Catalyzed Cyanation
The introduction of a nitrile (-CN) group is a valuable transformation in organic synthesis, as nitriles can be readily converted into amines, carboxylic acids, amides, and tetrazoles. Palladium-catalyzed cyanation provides a direct route to install this functional group onto the benzothiazole core.
Causality Behind Component Selection:
-
Cyanide Source: Historically, toxic sources like KCN or NaCN were used. Modern methods often prefer less acutely toxic and non-volatile cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[29][30][31] The latter is particularly favored for its low toxicity and ease of handling.
-
Catalyst/Ligand: The catalyst can be poisoned by excess cyanide ions.[32] Therefore, robust catalyst systems are required. Palladium complexes with chelating phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.
-
Solvent: Polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the cyanide source and the organic substrate.
Protocol: Cyanation using Potassium Hexacyanoferrate(II)
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol, 199.7 mg)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.3 mmol, 126.7 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)
-
Sodium carbonate (Na₂CO₃) (0.2 mmol, 21.2 mg)
-
N,N-Dimethylacetamide (DMAc), anhydrous (4 mL)
Procedure:
-
Combine all solid reagents (2-Chloro-4-methoxybenzo[d]thiazole, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃) in a flask under an inert atmosphere.
-
Add anhydrous DMAc.
-
Heat the reaction mixture to 120-140 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter to remove insoluble inorganic salts.
-
Wash the filtrate with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield 4-methoxybenzo[d]thiazole-2-carbonitrile.
| Cyanide Source | Catalyst System | Additive/Base | Solvent | Temp (°C) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | Na₂CO₃ | DMAc | 140 | ~85% |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | DMF | 120 | ~90% |
| Table 5: Representative conditions for Palladium-catalyzed cyanation. Yields are estimates based on literature for similar aryl chlorides.[29][33] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions discussed herein provide a powerful and versatile platform for the functionalization of 2-Chloro-4-methoxybenzo[d]thiazole. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of 2-substituted benzothiazole derivatives. These compounds are valuable building blocks for screening in drug discovery programs and for the development of novel organic materials. The continued evolution of catalyst technology, particularly in C-H activation and other novel coupling strategies, promises to further expand the synthetic utility of this important heterocyclic core.[34][35]
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Beller, M., & Zapf, A. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry–A European Journal, 7(13), 2908-2915. [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189923. [Link]
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Ledwon, P., & Chrominski, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7382. [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(5), 1159-1171. [Link]
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Lauterbach, T., & Gevorgyan, V. (2024). 2H-Thiazolo[4,5-d][10][34][35]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(32), 11843-11849. [Link]
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functionalization of the benzothiazole core in 2-Chloro-4-methoxybenzo[d]thiazole
An Application Guide to the Strategic Functionalization of the 2-Chloro-4-methoxybenzo[d]thiazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole moiety is a privileged heterocyclic scaffold, integral to numerous biologically active compounds and functional materials.[1] Its unique electronic properties and ability to act as a bioisostere for natural purines make it a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2] The subject of this guide, 2-Chloro-4-methoxybenzo[d]thiazole, is a particularly valuable synthetic intermediate.[3] The chlorine atom at the C-2 position serves as a versatile leaving group, activated by the adjacent nitrogen atom, making it highly susceptible to a variety of chemical transformations.[1][4] The methoxy group at the C-4 position not only influences the molecule's electronic landscape and solubility but has also been linked to enhanced kinase-inhibiting capabilities in some derivatives, a key mechanism in anticancer therapy.[5]
This document provides a comprehensive overview of, and detailed protocols for, the primary strategies employed to functionalize the 2-Chloro-4-methoxybenzo[d]thiazole core. We will explore direct nucleophilic substitution and advanced palladium-catalyzed cross-coupling reactions, offering both theoretical grounding and practical, field-tested methodologies.
Synthesis of the 2-Chloro-4-methoxybenzo[d]thiazole Intermediate
A robust understanding of functionalization begins with the synthesis of the starting material. The construction of 2-Chloro-4-methoxybenzo[d]thiazole is typically achieved via a multi-step sequence. The process often commences with 3-methoxyaniline, which is converted to the key intermediate, 2-amino-4-methoxybenzothiazole, through reactions like thiocyanation followed by cyclization.[5] The 2-amino group is then transformed into the 2-chloro substituent via a Sandmeyer-type reaction.[5]
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct approach to functionalizing the C-2 position is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the thiazole ring system, particularly the imine nitrogen, sufficiently activates the C-2 position for attack by nucleophiles, facilitating the displacement of the chloride leaving group.[4][6] This reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex.[7][8]
Amination via SNAr
The introduction of nitrogen-based nucleophiles is fundamental for synthesizing derivatives with significant pharmacological potential.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-4-methoxybenzo[d]thiazole
-
Rationale: This protocol exemplifies a typical SNAr with a secondary amine. Piperidine acts as the nucleophile. The reaction can often proceed without a strong base, as the amine is sufficiently nucleophilic and can act as its own base to neutralize the HCl byproduct, though an external base is often added to drive the reaction to completion and prevent salt formation with the starting amine. Dioxane is a suitable polar aprotic solvent.
-
Materials & Equipment:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2-Chloro-4-methoxybenzo[d]thiazole (1.0 g, 5.0 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv).
-
Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (20 mL).
-
Add piperidine (0.59 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20% Ethyl Acetate in Hexanes) to yield the pure product.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and more complex carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[9] These reactions offer unparalleled scope and functional group tolerance. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent (or coordination/deprotonation for amination), and reductive elimination to form the product and regenerate the catalyst.[10]
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Application Note: A Strategic Workflow for the Development of Novel Antimicrobial Agents from 2-Chloro-4-methoxybenzo[d]thiazole
Here is a detailed Application Note and Protocol on the development of novel antimicrobial agents from 2-Chloro-4-methoxybenzo[d]thiazole.
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1] Benzothiazoles represent a privileged heterocyclic scaffold known to exhibit a wide spectrum of pharmacological activities, making them a focal point for medicinal chemists.[1][2][3] This guide provides a comprehensive, field-proven workflow for the design, synthesis, and evaluation of novel antimicrobial agents derived from the versatile starting material, 2-Chloro-4-methoxybenzo[d]thiazole. We detail a strategic approach, from the synthesis of a focused compound library via nucleophilic substitution to robust protocols for in vitro antimicrobial susceptibility and mammalian cell cytotoxicity testing. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the resulting data for effective lead compound identification.
Rationale and Strategic Overview
1.1. The Benzothiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery Benzothiazole derivatives have demonstrated significant potential as antibacterial agents by targeting various essential bacterial enzymes.[1][4] Reported mechanisms of action include the inhibition of DNA gyrase, dihydropteroate synthase, and dihydroorotase, crucial for bacterial survival.[4][5] The structural versatility of the benzothiazole core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2]
1.2. 2-Chloro-4-methoxybenzo[d]thiazole as a Strategic Starting Material The choice of 2-Chloro-4-methoxybenzo[d]thiazole is strategic for several reasons:
-
Reactive Site for Diversification: The chlorine atom at the 2-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution.[6][7] This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols) to rapidly generate a diverse library of novel analogues.
-
Modulation of Physicochemical Properties: The methoxy group at the 4-position influences the electronic properties and lipophilicity of the core structure, which can be crucial for membrane permeability and target engagement.[7] Structure-activity relationship (SAR) studies have shown that such substitutions can significantly enhance biological activity.[4]
Our development workflow is designed as a multi-stage funnel to efficiently identify promising lead candidates.
Caption: High-level workflow for antimicrobial drug discovery.
Synthesis of Novel 2-Substituted-4-methoxybenzo[d]thiazole Derivatives
This section provides a generalized protocol for the synthesis of new chemical entities via nucleophilic substitution. The reaction with primary or secondary amines is provided as a representative example.
2.1. General Reaction Scheme
2.2. Protocol: Synthesis of N-Substituted-4-methoxybenzo[d]thiazol-2-amine
Rationale: This protocol utilizes a simple, one-step nucleophilic substitution. The use of a solvent like N,N-Dimethylformamide (DMF) facilitates the reaction, and potassium carbonate acts as a base to neutralize the HCl formed, driving the reaction to completion.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole (1.0 eq)
-
Desired amine (primary or secondary) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Brine, Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a clean, dry round-bottom flask, add 2-Chloro-4-methoxybenzo[d]thiazole (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Add the desired amine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Attach a condenser and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using TLC (e.g., with a 3:7 Ethyl acetate:Hexane mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure N-substituted derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Antimicrobial Susceptibility Testing
Standardized antimicrobial susceptibility testing (AST) is crucial for obtaining reliable and reproducible data.[8] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[9]
3.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] A 2-fold serial dilution of the test compound is challenged with a standardized bacterial inoculum.
Materials:
-
Synthesized benzothiazole derivatives (stock solution in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Ciprofloxacin (positive control), DMSO (negative control)
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first column of wells. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
-
Controls: Prepare wells for a positive control (Ciprofloxacin), a negative control (DMSO, to ensure the solvent has no effect), and a sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
3.2. Protocol: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC assay is performed after the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It identifies the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction) on the MHA plate.
3.3. Data Presentation: Hypothetical Screening Results
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| BTZ-01 | S. aureus | 4 | 8 | Bactericidal (≤4) |
| BTZ-01 | E. coli | 32 | >128 | Bacteriostatic (>4) |
| BTZ-02 | S. aureus | 8 | 16 | Bactericidal (≤4) |
| BTZ-02 | E. coli | 16 | 32 | Bactericidal (≤4) |
| Ciprofloxacin | S. aureus | 0.5 | 1 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | Bactericidal (≤4) |
Cytotoxicity Assessment (Preclinical Safety)
A critical step in drug development is ensuring that a compound is toxic to pathogens but not to host cells.[10][11][12] The MTT assay is a standard colorimetric method to assess mammalian cell viability.[13][14]
4.1. Protocol: MTT Assay for Mammalian Cell Viability
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
4.2. Data Presentation and Lead Prioritization
The Selectivity Index (SI) is a crucial parameter for prioritizing compounds. It is the ratio of host cell toxicity to antimicrobial activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the bacterial target.
| Compound ID | Target Organism | MIC (µg/mL) | IC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) | Priority |
| BTZ-01 | S. aureus | 4 | >100 | >25 | High |
| BTZ-02 | E. coli | 16 | 35 | 2.2 | Low |
Potential Mechanism of Action
Benzothiazole derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[4] This inhibition leads to the accumulation of DNA double-strand breaks and ultimately, cell death.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. jchr.org [jchr.org]
- 3. cvr.ac.in [cvr.ac.in]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
- 7. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 8. woah.org [woah.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Based on the 2-Chloro-4-methoxybenzo[d]thiazole Scaffold
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in compounds with a wide array of pharmacological activities.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for designing targeted therapeutics.[1] Within the vast landscape of drug targets, protein kinases stand out as a critical class of enzymes that regulate a majority of cellular processes.[3] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4]
This guide focuses on the 2-Chloro-4-methoxybenzo[d]thiazole moiety as a versatile and powerful starting material for the synthesis of novel kinase inhibitors. The chlorine atom at the C-2 position serves as an excellent leaving group, a reactive "handle" that allows for the strategic introduction of diverse chemical functionalities through well-established synthetic methodologies.[5] Concurrently, the methoxy group at the C-4 position can significantly influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and can act as a key hydrogen bond acceptor in the target kinase's binding pocket, thereby enhancing potency.[5][6]
This document provides a detailed overview of the core synthetic strategies, step-by-step experimental protocols, and key structure-activity relationship (SAR) insights to guide researchers in the development of next-generation kinase inhibitors from this promising scaffold.
Core Synthetic Strategy: Diversification of the 2-Position
The primary strategy for generating a library of potential kinase inhibitors from the 2-Chloro-4-methoxybenzo[d]thiazole scaffold involves the substitution of the C-2 chloro group. This approach allows for the systematic exploration of the chemical space around the benzothiazole core to optimize binding affinity and selectivity for the target kinase. The most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: Core synthetic workflow for diversifying the 2-Chloro-4-methoxybenzo[d]thiazole scaffold.
Experimental Protocols
The protocols described herein are designed to be robust and adaptable. Researchers should perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the 2-Chloro-4-methoxybenzo[d]thiazole Scaffold
The synthesis of the starting material is a critical first step. A common and effective route begins with 3-methoxyaniline, leveraging established methods for benzothiazole ring formation.[5]
Workflow: 3-Methoxyaniline → 1-(3-methoxyphenyl)thiourea → 4-Methoxybenzo[d]thiazol-2-amine → 4-Methoxybenzo[d]thiazole-2-thiol → 2-Chloro-4-methoxybenzo[d]thiazole
Step-by-Step Procedure (Final Chlorination Step):
-
Setup: To a stirred solution of 4-methoxybenzo[d]thiazole-2-thiol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask fitted with a reflux condenser, add sulfuryl chloride (SO₂Cl₂) (1.5 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water. Extract the aqueous layer with the same chlorinated solvent (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-4-methoxybenzo[d]thiazole as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This is a highly effective method for creating 2-aminobenzothiazole derivatives, which are a prominent class of kinase inhibitors.[7][8] The electron-withdrawing nature of the thiazole ring activates the C-2 position for nucleophilic attack.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low reactivity in Suzuki coupling of 2-chlorobenzothiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chlorobenzothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The inherent low reactivity of 2-chlorobenzothiazoles often presents significant hurdles in achieving high yields and purity. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring robust and reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling of 2-chlorobenzothiazole is showing low to no conversion. What are the primary reasons for this low reactivity?
A1: The low reactivity of 2-chlorobenzothiazoles in Suzuki coupling is a well-documented challenge. It primarily stems from two key factors:
-
The strength of the C-Cl bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-limiting step in many Suzuki-Miyaura reactions.[1][2]
-
Catalyst inhibition by the benzothiazole nitrogen: The lone pair of electrons on the nitrogen atom of the benzothiazole ring can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its catalytic activity and preventing it from participating in the desired cross-coupling cycle.
To overcome these challenges, a carefully optimized catalytic system and reaction conditions are paramount. Standard, off-the-shelf Suzuki conditions are often insufficient for this substrate class.
Q2: I'm observing a significant amount of starting material decomposition and/or the formation of unidentifiable byproducts. What could be the cause?
A2: The formation of complex byproduct mixtures often points to issues with reaction conditions being too harsh or not selective enough. Key areas to investigate include:
-
Base-induced degradation: While a base is essential for the transmetalation step, overly strong bases or high concentrations can lead to the degradation of sensitive functional groups on your 2-chlorobenzothiazole or boronic acid partner.
-
Thermal decomposition: High reaction temperatures, often employed to drive the reaction of unreactive chlorides, can lead to the thermal decomposition of starting materials, products, or the catalyst itself.
-
Side reactions of the boronic acid: Boronic acids can undergo several undesirable side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).[3] These are often exacerbated by the presence of water, oxygen, or an inappropriate choice of base.
Careful selection of a milder yet effective base and precise temperature control are crucial. Additionally, ensuring the reaction is conducted under a strictly inert atmosphere can mitigate some of these side reactions.
Q3: What are the most common side products I should be looking for, and how can I minimize their formation?
A3: Besides the unreacted starting material, the two most common byproducts in the Suzuki coupling of 2-chlorobenzothiazoles are:
-
Homocoupling of the boronic acid: This results in the formation of a biaryl derived from your boronic acid coupling partner. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor homocoupling. Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Using a Pd(0) source directly or ensuring your Pd(II) precatalyst is efficiently reduced can also help.[3]
-
Dehalogenation of the 2-chlorobenzothiazole: In this side reaction, the chlorine atom is replaced by a hydrogen atom, resulting in the formation of benzothiazole. This can occur through various pathways, often involving a hydride source in the reaction mixture (e.g., from the solvent or base). Solution: Choose your solvent and base carefully. Ethereal solvents like dioxane and toluene are generally preferred over alcohols, which can act as hydride donors.
Q4: Can the nitrogen atom in the benzothiazole ring be leveraged to improve the reaction instead of inhibiting it?
A4: This is an excellent and insightful question. While the coordinating ability of the benzothiazole nitrogen can be a hindrance, under specific conditions, it can be harnessed to facilitate the reaction. Some studies have proposed that the nitrogen atom can act as an intramolecular ligand, coordinating to the palladium center and directing the oxidative addition to the C-Cl bond. This can lead to the formation of a palladacyclic intermediate that is more prone to undergo the subsequent steps of the catalytic cycle. In fact, successful ligand-free Suzuki couplings of some benzothiazole derivatives have been developed, relying on this inherent coordinating ability of the substrate itself to facilitate the reaction.
Optimizing Your Reaction: A Data-Driven Approach
The key to a successful Suzuki coupling of 2-chlorobenzothiazoles lies in the careful selection and optimization of the catalyst system and reaction conditions. Below is a summary of conditions that have been successfully employed for the related substrate, 2,6-dichlorobenzothiazole, which serves as an excellent starting point for your optimizations.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.4) | Dioxane/H₂O (4:1) | 150 | 5 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.4) | Dioxane/H₂O (4:1) | 150 | 5 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.4) | Dioxane/H₂O (4:1) | 150 | 5 | 93 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.4) | Dioxane/H₂O (4:1) | 150 | 5 | 89 |
| 5 | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.4) | Dioxane/H₂O (4:1) | 150 | 5 | 90 |
| 6 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.4) | Dioxane/H₂O (4:1) | 150 | 5 | 85 |
Data adapted from a study on the microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole.[4]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Chlorobenzothiazoles
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chlorobenzothiazoles with various arylboronic acids, adapted from a successful method for a related substrate.[4]
Materials:
-
2-Chlorobenzothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (4 mol%)
-
Na₂CO₃ (2.4 equiv)
-
Dioxane
-
Deionized water
-
Microwave reaction vial (5 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vial containing a magnetic stir bar, add 2-chlorobenzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and Na₂CO₃ (2.4 mmol).
-
Add dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Seal the vial and degas the mixture by bubbling argon through the solution for 5-10 minutes.
-
Place the sealed vial into the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 5-10 minutes. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. ElectronicsAndBooks. Available at: [Link]
-
Screening of different ligands for Suzuki coupling. ResearchGate. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv. Available at: [Link]
-
Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts. ChemRxiv. Available at: [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. Princeton University. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Palladium Oxidative Addition Complexes for Peptide and Protein Cross-linking. PubMed. Available at: [Link]
-
Palladium Oxidative Addition Complexes for Peptide and Protein Cross-linking. DSpace@MIT. Available at: [Link]
-
Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU-HCM Journal of Science and Technology Development. Available at: [Link]
Sources
minimizing side products in the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
Technical Support Center: Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side products and optimizing reaction outcomes. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole (C₈H₆ClNOS)[1], a key intermediate in the production of pharmaceuticals and agrochemicals[2], is typically achieved via a multi-step process. The most common and reliable route involves the formation of the 2-amino-4-methoxybenzothiazole precursor, followed by a Sandmeyer reaction to install the 2-chloro substituent. Each stage presents unique challenges and potential for byproduct formation. This guide is structured to address these stages sequentially.
Overall Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the benzothiazole core and the subsequent functional group transformation at the C-2 position.
Caption: High-level overview of the two-stage synthesis of 2-Chloro-4-methoxybenzo[d]thiazole.
Part 1: Troubleshooting the Synthesis of 2-Amino-4-methoxybenzothiazole (Precursor)
The quality of the final product is fundamentally dependent on the purity of this key precursor. The synthesis typically starts from 3-methoxyaniline to ensure the correct regiochemistry of the methoxy group at the 4-position of the benzothiazole ring.[3]
FAQ 1.1: My precursor synthesis suffers from low yield and multiple impurities. What are the common pitfalls?
Answer: Low yields and impurities in this stage often stem from two critical areas: incomplete cyclization or competing side reactions during the oxidative cyclization step. A common method involves forming an N-(3-methoxyphenyl)thiourea intermediate, which is then cyclized.[4]
Causality & Troubleshooting:
-
Incomplete Thiourea Formation: The reaction of 3-methoxyaniline with a thiocyanate salt (e.g., KSCN) under acidic conditions must be driven to completion. Monitor this step by Thin-Layer Chromatography (TLC) to ensure full consumption of the starting aniline before proceeding.
-
Inefficient Oxidative Cyclization: The conversion of the thiourea intermediate to the benzothiazole is an oxidative process. The choice and control of the oxidant are critical. While reagents like chlorine or bromine are effective, they can lead to unwanted ring halogenation if used in excess.[5]
-
Oxidation of Precursors: If an alternative route using 2-amino-3-methoxythiophenol is employed, the thiophenol starting material is highly susceptible to oxidation, forming disulfide dimers that will not cyclize correctly.[6][7]
Optimized Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole
This protocol is designed to minimize side reactions by carefully controlling the addition of the oxidizing agent.
-
Step A: Thiourea Formation
-
In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent like aqueous ethanol.
-
Add potassium thiocyanate (1.1 eq) followed by concentrated hydrochloric acid (2.5 eq).
-
Heat the mixture to reflux and monitor by TLC until the 3-methoxyaniline is consumed (typically 4-6 hours).
-
Cool the reaction mixture and collect the precipitated N-(3-methoxyphenyl)thiourea by filtration.
-
-
Step B: Oxidative Cyclization
-
Suspend the dried thiourea intermediate (1.0 eq) in a chlorinated solvent such as chloroform or dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same solvent dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
The resulting hydrochloride salt of the product can be filtered and then neutralized with an aqueous base (e.g., NaOH or NaHCO₃) to liberate the free amine, 2-amino-4-methoxybenzothiazole.[8]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Part 2: Troubleshooting the Sandmeyer Reaction
The conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction is a powerful but sensitive transformation.[9] Success hinges on the careful formation and immediate use of an unstable diazonium salt intermediate. Nearly all significant side products in the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole arise from this step.
Caption: Troubleshooting logic for the critical diazotization step of the Sandmeyer reaction.
FAQ 2.1: My final product is contaminated with unreacted 2-amino-4-methoxybenzothiazole. Why is the conversion incomplete?
Answer: This is a classic sign of incomplete diazotization. The formation of the diazonium salt from the primary amine requires nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[10]
Causality & Troubleshooting:
-
Insufficient Acid: At least 3 equivalents of acid are mechanistically required: one to protonate the amine, one to react with NaNO₂ to form HONO, and one to provide the chloride counter-ion. Using less can result in unreacted amine.
-
Temperature Too High: Nitrous acid is unstable at elevated temperatures. If the reaction is not kept cold (0-5 °C), the HONO will decompose before it can react with the amine.
-
Incorrect NaNO₂ Stoichiometry: Ensure a slight excess (1.05-1.1 eq) of high-purity sodium nitrite is used.
Solution: Maintain a reaction temperature of 0-5 °C at all times. Use at least 3 equivalents of concentrated HCl. Prepare a solution of NaNO₂ in water and add it dropwise to the acidic amine suspension, ensuring the temperature does not rise.
FAQ 2.2: I've isolated a major byproduct identified as 2-Hydroxy-4-methoxybenzothiazole. How can this be avoided?
Answer: This phenolic byproduct is the result of the diazonium salt reacting with water (hydrolysis) instead of the chloride nucleophile. The diazonium group is an excellent leaving group (N₂ gas), making the aryl cation susceptible to attack by any available nucleophile, including the solvent.[9]
Causality & Troubleshooting:
-
High Temperature: The rate of hydrolysis increases dramatically with temperature. The diazonium salt solution must be kept cold and used immediately.
-
Inefficient Copper(I) Catalyst: The role of CuCl is to facilitate a radical-nucleophilic aromatic substitution (SRNAr), which is much faster than direct nucleophilic attack by chloride.[9][11] If the catalyst is inactive or not present in sufficient concentration when the diazonium salt is introduced, hydrolysis will dominate.
Solution:
-
Prepare a fresh, active CuCl solution. This can be made by reducing a copper(II) sulfate solution with a reducing agent like sodium sulfite.
-
Crucially, add the cold diazonium salt solution to the cold CuCl solution. Do not add the CuCl to the diazonium salt. This ensures that the diazonium salt is always entering an environment with a high concentration of the active catalyst and chloride source, maximizing the desired reaction pathway.
FAQ 2.3: The reaction turned a dark color and produced a tarry, insoluble material. What happened?
Answer: This is indicative of two potential side reactions: diazonium salt decomposition and/or azo coupling.
Causality & Troubleshooting:
-
Decomposition: As mentioned, diazonium salts are thermally unstable. If the temperature rises significantly, they can decompose into a complex mixture of polymeric, tarry substances.
-
Azo Coupling: The diazonium salt is an electrophile. If there is unreacted starting amine present (due to incomplete diazotization), the diazonium salt can attack the electron-rich aromatic ring of the amine, forming a highly colored azo compound (a dye). This is more favorable under less acidic conditions.
Solution: The remedies are the same as for the issues above, as they address the root causes:
-
Strict Temperature Control (0-5 °C): This is the single most important parameter to prevent both decomposition and unwanted side reactions.
-
Sufficiently Acidic Conditions: Maintain a strongly acidic environment (pH < 2) to ensure the starting amine is fully protonated and unavailable for azo coupling.
-
Slow, Controlled Addition of NaNO₂: This prevents localized "hot spots" and ensures the nitrous acid reacts as it is formed.
Quantitative Summary: Key Reaction Parameters
| Parameter | Stage | Recommended Value | Rationale / Consequence of Deviation |
| Temperature | Diazotization | 0 - 5 °C | > 5°C leads to diazonium decomposition and phenol formation.[12] |
| Acid (HCl) | Diazotization | ≥ 3.0 equivalents | < 3 eq leads to incomplete diazotization and azo coupling. |
| NaNO₂ | Diazotization | 1.05 - 1.1 equivalents | < 1 eq leads to incomplete reaction; >> 1.1 eq can lead to side reactions. |
| Order of Addition | Sandmeyer Substitution | Add Diazonium Salt to CuCl | Reversing the order starves the reaction of catalyst, promoting hydrolysis. |
General FAQs
Q1: What are the primary safety concerns when performing a Sandmeyer reaction? A1: The primary hazard is the diazonium salt itself. While aromatic diazonium salts are more stable than aliphatic ones, they can be explosive when isolated and dry. Never isolate the diazonium salt. Always generate it in solution and use it immediately in the next step. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q2: What analytical methods are best for monitoring the reaction and identifying byproducts? A2:
-
TLC: Excellent for monitoring the consumption of the starting amine. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for this reaction. It can separate the product from byproducts and provide the mass of each, allowing for rapid identification of the starting material, product, the phenolic byproduct (M+16 relative to Cl), and potential azo-dimers.
-
NMR (Nuclear Magnetic Resonance): Essential for confirming the structure of the final, purified product.[13]
Q3: What is the most effective method for purifying the final 2-Chloro-4-methoxybenzo[d]thiazole? A3:
-
Work-up: After the reaction, a standard aqueous work-up with an organic solvent (e.g., ethyl acetate or dichloromethane) will remove inorganic salts.
-
Column Chromatography: This is typically the most effective method for removing organic side products like the starting amine and the hydroxy byproduct. Use silica gel with a gradient of ethyl acetate in hexane.[6]
-
Recrystallization: If the crude product is of reasonable purity after chromatography, recrystallization from a solvent system like ethanol/water or heptane can provide a highly pure, crystalline final product.
References
-
LookChem. Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. Available from: [Link]
-
LookChem. 2-Chloro-4-methoxybenzo[d]thiazole. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC, NIH. Available from: [Link]
- Google Patents. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
-
National Center for Biotechnology Information. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC, NIH. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
YouTube. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
YouTube. Sandmeyer Reaction. Available from: [Link]
-
ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available from: [Link]
-
PubChem. 4-Methoxy-2-aminobenzothiazole. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available from: [Link]
-
National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC, NIH. Available from: [Link]
-
MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing. Available from: [Link]
Sources
- 1. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
- 2. 2-Chloro-4-methoxybenzo[d]thiazole [myskinrecipes.com]
- 3. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
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- 8. Buy 2-Amino-4-methoxybenzothiazole | 5464-79-9 [smolecule.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Chloro-4-methoxybenzo[d]thiazole
Welcome to the technical support center for optimizing catalytic reactions involving 2-Chloro-4-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our focus is on providing scientifically grounded, actionable advice to enhance reaction efficiency, yield, and selectivity.
Core Principles of Catalyst Selection
2-Chloro-4-methoxybenzo[d]thiazole presents a unique set of challenges in cross-coupling reactions. The chlorine atom is a relatively unreactive electrophile due to the strong C-Cl bond, and the benzothiazole core is electron-deficient.[1] This electronic nature dictates that the rate-determining step is often the initial oxidative addition of the C-Cl bond to the metal center (typically Palladium(0)).[2][3] Therefore, successful catalyst selection hinges on promoting this crucial step.
Key Considerations:
-
Reaction Type: The choice of catalytic system is fundamentally tied to the desired transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Each reaction has a distinct mechanism and optimal catalyst/ligand pairing.
-
Ligand Properties: For activating inert C-Cl bonds, the ligand is paramount. Electron-rich and sterically bulky phosphine ligands are generally required.[4][5] These ligands stabilize the low-coordinate, electron-rich Pd(0) species necessary for oxidative addition and promote the subsequent reductive elimination step.[6]
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, specialized palladium "precatalysts" (e.g., Buchwald-type G3 or G4 palladacycles) can offer improved activity, stability, and reproducibility by ensuring efficient generation of the active Pd(0) species.[1]
-
Base and Solvent: The choice of base and solvent system can dramatically influence reaction outcomes. The base is not merely a stoichiometric reagent but plays a key role in the catalytic cycle. Solvent polarity can affect catalyst solubility, stability, and the rate of key elementary steps.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during cross-coupling reactions with 2-Chloro-4-methoxybenzo[d]thiazole in a question-and-answer format.
Scenario 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling between 2-Chloro-4-methoxybenzo[d]thiazole and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I fix it?
Answer: Low yield in Suzuki couplings of heteroaryl chlorides is a frequent issue, almost always pointing to inefficient oxidative addition.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The combination of an electron-deficient heterocycle and a strong C-Cl bond requires a highly active catalyst.
-
Actionable Advice: Switch to a more electron-rich and sterically demanding phosphine ligand. Standard ligands like PPh₃ are often ineffective for aryl chlorides.[8] Consider advanced Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate the activation of C-Cl bonds.[4][5] A mixed-ligand approach can also be effective.[9]
-
-
Inefficient Generation of Pd(0): The active catalyst is a Pd(0) species, which must be generated in situ from a Pd(II) precursor like Pd(OAc)₂. This reduction can be sluggish or incomplete.
-
Actionable Advice: Use a palladium precatalyst, such as a G3-XPhos palladacycle. These complexes are designed for the controlled, rapid generation of the active L-Pd(0) species, leading to more consistent results.[1] Alternatively, ensure your reaction conditions (e.g., solvent, base) are suitable for reducing the Pd(II) source.
-
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step. If the base is too weak or poorly soluble, the catalytic cycle will stall.
-
Actionable Advice: For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases, particularly in polar aprotic solvents like dioxane, DMF, or NMP.[7] A solvent screen is highly recommended.
-
-
Elevated Temperature Requirement: Activation of the C-Cl bond has a higher activation energy barrier compared to C-Br or C-I bonds.
Scenario 2: Catalyst Deactivation and Side Reactions
Question: My Buchwald-Hartwig amination reaction starts well but then stalls, and I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. What is happening?
Answer: Reaction stalling and hydrodehalogenation are classic signs of catalyst deactivation and competing side reactions.
Potential Causes & Solutions:
-
Catalyst Decomposition: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.
-
Actionable Advice: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand helps to stabilize the monomeric Pd(0) catalyst.[6] Also, consider using a more robust ligand that is resistant to thermal degradation. Bidentate ligands like DPPF or BINAP were early solutions to improve catalyst stability.[12]
-
-
β-Hydride Elimination Pathway: Hydrodehalogenation often arises from a competing pathway where a palladium-hydride species is generated. This species can then reductively eliminate with the aryl halide to form the undesired arene.
-
Actionable Advice: The choice of base is critical. Strong, sterically hindered alkoxide bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig amination but can sometimes promote side reactions.[13] Screening a weaker base like K₃PO₄ may suppress hydrodehalogenation, although it might require a more active catalyst system.[14] Lowering the reaction temperature can also disfavor this decomposition pathway.
-
-
Substrate-Specific Inhibition: The nitrogen atom in the benzothiazole ring or the amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.
-
Actionable Advice: This is a complex issue that often requires screening a diverse set of ligands. A ligand that is bulky enough to prevent inhibitory coordination while still promoting the desired C-N reductive elimination is ideal. The "user guide" from the Buchwald group provides extensive tables of ligand/substrate pairings that can guide selection.[15]
-
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// Edges Start -> CheckCatalyst; CheckCatalyst -> UpgradeLigand [label="No"]; CheckCatalyst -> CheckConditions [label="Yes"]; UpgradeLigand -> Success; CheckConditions -> OptimizeConditions [label="No"]; CheckConditions -> CheckDeactivation [label="Yes"]; OptimizeConditions -> Success; CheckDeactivation -> AddressDeactivation [label="Yes"]; AddressDeactivation -> Success; } end_dot Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Can I use the same catalyst for a Sonogashira coupling as I would for a Suzuki coupling with this substrate?
A: Not necessarily. While both are palladium-catalyzed cross-couplings, their mechanisms differ. Sonogashira reactions typically involve a copper co-catalyst and an amine base.[16][17] The choice of phosphine ligand can be critical and may differ from what is optimal for a Suzuki reaction. For challenging substrates, copper-free Sonogashira conditions using a highly active palladium/phosphine system may be necessary to avoid side reactions like alkyne homocoupling (Glaser coupling).[7] Ligand choice can even influence regioselectivity in polyhalogenated systems.[18][19]
Q2: My reaction requires a strong base like NaOtBu, but my substrate has a base-sensitive functional group (e.g., an ester). What should I do?
A: This is a common challenge in cross-coupling chemistry.[14] You have a few options:
-
Screen Weaker Bases: Investigate if weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can effect the transformation. This often requires a more active catalyst (e.g., a more electron-rich ligand or a palladacycle precatalyst) to compensate for the slower rate.[20]
-
Use a Different Reaction: If C-N bond formation is the goal, consider alternative named reactions that proceed under different conditions.
-
Protecting Groups: As a last resort, use a protecting group for the sensitive functionality that can be removed after the coupling step.
Q3: How important is the quality of my solvents and reagents?
A: Extremely important. Palladium-catalyzed reactions are sensitive to impurities.
-
Oxygen: Rigorously deoxygenate your solvents and maintain an inert (Argon or Nitrogen) atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and, in Sonogashira couplings, promotes alkyne homocoupling.[7]
-
Water: While some protocols tolerate or even benefit from a small amount of water (especially in Suzuki reactions to help dissolve the inorganic base), anhydrous conditions are generally preferred. Ensure your solvents and reagents are dry.
-
Reagent Purity: Use high-purity starting materials, bases, and ligands. Impurities can act as catalyst poisons.
Data Presentation & Protocols
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
The following table provides a starting point for catalyst screening for the coupling of 2-Chloro-4-methoxybenzo[d]thiazole with 4-methoxyphenylboronic acid.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 75 |
| 3 | XPhos-G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2) | DMF | 120 | 12 | 88 |
Yields are representative and will vary based on specific substrate and experimental conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
2-Chloro-4-methoxybenzo[d]thiazole
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the ligand (if not using a precatalyst), and the base (NaOtBu).
-
Add 2-Chloro-4-methoxybenzo[d]thiazole and the amine coupling partner.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Nodes Pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Lₙ(Ar)Pd(II)-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Suzuki)\nor\nAmine Binding\n(Buchwald)", shape=plaintext, fontcolor="#202124"]; PdII_Intermediate [label="Lₙ(Ar)Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for edge routing c1 [shape=point, width=0]; c2 [shape=point, width=0]; c3 [shape=point, width=0];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [arrowhead=none]; Transmetal -> PdII_Intermediate; PdII_Intermediate -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed];
// Nodes Pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Lₙ(Ar)Pd(II)-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Suzuki)\nor\nAmine Binding\n(Buchwald)", shape=plaintext, fontcolor="#202124"]; PdII_Intermediate [label="Lₙ(Ar)Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for edge routing c1 [shape=point, width=0]; c2 [shape=point, width=0]; c3 [shape=point, width=0];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [arrowhead=none]; Transmetal -> PdII_Intermediate; PdII_Intermediate -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed];
// Edge Labels edge [color="#5F6368"]; OxAdd -> PdII_Complex [label="+ Ar-Cl", headlabel="Rate-Limiting\nfor Aryl Chlorides"]; Transmetal -> PdII_Intermediate [label="+ R-B(OH)₂ / Base\n or + R₂NH / Base"]; RedElim -> Pd0 [label="- Ar-R"]; } end_dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Portnoy, M., & Milstein, D. (1995). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 14(10), 4559–4563. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Viciu, M. S., et al. (2004). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 126(18), 5878–5888. [Link]
-
Viciu, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Saikia, P., & Sarma, D. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters, 47(40), 7129-7132. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Topics in Current Chemistry, 377(3), 24. [Link]
-
Portnoy, M., & Milstein, D. (1995). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics. [Link]
-
Kim, J., et al. (2023). Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange. Organometallics. [Link]
-
Hartwig, J. F., & Viciu, M. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(44), 11435-11438. [Link]
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. [Link]
-
Rasool, N., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8860. [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6789-6793. [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(20), 4373-4376. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Gessner, V. H., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4933-4938. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Singh, U. P., & Singh, R. P. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(15), 4169-4205. [Link]
-
Wang, D., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 51(23), 4811-4814. [Link]
-
Bhaskaran, S., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(29), 8479-8495. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bedford, R. B. (2003). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. Chemical Communications, (13), 1787-1796. [Link]
-
McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1452-1455. [Link]
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Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1383. [Link]
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Buchwald, S. L. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. Massachusetts Institute of Technology. [Link]
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Technical Support Center: A Troubleshooting Guide for the Sandmeyer Reaction of 2-Aminobenzothiazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sandmeyer reaction to functionalize 2-aminobenzothiazoles. As a heterocyclic scaffold of significant interest in medicinal chemistry, the successful and efficient modification of 2-aminobenzothiazole is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during this transformation, grounded in mechanistic principles and practical, field-proven insights.
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a wide variety of functional groups, including halogens, cyano, and hydroxyl groups, via an aryl diazonium salt intermediate.[4][5][6] However, the application of this reaction to heteroaromatic amines like 2-aminobenzothiazole can present unique challenges.[7] This guide will address these specific issues to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sandmeyer reaction is resulting in very low yields or failing completely. What are the most likely causes?
Low yields in the Sandmeyer reaction of 2-aminobenzothiazoles typically originate from three primary areas: incomplete diazotization, decomposition of the benzothiazole-2-diazonium salt intermediate, or issues with the copper(I) catalyst.[8]
A1.1: Incomplete Diazotization
-
The Problem: The conversion of the 2-amino group to the diazonium salt is the crucial first step.[9] Incomplete conversion of the starting material will naturally lead to low yields of the final product.
-
The Cause: Insufficient acid, incorrect temperature control, or impure starting materials can all hinder the complete formation of the diazonium salt. A strongly acidic medium is essential for the formation and stability of the diazonium salt.[7]
-
The Solution:
-
Acid Stoichiometry: Ensure at least three equivalents of a strong mineral acid (e.g., HCl, H₂SO₄) are used. One equivalent protonates the 2-amino group, one reacts with sodium nitrite to form nitrous acid, and the third maintains a strongly acidic environment to stabilize the diazonium salt.
-
Temperature Control: The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[7][8]
-
Purity of 2-Aminobenzothiazole: Impurities in the starting material can consume the nitrous acid or interfere with the reaction in other ways.[7] Recrystallize or purify the 2-aminobenzothiazole if its purity is questionable.
-
Verification of Diazotization: You can test for the completion of the diazotization by using starch-iodide paper.[8] The presence of excess nitrous acid will turn the paper blue, indicating that all the primary amine has been consumed.[8]
-
A1.2: Decomposition of the Diazonium Salt
-
The Problem: Benzothiazole-2-diazonium salts can be thermally unstable.[10] Decomposition leads to the formation of unwanted byproducts, often appearing as dark, tar-like substances.[8]
-
The Cause: Elevated temperatures are the primary culprit.[8] The presence of certain impurities can also catalyze decomposition. The diazonium group is an excellent leaving group (N₂ gas), making the salt susceptible to nucleophilic attack, including by water, if the temperature is not strictly controlled.[9]
-
The Solution:
-
Maintain Low Temperatures: Strictly maintain the temperature between 0-5°C throughout the diazotization and before the addition of the copper(I) salt.[11]
-
Use Immediately: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. These salts are generally not isolated and are used in situ.[10]
-
A1.3: Issues with the Copper(I) Catalyst
-
The Problem: The copper(I) salt is the catalyst that facilitates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4][6][12] If the catalyst is inactive, the reaction will not proceed efficiently.
-
The Cause: Copper(I) salts are prone to oxidation to copper(II), which is generally less effective in the classic Sandmeyer reaction.[8] Improperly stored or old Cu(I) salts may have a significant Cu(II) content.
-
The Solution:
-
Use Freshly Prepared or High-Purity Copper(I) Salts: For optimal results, use freshly prepared copper(I) chloride or bromide. If using a commercial source, ensure it is of high purity and has been stored under an inert atmosphere.
-
Ensure Proper Dissolution: The copper(I) salt should be completely dissolved in the corresponding acid (e.g., CuCl in HCl, CuBr in HBr) before the addition of the diazonium salt solution.
-
Q2: I am observing the formation of significant amounts of 2-hydroxybenzothiazole as a byproduct. How can I minimize this?
A2.1: The Cause of Hydroxylation
The formation of 2-hydroxybenzothiazole is a common side reaction where water acts as a nucleophile, attacking the diazonium salt.[7] This is particularly problematic if the reaction temperature is allowed to rise above the recommended 0-5°C range.[13]
A2.2: Strategies for Minimizing Hydroxylation
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature is the most critical factor in preventing the reaction of the diazonium salt with water.[7]
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, using highly concentrated acids can reduce the activity of water.
-
Rate of Addition: Add the diazonium salt solution slowly to the solution of the copper(I) salt. This ensures that the diazonium salt reacts quickly with the intended nucleophile (halide or cyanide) rather than with water.
Q3: My reaction is producing a complex mixture of byproducts, including dark polymeric materials. What is causing this and how can I prevent it?
A3.1: The Origin of Polymeric Byproducts
The formation of dark, tar-like materials is often indicative of radical side reactions and the decomposition of the diazonium salt.[8] The aryl radical intermediate in the Sandmeyer reaction can engage in undesired coupling reactions, leading to biaryl compounds and other polymeric substances.[4][6]
A3.2: Mitigation Strategies
-
Temperature Control: Elevated temperatures accelerate the rate of diazonium salt decomposition and subsequent radical side reactions.[8]
-
pH Control: A strongly acidic environment helps to stabilize the diazonium salt and suppress some side reactions.[7]
-
Purity of Reagents: Impurities in the starting amine or solvents can initiate or participate in radical side reactions.[7]
-
Degassing Solvents: In some cases, degassing the solvents to remove dissolved oxygen can minimize oxidative side reactions.
Q4: Can I use copper(II) salts for the Sandmeyer reaction of 2-aminobenzothiazole?
While the classic Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed that employ other transition metal salts, including copper(II).[4][6][8] However, for the standard halogenation or cyanation of 2-aminobenzothiazole, copper(I) is the more traditional and often more efficient catalyst.[14] In some specific protocols, a mixture of Cu(I) and Cu(II) has been used.[15] If you are experiencing issues with a Cu(I) catalyzed reaction, it is more likely due to the factors mentioned above rather than the choice of copper oxidation state, assuming a standard Sandmeyer protocol is being followed.
Experimental Protocols & Data
Table 1: Critical Parameters for the Sandmeyer Reaction of 2-Aminobenzothiazole
| Parameter | Recommended Range/Condition | Rationale |
| Diazotization Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt.[7][8] |
| Reaction pH | Strongly Acidic (e.g., >3 eq. of strong acid) | Crucial for the formation and stability of the diazonium salt.[7] |
| Purity of Starting Amine | >98% | Impurities can lead to side reactions and lower yields.[7] |
| Copper(I) Salt Quality | Freshly prepared or high purity | The activity of the catalyst is critical for the reaction to proceed.[7] |
Protocol 1: General Procedure for the Sandmeyer Bromination of 2-Aminobenzothiazole
-
Preparation of the Copper(I) Bromide Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid under a nitrogen atmosphere. Cool the solution to 0°C in an ice-salt bath.
-
Diazotization of 2-Aminobenzothiazole: In a separate beaker, suspend 2-aminobenzothiazole (1.0 equivalent) in a mixture of 48% hydrobromic acid and water. Cool the suspension to 0°C.
-
Formation of the Diazonium Salt: While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the 2-aminobenzothiazole suspension with vigorous stirring. Continue stirring for 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution via the addition funnel to the stirred copper(I) bromide solution, keeping the temperature of the reaction mixture below 10°C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Workflow for Troubleshooting the Sandmeyer Reaction
Caption: A decision tree for troubleshooting common issues in the Sandmeyer reaction.
Mechanism Overview: From 2-Aminobenzothiazole to 2-Halobenzothiazole
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- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 12. youtube.com [youtube.com]
- 13. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 14. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Regioselective Functionalization of 2-Chloro-4-methoxybenzo[d]thiazole
Welcome to the technical support guide for the regioselective functionalization of 2-Chloro-4-methoxybenzo[d]thiazole. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance to navigate the complexities of substituting this versatile heterocyclic scaffold. The inherent electronic properties of the benzothiazole ring system, coupled with the influence of the chloro and methoxy substituents, present unique challenges and opportunities for regioselective modification.
This guide will address common experimental issues through a troubleshooting and FAQ format, provide detailed, validated protocols, and offer insights into the underlying chemical principles governing selectivity.
Troubleshooting Guide & FAQs
This section is structured to directly address specific problems you may encounter during your experiments.
Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to displace the 2-chloro group with an amine nucleophile, but I am observing very low conversion even after prolonged reaction times and heating. What could be the issue?
Answer: Several factors can contribute to low reactivity in SNAr reactions on this substrate.
-
Insufficient Nucleophile Strength: While the 2-position of the benzothiazole ring is activated towards nucleophilic attack due to the adjacent nitrogen atom, a weak nucleophile may still struggle.[1]
-
Troubleshooting:
-
Consider using a stronger nucleophile if your desired product allows.
-
Employ a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, or t-BuOK) to deprotonate the nucleophile in situ, thereby increasing its nucleophilicity.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2][3]
-
Troubleshooting:
-
Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation without deactivating the nucleophile.
-
Ensure your solvent is anhydrous, as water can protonate the nucleophile or compete in the reaction.
-
-
-
Inadequate Temperature: While higher temperatures can promote side reactions, SNAr reactions often require thermal energy to overcome the activation barrier.
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling
Question: I am trying to perform a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position, but I am seeing a mixture of products or reaction at other positions. How can I improve regioselectivity?
Answer: The regioselectivity of cross-coupling reactions on benzothiazoles is highly dependent on the catalyst system and the relative reactivity of different C-X and C-H bonds.
-
Oxidative Addition Preference: In palladium-catalyzed cross-coupling reactions, the general trend for oxidative addition reactivity is C-I > C-Br > C-OTf >> C-Cl.[6] This means that the C-Cl bond at the 2-position is inherently less reactive than other halides might be.
-
Troubleshooting:
-
Ligand Choice is Critical: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or t-Bu₃P) that facilitate the oxidative addition of the less reactive C-Cl bond.
-
Catalyst System: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand is typically required.[7][8]
-
-
-
Competing C-H Activation: Under certain conditions, particularly with highly active catalyst systems, direct C-H activation of the benzothiazole ring can compete with C-Cl bond coupling, leading to a loss of regioselectivity.[9][10][11]
-
Troubleshooting:
-
Carefully control the reaction temperature. C-H activation often has a higher activation energy, so running the reaction at the lowest effective temperature can favor the desired C-Cl coupling.
-
Avoid overly reactive catalysts known for promoting C-H activation unless that is the desired pathway.
-
-
Issue 3: Failure of Directed ortho-Metalation (DoM) at the C7 Position
Question: I am attempting to use the 4-methoxy group as a directing group to functionalize the C5 position via ortho-lithiation, but the reaction is not working. What is going wrong?
Answer: Directed ortho-metalation (DoM) is a powerful tool, but its success depends on the directing ability of the functional group and the reaction conditions.[12][13][14][15]
-
Directing Group Ability: While a methoxy group can function as a directed metalation group (DMG), it is considered a relatively weak one compared to groups like amides or carbamates.[13] The electron-deficient nature of the benzothiazole ring can also disfavor the formation of the required lithiated intermediate.
-
Troubleshooting:
-
Stronger Base: Use a stronger base system. A combination of n-BuLi or s-BuLi with an additive like TMEDA can enhance the basicity and facilitate deprotonation.[13]
-
Solvent Effects: The choice of solvent is critical. Ethereal solvents like THF or Et₂O are necessary to solvate the organolithium species.
-
Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to prevent unwanted side reactions and decomposition of the lithiated intermediate.[13]
-
-
-
Alternative Strategies: If direct metalation proves challenging, consider a halogen-metal exchange approach if a halide is present at the desired position.
FAQ Section
Q1: Which position on the 2-Chloro-4-methoxybenzo[d]thiazole is most reactive towards electrophilic aromatic substitution? A1: The benzothiazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution.[16] However, the 4-methoxy group is an activating, ortho, para-director. Therefore, electrophilic attack would be most likely to occur at the positions ortho and para to the methoxy group (C5 and C7), with potential competition depending on the reaction conditions. Functionalization via this method can be challenging and may require harsh conditions.
Q2: Can I use Grignard reagents to functionalize the 2-position? A2: Yes, but with caution. While Grignard reagents are potent nucleophiles, their reaction with 2-chlorobenzothiazoles can be complex.[17][18] Direct SNAr-type displacement of the chloride is possible, but competing processes can occur. Some studies have shown that the regioselectivity of Grignard additions to related systems can be sensitive to the specific Grignard reagent and reaction conditions, with potential for attack at the carbonyl oxygen in related ketone substrates.[19] For C-C bond formation, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) is often a more reliable and predictable method.
Q3: How do I synthesize the 2-amino-4-methoxybenzo[d]thiazole derivative from my starting material? A3: The most common method would be a nucleophilic aromatic substitution reaction using ammonia or a protected amine equivalent as the nucleophile.[20][21][22] Given the potential for low reactivity, you may need to use elevated temperatures, possibly in a sealed tube or under microwave irradiation, with a suitable base and polar aprotic solvent. An alternative is a palladium-catalyzed amination (Buchwald-Hartwig reaction), which is highly efficient for forming C-N bonds with aryl chlorides.[20]
Experimental Workflows & Protocols
Workflow 1: Regioselective C-N Bond Formation via SNAr
This workflow details the substitution of the 2-chloro group with a primary amine.
Caption: Workflow for SNAr at the C2 position.
Detailed Protocol:
-
To a solution of 2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol) in anhydrous DMF (5 mL) is added the primary amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred and heated to 100 °C under a nitrogen atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and poured into ice-water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino derivative.
Workflow 2: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
This workflow outlines the palladium-catalyzed coupling of an arylboronic acid at the 2-position.
Caption: Workflow for Suzuki-Miyaura coupling at the C2 position.
Detailed Protocol:
-
A mixture of 2-Chloro-4-methoxybenzo[d]thiazole (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) is added to a reaction vessel.
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Degassed 1,4-dioxane (4 mL) and water (1 mL) are added.
-
The mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography to yield the 2-aryl derivative.[7]
Data Summary
The choice of strategy significantly impacts the outcome of the functionalization. The following table summarizes typical conditions and expected outcomes for the primary regioselective strategies.
| Strategy | Target Position | Key Reagents | Typical Conditions | Expected Yield | Key Challenges |
| Nucleophilic Aromatic Substitution (SNAr) | C2 | R-NH₂, R-OH, R-SH | DMF or DMSO, Base, 80-120 °C | Good to Excellent | Nucleophile strength, side reactions at high temp. |
| Suzuki-Miyaura Coupling | C2 | Ar-B(OH)₂, Pd(0) catalyst, Base | Dioxane/H₂O, 80-110 °C | Good to Excellent | Catalyst/ligand selection for C-Cl activation.[7][23] |
| Directed ortho-Metalation (DoM) | C5 | s-BuLi/TMEDA, Electrophile | THF, -78 °C | Variable | Weak directing group, requires stringent anhydrous/anaerobic conditions.[13][24] |
| C-H Activation/Functionalization | C7 or other C-H | Pd or Rh catalyst, Oxidant | High Temp. | Variable | Controlling regioselectivity among multiple C-H bonds.[25][26] |
Mechanistic Insights
Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.
SNAr Mechanism at C2
The reaction proceeds via a two-step addition-elimination mechanism.[27][28] The electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen, stabilizes the negative charge in the intermediate.
// Reactants
Reactants [label=<
2-Chloro-4-methoxybenzo[d]thiazole + Nu⁻
// Intermediate
Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
// Product
Product [label=<
2-Substituted Product + Cl⁻
Reactants -> Intermediate [label="Addition\n(Rate-Determining)"]; Intermediate -> Product [label="Elimination\n(Fast)"]; }
Caption: SNAr mechanism at the C2 position.
-
Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically rate-determining.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Palladium-Catalyzed Suzuki Cycle
The Suzuki-Miyaura reaction follows a well-established catalytic cycle.[29]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the benzothiazole, forming a Pd(II) intermediate. This is often the most challenging step for aryl chlorides.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
By understanding these principles and utilizing the troubleshooting strategies outlined, researchers can effectively control the regioselective functionalization of 2-Chloro-4-methoxybenzo[d]thiazole to access a diverse range of novel compounds for various applications.
References
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Palladium-catalyzed synthesis of substituted 2-amino- benzothiazoles a - ResearchGate. Available at: [Link]
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Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction | Request PDF - ResearchGate. Available at: [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central. Available at: [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. Available at: [Link]
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Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
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Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III - PMC - NIH. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]
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nucleophilic aromatic substitutions - YouTube. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]
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(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities - ResearchGate. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
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Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. Available at: [Link]
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Directing group assisted meta-hydroxylation by C–H activation - RSC Publishing. Available at: [Link]
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Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - MDPI. Available at: [Link]
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Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water - NIH. Available at: [Link]
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(PDF) Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water - ResearchGate. Available at: [Link]
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Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed. Available at: [Link]
-
Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles - Chemical Communications (RSC Publishing). Available at: [Link]
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13608 PDFs | Review articles in C-H ACTIVATION - ResearchGate. Available at: [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
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Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. Available at: [Link]
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-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. Available at: [Link]
-
Benzothiazole - Wikipedia. Available at: [Link]
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Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Available at: [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed. Available at: [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - DiVA portal. Available at: [Link]
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Theoretical insight into the mechanism, regioselectivity, and substituent group effect of Rh-catalyzed synthesis of 1,2-benzothiazines from NH-sulfoximines and diazo compounds - PubMed. Available at: [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for scaling up this important synthetic intermediate. We will explore common synthetic routes, address potential challenges, and offer practical solutions to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-Chloro-4-methoxybenzo[d]thiazole?
A1: There are two main, reliable routes for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route 1: From 3-Methoxyaniline. This route involves the initial formation of the benzothiazole ring system, followed by the introduction of the chloro group. Key steps include the synthesis of 2-amino-4-methoxybenzothiazole, which is then converted to the final product via a Sandmeyer reaction.[1]
-
Route 2: From 4-Methoxy-2-mercaptobenzothiazole. This alternative pathway involves the chlorination of a 2-mercaptobenzothiazole intermediate.[1] This can be an efficient method if the starting mercapto compound is readily available.
Q2: I'm observing a low yield in my reaction. What are the most common factors affecting the yield?
A2: Low yields in benzothiazole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and decrease the overall yield.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the reaction's efficiency.[2][3]
-
Incomplete Cyclization or Oxidation: In Route 1, the formation of the benzothiazole ring is a critical step. Incomplete cyclization or subsequent oxidation can result in a mixture of products and a lower yield of the desired compound.[3]
-
Decomposition of Intermediates: In the Sandmeyer reaction (Route 1), the diazonium salt intermediate is temperature-sensitive and can decompose if the reaction is not kept cold, leading to a significant drop in yield.[4]
Q3: What are some of the common impurities I should expect, and how can I minimize them?
A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in the Sandmeyer reaction, the formation of 2-hydroxy-4-methoxybenzothiazole can occur if the diazonium salt reacts with water.[4] To minimize impurities, it is crucial to maintain optimal reaction conditions, use high-purity starting materials, and carefully monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[3]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis. This includes the use of safer solvents, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1][5] For example, some condensation reactions for forming the benzothiazole ring can be performed under solvent-free conditions or by using water as a solvent.[1]
Synthetic Routes and Troubleshooting Guides
Below are detailed protocols for the two primary synthetic routes, along with troubleshooting guides to address common issues encountered during scale-up.
Route 1: Synthesis via 2-Amino-4-methoxybenzothiazole and Sandmeyer Reaction
This route is a robust method that offers good control over the introduction of the substituents.
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-Amino-4-methoxybenzothiazole
-
In a suitable reaction vessel, dissolve 3-methoxyaniline in a suitable solvent such as glacial acetic acid.
-
Add potassium thiocyanate (KSCN) to the solution.
-
Cool the mixture in an ice bath and slowly add bromine, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-4-methoxybenzothiazole.
Step 2: Sandmeyer Reaction to form 2-Chloro-4-methoxybenzo[d]thiazole
-
Suspend 2-amino-4-methoxybenzothiazole in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly within the 0-5°C range to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-4-methoxybenzothiazole | Incomplete reaction; side reactions due to temperature fluctuations. | Ensure complete dissolution of starting materials. Maintain strict temperature control during bromine addition. Monitor reaction progress by TLC. |
| Formation of a dark, tarry substance during Sandmeyer reaction | Decomposition of the diazonium salt due to elevated temperatures.[4] | Maintain a temperature of 0-5°C throughout the diazotization and addition to the copper catalyst.[4] Ensure slow, controlled addition of sodium nitrite. |
| Presence of 2-hydroxy-4-methoxybenzothiazole as a major byproduct | Reaction of the diazonium salt with water.[4] | Minimize the amount of water in the reaction where possible. Ensure a strongly acidic environment to stabilize the diazonium salt.[4] |
| Inconsistent results with the Sandmeyer reaction | Inactive copper(I) chloride catalyst. | Use freshly prepared or high-purity commercial CuCl. Ensure the catalyst is not oxidized to Cu(II). |
| Difficulty in purifying the final product | Presence of closely eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system. If the product is a solid, washing with a cold non-solvent can help remove impurities. |
Route 2: Synthesis via Chlorination of 4-Methoxy-2-mercaptobenzothiazole
This route can be more direct if the starting mercaptobenzothiazole is available.
Caption: Synthetic workflow for Route 2.
-
Dissolve or suspend 4-methoxy-2-mercaptobenzothiazole in a suitable inert solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the reaction mixture. The addition of a small amount of water can sometimes improve the efficiency of chlorination with sulfuryl chloride.[6]
-
Stir the reaction at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully quench the reaction with water or a basic solution.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chlorinated product | Inactive chlorinating agent; suboptimal reaction conditions. | Use a fresh bottle of the chlorinating agent. Ensure the reaction is carried out under anhydrous conditions (unless water is used as a promoter).[6] Optimize the reaction temperature and time. |
| Formation of disulfide byproduct | Incomplete chlorination or side reaction of the starting material. | Ensure a sufficient molar equivalent of the chlorinating agent is used. Slower addition of the chlorinating agent at a lower temperature may help. |
| Over-chlorination or other side products | Reaction is too vigorous or the temperature is too high. | Maintain a low temperature during the addition of the chlorinating agent. Use a less reactive chlorinating agent if over-chlorination is a persistent issue. |
| Difficult work-up due to emulsions | Formation of salts or fine precipitates at the aqueous-organic interface. | Use a filtration aid like Celite to remove fine solids before extraction. Adjust the pH of the aqueous layer to break the emulsion. |
Safety and Handling
The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole involves the use of hazardous chemicals. It is imperative to follow all safety precautions.
| Reagent | Key Hazards | Handling Precautions |
| 3-Methoxyaniline | Toxic, potential carcinogen. | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Bromine | Highly corrosive, toxic, and a strong oxidizing agent. | Handle only in a chemical fume hood with extreme caution. Use appropriate PPE, including heavy-duty gloves and a face shield. Have a bromine spill kit readily available. |
| Sodium Nitrite | Oxidizing agent, toxic if swallowed. | Store away from combustible materials. Avoid contact with skin and eyes. |
| Sulfuryl Chloride | Corrosive, reacts violently with water.[7] | Handle in a fume hood. Wear acid-resistant gloves and other appropriate PPE. Add to reaction mixtures slowly and in a controlled manner. |
| Hydrochloric Acid | Corrosive. | Use with adequate ventilation and appropriate PPE. |
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.[8][9][10]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
-
SynCrest Inc. (n.d.). Handling of reagents. Retrieved from [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
- Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
-
ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Request PDF. Retrieved from [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chemspace. (n.d.). 2-Chloro-4-methoxybenzo[d]thiazole. Retrieved from [Link]
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- 8. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
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- 10. enamine.enamine.net [enamine.enamine.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromobenzothiazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzothiazole Scaffold in Modern Chemistry
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of a wide array of biologically active compounds and functional materials.[1][2] The ability to functionalize the benzothiazole scaffold, particularly at the 2-position, is crucial for the synthesis of novel therapeutic agents and advanced materials.[3][4] This guide provides an in-depth comparison of the reactivity of two key precursors, 2-chlorobenzothiazole and 2-bromobenzothiazole, in palladium-catalyzed cross-coupling reactions. Understanding the nuances of their reactivity is paramount for designing efficient and robust synthetic strategies.
The Fundamental Difference: A Matter of Bond Strength and Kinetics
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the nature of the halogen substituent on the aromatic ring is a critical determinant of reactivity. The generally accepted trend for halide reactivity is I > Br > Cl.[5] This trend is primarily governed by two key factors: carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step.
The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[6] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This lower activation energy for 2-bromobenzothiazole translates to faster reaction rates and the feasibility of using milder reaction conditions.
While both halogens at the C2 position of the benzothiazole ring are activated towards nucleophilic attack due to the electron-deficient nature of this position, the superior leaving group ability of bromide generally ensures that 2-bromobenzothiazole is the more reactive coupling partner.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. When comparing 2-chloro- and 2-bromobenzothiazoles in this reaction, the higher reactivity of the bromo derivative is evident.
| Feature | 2-Bromobenzothiazole | 2-Chlorobenzothiazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More forcing (e.g., higher temperatures, longer reaction times) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often effective. | Often requires more specialized and bulky phosphine ligands (e.g., XPhos, SPhos) to achieve good yields.[7] |
| Expected Yields | Generally higher | Can be lower, especially with less optimized catalyst systems. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halobenzothiazoles
This protocol provides a general framework. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Halobenzothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for 2-bromobenzothiazole, Pd₂(dba)₃ with a bulky phosphine ligand like XPhos for 2-chlorobenzothiazole) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 2-halobenzothiazole, arylboronic acid, palladium catalyst, ligand (if required), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds. Similar to the Suzuki coupling, 2-bromobenzothiazole exhibits greater reactivity than its chloro counterpart in this transformation.
| Feature | 2-Bromobenzothiazole | 2-Chlorobenzothiazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder temperatures and shorter reaction times are often sufficient. | Requires higher temperatures and potentially longer reaction times. |
| Catalyst System | A broader range of palladium/ligand combinations can be effective. | Demands the use of highly active, bulky, and electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to overcome the stronger C-Cl bond.[8][9][10] |
| Base | A variety of bases can be used (e.g., NaOtBu, K₃PO₄). | Often requires a strong base like NaOtBu or LiHMDS.[8] |
| Expected Yields | Generally good to excellent. | Can be variable and highly dependent on the choice of catalyst and ligand. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Halobenzothiazoles
This protocol is a general guideline and may require optimization for specific amine and halide partners.
Materials:
-
2-Halobenzothiazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP for 2-bromobenzothiazole, a Buchwald ligand like tBuXPhos for 2-chlorobenzothiazole) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 2-halobenzothiazole and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 90-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Insights and Visualization
The difference in reactivity between 2-chloro- and 2-bromobenzothiazoles is rooted in the initial oxidative addition step of the catalytic cycle. The weaker C-Br bond allows for a more facile insertion of the palladium(0) catalyst. For the less reactive 2-chlorobenzothiazole, the oxidative addition is more challenging and often requires a more electron-rich and sterically hindered ligand on the palladium to promote this step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling highlighting the critical oxidative addition step where the reactivity of the C-X bond is paramount.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination of 2-halobenzothiazoles.
Conclusion and Recommendations
The choice between 2-chlorobenzothiazole and 2-bromobenzothiazole as a starting material in cross-coupling reactions is a trade-off between reactivity and cost.
-
2-Bromobenzothiazole is the more reactive substrate, generally leading to higher yields under milder conditions with a wider range of standard palladium catalysts. It is the preferred choice for small-scale synthesis and when rapid reaction optimization is desired.
-
2-Chlorobenzothiazole is often more cost-effective and readily available, making it an attractive option for large-scale synthesis. However, its lower reactivity necessitates the use of more sophisticated and often more expensive, sterically hindered phosphine ligands to achieve efficient coupling. The development of a robust process using 2-chlorobenzothiazole may require more extensive optimization of reaction conditions.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes that are both efficient and economically viable.
References
-
(Note: This is a representative reference for the importance of the scaffold, a direct URL was not available in the search results).
-
[SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][11][12]thiadiazole Series | Request PDF - ResearchGate.]([Link])
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- 3. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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The Rising Star of Benzothiazoles: A Comparative Analysis of 2-Chloro-4-methoxybenzo[d]thiazole's Biological Potential
In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives are at the forefront of research into novel anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides an in-depth comparison of the biological activity of a particularly promising derivative, 2-Chloro-4-methoxybenzo[d]thiazole, with other key benzothiazoles. We will delve into the structure-activity relationships that govern their efficacy and present supporting experimental data to offer a clear perspective for researchers and drug development professionals.
The Benzothiazole Core: A Versatile Pharmacophore
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique three-dimensional structure that can interact with a variety of biological targets. The versatility of this scaffold allows for substitutions at multiple positions, most notably at the 2, 4, 5, and 6-positions, leading to a diverse array of biological activities.[5][6] The nature and position of these substituents are critical in determining the potency and selectivity of the resulting compounds.[1]
2-Chloro-4-methoxybenzo[d]thiazole: A Molecule of Interest
2-Chloro-4-methoxybenzo[d]thiazole is a synthetic benzothiazole derivative that has garnered attention as a key intermediate in the synthesis of more complex, biologically active molecules.[7] The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position is anticipated to significantly influence its biological profile. The chlorine atom, an electron-withdrawing group, can enhance the molecule's reactivity and ability to form crucial interactions with biological targets. Conversely, the methoxy group, an electron-donating group, can modulate the molecule's electronic properties and lipophilicity, potentially enhancing its cell permeability and target engagement.[8] While specific experimental data for this compound is emerging, its structural features suggest a strong potential for both anticancer and antimicrobial activities.
Comparative Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented, with several compounds demonstrating potent activity against a range of cancer cell lines.[3][9] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1][10]
Structure-Activity Relationship in Anticancer Benzothiazoles
Research has shown that substitutions on the benzothiazole ring play a crucial role in their anticancer efficacy:
-
2-Position: Substitution at the 2-position with aryl groups, particularly those with electron-withdrawing or donating groups, has been shown to be critical for potent anticancer activity.[1]
-
4-Position: The introduction of a methoxy group at the 4-position has been linked to enhanced kinase-inhibiting capabilities, a key mechanism in anticancer therapy.[8][11]
-
6-Position: Substitutions at the 6-position with electron-withdrawing groups like halogens (e.g., chlorine) or nitro groups have been shown to improve the anticancer activity of benzothiazole derivatives.[12]
The following table summarizes the anticancer activity of various benzothiazole derivatives, providing a basis for comparison with the expected potential of 2-Chloro-4-methoxybenzo[d]thiazole.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole derivative | 2-Aryl | HEP-2, MCF-7 | 9x10⁻⁶ - 4x10⁻³ M | [3] |
| 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) | 2-Aryl | Prostate Cancer | 0.7 - 1.0 | [9] |
| 4-Substituted methoxybenzoyl-aryl-thiazoles (SMART) | 4-Methoxybenzoyl | Melanoma, Prostate Cancer | Low nM range | [9] |
| 6-Chloro-2-hydrazone(3-fluorophenyl)benzothiazole | 6-Chloro | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [12] |
| 6-Chloro-2-hydrazone(3-fluorophenyl)benzothiazole | 6-Chloro | Non-small cell lung cancer (NCI-H460) | 0.9 | [12] |
| 6-Methoxy-2-hydrazone benzothiazole derivatives | 6-Methoxy | Various cancer cell lines | 1.3 - 12.8 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.
Comparative Antimicrobial Activity
Benzothiazole derivatives also exhibit significant antimicrobial activity against a wide range of bacteria and fungi.[13][14] The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[6]
Structure-Activity Relationship in Antimicrobial Benzothiazoles
The antimicrobial efficacy of benzothiazoles is also heavily influenced by their substitution patterns:
-
2-Amino/Substituted Amino Group: The presence of an amino group or a substituted amino group at the 2-position is a common feature in many antimicrobial benzothiazoles.[13]
-
Halogen Substitution: The introduction of halogens, such as chlorine, on the benzothiazole ring often enhances antimicrobial activity.[14]
-
Electron-donating/withdrawing groups: The presence of both electron-donating (like methoxy) and electron-withdrawing groups can modulate the antimicrobial spectrum and potency.[15]
The following table presents the antimicrobial activity of selected benzothiazole derivatives, offering a comparative context for 2-Chloro-4-methoxybenzo[d]thiazole.
| Compound | Substitution | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| 2-Aminobenzothiazole derivative A1 | 2-Amino | Bacillus subtilis | 22 - 33 mm | [13] |
| 2-Aminobenzothiazole derivative A2 | 2-Amino | Bacillus subtilis | 21 - 32 mm | [13] |
| 2-(6-chloro-benzthiazol-2-yl)amino) derivatives | 6-Chloro | Gram +ve and Gram -ve bacteria | Moderate to good | [14] |
| Benzothiazole derivative 3e | 2-Substituted | Gram +ve and Gram -ve bacteria | MIC: 3.12 µg/mL | [16] |
| Benzothiazole derivative 3n | 2-Substituted | Fungal strains | MIC: 1.56 - 12.5 µg/mL | [16] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
A common method to evaluate the antimicrobial activity of compounds is the agar well diffusion assay. This method provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.
Signaling Pathways and Mechanisms of Action
The biological activities of benzothiazole derivatives are mediated through various signaling pathways. In cancer, they have been shown to induce apoptosis by modulating key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[17] Some derivatives also act as tubulin polymerization inhibitors, arresting the cell cycle and leading to apoptosis.[9][10] Furthermore, downregulation of EGFR protein levels has been observed with certain benzothiazole compounds.[17]
Conclusion and Future Perspectives
2-Chloro-4-methoxybenzo[d]thiazole stands as a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern suggests a high potential for both anticancer and antimicrobial activities. While direct experimental data for this specific compound is still emerging, comparative analysis with other structurally related benzothiazoles provides a strong rationale for its further investigation. The insights into the structure-activity relationships of benzothiazoles discussed in this guide can aid researchers in the rational design of more potent and selective derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of 2-Chloro-4-methoxybenzo[d]thiazole and its analogues to fully elucidate their therapeutic potential.
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A-Comparative-Analysis-of-Antimicrobial-Efficacy-with-Standard-Antibiotics
A-Guide-for-Researchers-and-Drug-Development-Professionals
In the face of mounting antimicrobial resistance, the robust evaluation of novel antimicrobial agents is paramount. This guide provides a comprehensive framework for the comparative analysis of a new antimicrobial agent's efficacy against standard, clinically relevant antibiotics. As Senior Application Scientists, we emphasize the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
This guide will delve into the foundational in vitro assays essential for characterizing a novel antimicrobial, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Furthermore, we will explore the critical aspect of cytotoxicity to assess the compound's safety profile.
Foundational In Vitro Efficacy Testing: Unveiling the Potency of Novel Antimicrobials
The initial assessment of a new antimicrobial agent hinges on determining its intrinsic potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a standardized incubation period.[1][2]
Determining the Minimum Inhibitory Concentration (MIC)
Two primary methods are employed for MIC determination: broth microdilution and disk diffusion. The choice between these methods often depends on the desired throughput and whether a quantitative MIC value is required.
Broth Microdilution: A Quantitative Approach
The broth microdilution method is a highly accurate and widely used technique to determine the MIC of an antimicrobial agent.[3][4] It involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium within a multi-well microtiter plate.[1][5] Each well is then inoculated with a standardized suspension of the test microorganism.[2] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.[1] The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[1][6]
This method's key advantage is its ability to provide a quantitative MIC value, which is crucial for comparing the potency of different compounds and for monitoring the development of resistance.[1][4]
Disk Diffusion (Kirby-Bauer) Method: A Qualitative Screening Tool
The disk diffusion method is a simpler, qualitative or semi-quantitative technique for assessing antimicrobial susceptibility.[7] It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate uniformly inoculated with the test bacterium.[8][9] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[8][10] If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[9][10] The diameter of this zone is then measured to determine the bacterium's susceptibility.[9]
While the disk diffusion method does not provide a precise MIC value, it is a valuable tool for rapid screening of multiple antimicrobial agents against a single organism and for observing qualitative differences in efficacy.[7][10]
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the novel antimicrobial agent and standard antibiotics (e.g., Vancomycin) in an appropriate solvent.
-
Preparation of Microtiter Plates: Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
The results of the MIC determination should be summarized in a clear and concise table for easy comparison.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) |
| Novel Antimicrobial X | S. aureus ATCC 29213 | 2 |
| Vancomycin | S. aureus ATCC 29213 | 1 |
| Growth Control | S. aureus ATCC 29213 | Growth |
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Dynamic Antimicrobial Activity: Time-Kill Kinetic Assays
While the MIC provides a static measure of an antimicrobial's inhibitory activity, time-kill kinetic assays offer a dynamic view of its bactericidal or bacteriostatic effects over time.[14][15] These assays monitor the rate and extent of bacterial killing at different concentrations of the antimicrobial agent.[14]
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[15][16] Time-kill curves are generated by plotting the log10 of viable cell counts (CFU/mL) against time.[16]
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay.
-
Exposure to Antimicrobial Agents: In sterile tubes or flasks, add the bacterial suspension to CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without any antimicrobial.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[17] Perform serial dilutions of these aliquots in sterile saline and plate them onto Mueller-Hinton Agar (MHA).
-
Incubation and Colony Counting: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the mean log10 CFU/mL versus time for each antimicrobial concentration.
The results of the time-kill assay should be presented in a graph to visualize the killing kinetics.
(A hypothetical graph would be presented here showing the log10 CFU/mL over time for the novel antimicrobial and the standard antibiotic at different MIC multiples.)
Diagram: Time-Kill Assay Workflow
Caption: Workflow for performing a time-kill kinetic assay.
Assessing Safety: In Vitro Cytotoxicity Assays
A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells.[18][19] In vitro cytotoxicity assays are essential for this preliminary safety assessment.[20]
Various methods can be employed to monitor cell health, including assessing plasma membrane integrity, DNA synthesis, and enzymatic activity.[20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[21] Viable cells with active metabolism can convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[21]
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the novel antimicrobial agent and a vehicle control for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.[21]
The cytotoxicity data should be presented in a table comparing the IC50 values.
| Compound | Cell Line | IC50 (µg/mL) |
| Novel Antimicrobial X | HeLa | >100 |
| Doxorubicin (Positive Control) | HeLa | 0.5 |
Bridging to In Vivo Relevance
While in vitro assays provide fundamental data, it's important to acknowledge their limitations. The ultimate goal is to predict in vivo efficacy.[22][23] In vitro studies should be designed to bridge to in vivo testing.[22] Data from these foundational assays are critical for selecting appropriate candidates and designing informative animal model studies to evaluate efficacy in a more complex biological system.[24][25][26]
Conclusion
A systematic and comparative approach to evaluating the in vitro efficacy and safety of novel antimicrobial agents is essential for successful drug development. By employing standardized and validated methods such as broth microdilution for MIC determination, time-kill kinetic assays, and cytotoxicity assays, researchers can generate robust and reliable data. This information is critical for identifying promising lead compounds, understanding their mechanisms of action, and making informed decisions about their progression into preclinical and clinical development. The adherence to rigorous scientific principles and standardized protocols, as outlined in this guide, ensures the integrity and trustworthiness of the generated data, ultimately contributing to the fight against antimicrobial resistance.
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A Comparative Guide to Validating the Anticancer Efficacy of 2-Chloro-4-methoxybenzo[d]thiazole Derivatives
This guide provides an in-depth, comparative analysis of 2-Chloro-4-methoxybenzo[d]thiazole derivatives, a promising class of heterocyclic compounds under investigation for their therapeutic potential in oncology. We will objectively compare their performance against established anticancer agents, supported by detailed experimental methodologies, to offer researchers, scientists, and drug development professionals a comprehensive resource for preclinical validation.
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific analogue, 2-Chloro-4-methoxybenzo[d]thiazole, serves as a crucial synthetic intermediate, allowing for the strategic placement of functional groups that can significantly enhance anticancer efficacy.[3][4] Research has shown that substitutions at various positions on the benzothiazole ring are critical in determining the compound's biological activity and potency against cancer cell lines.[5] This guide focuses on the systematic validation of these derivatives, from initial cytotoxicity screening to mechanistic pathway analysis.
Comparative Analysis: Benchmarking Against Standard Chemotherapeutics
A critical step in preclinical drug development is to benchmark novel compounds against the current standard of care. This provides essential context for a derivative's potency and potential clinical utility. While traditional chemotherapies like Doxorubicin, Cisplatin, and Paclitaxel are effective, they are often associated with significant toxicity and a narrow therapeutic index.[6] Benzothiazole derivatives, conversely, may offer more targeted mechanisms of action, potentially leading to improved safety profiles.[7][8]
Mechanism of Action: A Multifaceted Approach to Cancer Cell Inhibition
Benzothiazole derivatives exert their anticancer effects through a variety of cellular mechanisms, making them versatile candidates for treating different types of cancer.[1][7] The primary modes of action observed include:
-
Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death, a key mechanism for eliminating cancerous cells.[9][10] This is often achieved by disrupting the mitochondrial membrane potential and activating the caspase cascade.[11]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M or Sub-G1 phase), preventing them from dividing and multiplying.[11]
-
Inhibition of Key Signaling Pathways: Benzothiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[11] By inhibiting these pathways, the compounds can suppress tumor growth and survival.
-
DNA Intercalation: Some derivatives can insert themselves into the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately leading to cell death.[12]
In Vitro Efficacy: A Quantitative Comparison
The initial evaluation of any potential anticancer agent relies on robust in vitro testing across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency. The tables below summarize the IC50 values for representative benzothiazole derivatives compared to standard chemotherapeutic drugs across various cancer cell lines.
Table 1: IC50 Values (µM) of Representative Benzothiazole Derivatives in Human Cancer Cell Lines
| Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | HT-29 (Colon) | Reference(s) |
| Morpholine-thiourea-bromobenzothiazole (23) | 18.10 | 38.85 | — | — | — | [12] |
| Thiophene-acetamide-benzothiazole (21) | 24.15 | 46.46 | — | — | — | [12] |
| Naphthalimide-benzothiazole (67) | 5.08 | — | 3.89 | — | 3.47 | [12] |
| Indole-semicarbazide-benzothiazole (55) | — | — | 0.84 | — | 0.024 | [12][13] |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (38) | — | — | 0.9 | — | — | [5] |
Note: IC50 values can vary based on experimental conditions. This table provides a representative summary from published literature.
Table 2: IC50 Values (µM) of Standard Chemotherapeutic Drugs
| Drug | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | HT-29 (Colon) | Reference(s) |
| Doxorubicin | ~0.1 - 1.0 | ~0.05 - 0.5 | ~0.1 - 1.0 | ~0.5 - 2.0 | ~0.2 - 1.5 | [8] |
| Cisplatin | ~1.0 - 10 | ~1.0 - 5.0 | ~2.0 - 15 | ~1.0 - 10 | ~5.0 - 20 | [8] |
| Paclitaxel | ~0.001 - 0.1 | ~0.005 - 0.05 | ~0.01 - 0.1 | ~0.01 - 0.5 | ~0.01 - 0.1 | [8] |
Note: These are approximate ranges found in literature and serve as a general comparison.
Expertise in Action: The selection of a diverse panel of cancer cell lines is a deliberate choice. It allows for an initial assessment of the compound's spectrum of activity. A derivative showing high potency across multiple lines (e.g., Indole-semicarbazide-benzothiazole 55) may be a candidate for a broad-spectrum anticancer agent, while others might show selectivity towards a specific cancer type, suggesting a more targeted therapeutic application.[12][13]
In Vivo Validation: From Cell Culture to Preclinical Models
While in vitro assays are fundamental for initial screening, they cannot replicate the complex tumor microenvironment.[14][15] Therefore, promising candidates must be evaluated in vivo. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical in vivo screening.[16][17] In these models, key endpoints such as tumor growth delay and overall survival are measured to assess the drug's efficacy in a living system.[14] A derivative designated as '30' has demonstrated anti-proliferative activities in vivo, indicating its potential as a promising candidate for cancer chemotherapy.[12]
Core Experimental Protocols for Anticancer Activity Validation
To ensure scientific rigor and reproducibility, standardized and well-established protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays required to validate the anticancer activity of 2-Chloro-4-methoxybenzo[d]thiazole derivatives.
Experimental Workflow Overview
The validation process follows a logical progression from broad screening to detailed mechanistic studies. This stepwise approach ensures that resources are focused on the most promising compounds.
Caption: A streamlined workflow for validating novel anticancer compounds.
MTT Cell Viability Assay
This colorimetric assay is a cornerstone for determining a compound's cytotoxic potential by measuring the metabolic activity of cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in the appropriate culture medium. Treat the cells with varying concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[10]
Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death is occurring via apoptosis.[18][19]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Collection: Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.
Caption: The intrinsic pathway of apoptosis often targeted by benzothiazoles.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[20][21]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Collection: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated. An accumulation of cells in a specific phase indicates cell cycle arrest.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify specific proteins, providing insight into how a compound modulates key signaling pathways.[22]
Protocol:
-
Cell Culture and Treatment: Culture relevant cancer cells and treat them with the benzothiazole derivative at various concentrations and time points.[23]
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Caspase-3, PARP).[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation.
Caption: PI3K/Akt pathway, a common target for anticancer benzothiazoles.
Conclusion and Future Directions
The evidence strongly suggests that 2-Chloro-4-methoxybenzo[d]thiazole derivatives represent a versatile and potent class of anticancer agents. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways, underscore their therapeutic potential.[11] Comparative analysis reveals that certain derivatives exhibit potency comparable to or even exceeding that of some standard chemotherapeutic drugs in specific cancer cell lines.[5][12]
The protocols detailed in this guide provide a self-validating framework for researchers to systematically evaluate these compounds. By progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo models, the scientific community can effectively identify and advance the most promising candidates toward clinical development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting comprehensive preclinical toxicology studies, and exploring combination therapies to overcome potential drug resistance.
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A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 2-Chloro-4-methoxybenzo[d]thiazole and Its Precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among its many derivatives, 2-Chloro-4-methoxybenzo[d]thiazole stands out as a versatile synthetic intermediate, prized for its reactive chloro group and the electronic influence of its methoxy substituent.[1][4] This guide provides an in-depth spectroscopic comparison of 2-Chloro-4-methoxybenzo[d]thiazole and its key precursors, offering valuable insights for researchers engaged in the synthesis and characterization of novel benzothiazole-based compounds.
The Synthetic Pathway: From Precursors to Product
The journey to 2-Chloro-4-methoxybenzo[d]thiazole typically begins with 4-methoxyaniline, which undergoes cyclization to form 4-methoxy-2-aminobenzothiazole. This intermediate is then converted to the final product via a Sandmeyer-type reaction. Understanding the spectroscopic signatures of each molecule in this pathway is crucial for monitoring reaction progress, verifying product identity, and ensuring purity.
Caption: Synthetic route to 2-Chloro-4-methoxybenzo[d]thiazole.
Experimental Protocols
Synthesis of 4-Methoxy-2-aminobenzothiazole
A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with thiocyanate and a halogen.[5]
-
Dissolve 4-methoxyaniline in a suitable solvent, such as glacial acetic acid.
-
Add a source of thiocyanate, such as potassium thiocyanate (KSCN).
-
Slowly add a solution of bromine in the same solvent, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonia) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole
The conversion of the 2-amino group to a chloro group is effectively achieved through the Sandmeyer reaction.[6][7][8]
-
Suspend 4-methoxy-2-aminobenzothiazole in an aqueous solution of hydrochloric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Nitrogen gas will evolve. After the evolution ceases, warm the reaction mixture gently.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Comparative Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of the compounds.
¹H NMR Spectroscopy
The ¹H NMR spectra provide information on the chemical environment of the protons in the molecule.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Amino Protons (ppm) |
| 4-Methoxyaniline | 6.6-6.8 (m, 4H) | 3.7 (s, 3H) | 3.5 (br s, 2H) |
| 4-Methoxy-2-aminobenzothiazole | 6.7-7.4 (m, 3H) | 3.8 (s, 3H) | 7.5 (br s, 2H) |
| 2-Chloro-4-methoxybenzo[d]thiazole | 7.0-7.8 (m, 3H) | 3.9 (s, 3H) | - |
Analysis:
-
Aromatic Region: The transition from 4-methoxyaniline to the benzothiazole structure leads to a downfield shift of the aromatic protons due to the electron-withdrawing effect of the fused thiazole ring. The introduction of the chlorine atom in the final product causes a further downfield shift, particularly for the proton ortho to the chloro group.
-
Methoxy Protons: The chemical shift of the methoxy protons remains relatively consistent across the three compounds, with only a slight downfield shift observed upon the formation of the benzothiazole ring and the introduction of the chloro group.
-
Amino Protons: The disappearance of the amino proton signal is a clear indicator of the successful conversion of 4-methoxy-2-aminobenzothiazole to 2-Chloro-4-methoxybenzo[d]thiazole.
¹³C NMR Spectroscopy
The ¹³C NMR spectra reveal the carbon framework of the molecules.
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | C2-Carbon (ppm) |
| 4-Methoxyaniline | 114-153 | 55.7 | - |
| 4-Methoxy-2-aminobenzothiazole | 109-153 | 55.8 | ~167 |
| 2-Chloro-4-methoxybenzo[d]thiazole | 110-154 | 56.2 | ~153 |
Analysis:
-
C2-Carbon: The most significant change is observed at the C2 position of the thiazole ring. In 4-methoxy-2-aminobenzothiazole, the C2 carbon attached to the amino group appears at a lower field (~167 ppm). In contrast, the C2 carbon in 2-Chloro-4-methoxybenzo[d]thiazole, bonded to the electronegative chlorine atom, is found at a higher field (~153 ppm). This upfield shift is a key diagnostic feature for the successful substitution.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons show subtle changes reflecting the alterations in the electronic distribution upon cyclization and chlorination.
-
Methoxy Carbon: The methoxy carbon signal remains relatively unchanged throughout the synthetic sequence.
FT-IR Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecules.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 4-Methoxyaniline | 3300-3500 | - | 1230-1250 | - |
| 4-Methoxy-2-aminobenzothiazole | 3100-3400 | ~1630 | 1240-1260 | - |
| 2-Chloro-4-methoxybenzo[d]thiazole | - | ~1580 | 1250-1270 | 700-800 |
Analysis:
-
N-H Stretch: The characteristic broad N-H stretching bands in the spectra of 4-methoxyaniline and 4-methoxy-2-aminobenzothiazole are absent in the spectrum of the final product, confirming the removal of the amino group.[9]
-
C=N Stretch: The appearance of a C=N stretching vibration in the benzothiazole derivatives is a clear indication of ring formation. The position of this band shifts to a lower wavenumber in the chloro-substituted product.
-
C-Cl Stretch: The presence of a C-Cl stretching vibration in the fingerprint region of the spectrum for 2-Chloro-4-methoxybenzo[d]thiazole is a definitive marker for the successful chlorination.
Logical Flow of Spectroscopic Verification
Caption: Key spectroscopic changes confirming the conversion.
Conclusion
The spectroscopic comparison of 2-Chloro-4-methoxybenzo[d]thiazole and its precursors provides a clear and detailed roadmap for the synthesis and characterization of this important intermediate. By carefully analyzing the changes in NMR chemical shifts and IR vibrational frequencies, researchers can confidently monitor the progress of their reactions and verify the structure of their target compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate synthesis of novel benzothiazole-based molecules with potential therapeutic applications.
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The Double-Edged Sword: A Comparative Guide to the 4-Methoxy Group's Influence on Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of functional groups is a cornerstone of medicinal chemistry. Among these, the seemingly simple 4-methoxy group (4-MeO) presents a fascinating case of dual influence, capable of profoundly enhancing a compound's therapeutic potential while simultaneously introducing metabolic liabilities. This guide provides an in-depth, objective comparison of how the 4-methoxy group modulates biological activity, supported by experimental data and detailed protocols for assessment. We will dissect the causality behind its effects, offering field-proven insights to navigate the intricate process of drug design.
The Physicochemical Profile of the 4-Methoxy Group: More Than Just a Methyl Ether
The influence of the 4-methoxy group stems from a unique combination of electronic and steric properties that distinguish it from a simple hydroxyl or methyl group.[1] Understanding this profile is critical to predicting its impact on a lead compound.
Electronic Effects: The 4-methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bonds.[2][3] However, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, resulting in a strong electron-donating mesomeric effect (+M).[2] In the para position, this resonance effect typically dominates, increasing the electron density of the aromatic system.[2] This electronic modulation can significantly alter a molecule's reactivity and its ability to interact with biological targets.[4]
Steric and Conformational Properties: The methoxy group is relatively small, offering a favorable balance of electronic enhancement with low steric hindrance.[4] This allows it to probe binding pockets without causing significant steric clashes that might be observed with larger alkyl groups.[5] The group's conformation, whether it lies in the plane of the aromatic ring or perpendicular to it, can also influence its interactions and is a key consideration in computational modeling.
Lipophilicity: On an aromatic ring, the methoxy group is considered a non-lipophilic substituent, with a Hansch lipophilicity parameter (π) close to zero.[6] This is a significant advantage in drug design, as it allows for potential potency improvements without the common trade-off of increased lipophilicity, which can negatively impact solubility and pharmacokinetic properties.[6]
The Dichotomy of Influence: Pharmacodynamics vs. Pharmacokinetics
The true complexity of the 4-methoxy group emerges when we examine its impact on a drug's interaction with its target (pharmacodynamics) versus its journey through the body (pharmacokinetics).
Enhancing Potency: The "Methoxy-Boost" in Receptor Binding
The electron-donating nature of the 4-methoxy group can enhance the binding affinity of a ligand for its target receptor.[4] This "methoxy-boost" can be attributed to several factors:
-
Increased Electron Density: The enriched electron density in the aromatic ring can strengthen π-π stacking or cation-π interactions with amino acid residues in the binding pocket.
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand in the active site.[4]
-
Favorable Electrostatic Potential: The versatile electrostatic potential of the methoxy group can lead to favorable interactions within the binding pocket.[6]
A notable example is the development of the highly selective β2 adrenergic receptor agonist, (R,R')-4'-methoxy-1-naphthylfenoterol ((R,R')-MNF), where the methoxy group contributes to its potent activity.[7]
The Metabolic Achilles' Heel: O-Demethylation
Despite its benefits in target binding, the methoxy group is a well-known metabolic liability.[4][8] The primary metabolic pathway for aryl methyl ethers is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[9] This process converts the methoxy group into a hydroxyl group, which can lead to:
-
Rapid Clearance: The resulting hydroxylated metabolite is more polar and readily excreted, potentially leading to a short half-life and reduced bioavailability of the parent drug.[9][10]
-
Formation of Reactive Metabolites: In some cases, the O-demethylation can be a prelude to the formation of reactive quinone species, which can be toxic.[11]
-
Altered Pharmacological Profile: The metabolite, now possessing a hydroxyl group, may have a different pharmacological profile, potentially leading to off-target effects or a complete loss of desired activity.[9]
The metabolic instability of the methoxy group is a critical consideration in drug design, often necessitating strategies to mitigate this liability.[12]
Comparative Analysis: 4-Methoxy vs. Alternative Substituents
To make informed decisions, a direct comparison with common bioisosteric replacements is essential. Bioisosteres are functional groups with similar steric and electronic properties that can be used to modulate a molecule's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][14]
| Substituent | Electronic Effect (para) | Steric Bulk | H-Bonding | Metabolic Stability | Key Advantage | Key Disadvantage |
| -OCH3 (Methoxy) | +M > -I (Donating) | Small | Acceptor | Low (O-demethylation) | Potency enhancement without increasing lipophilicity.[6] | Major metabolic liability.[4] |
| -OH (Hydroxyl) | +M > -I (Donating) | Very Small | Donor & Acceptor | Moderate (Glucuronidation) | Strong H-bonding potential. | Can be rapidly conjugated and eliminated. |
| -F (Fluoro) | -I > +M (Withdrawing) | Very Small | Weak Acceptor | High | Blocks metabolism at that position. | Alters electronic properties significantly. |
| -CF3 (Trifluoromethyl) | -I, -M (Strongly Withdrawing) | Medium | Weak Acceptor | High | Increases metabolic stability and lipophilicity. | Can drastically reduce binding affinity. |
| -CH3 (Methyl) | Weakly Donating | Small | None | Moderate (Oxidation) | Increases lipophilicity. | Can be a site of metabolism. |
| -OCF3 (Trifluoromethoxy) | -I > +M (Withdrawing) | Medium | Weak Acceptor | High | Metabolically stable analogue of methoxy.[15] | Can negatively impact potency. |
| -CHF2 (Difluoromethyl) | Weakly Withdrawing | Small-Medium | Weak Acceptor | High | Can serve as a metabolically stable methoxy isostere.[15] | Synthesis can be challenging. |
Experimental Assessment of the 4-Methoxy Group's Influence
A robust experimental cascade is crucial to objectively assess the impact of a 4-methoxy group on a lead compound. The following protocols provide a framework for this evaluation.
In Vitro Potency and Efficacy Assays
These assays are the first step in quantifying the biological effect of a compound.[][17]
Experimental Protocol: Cell-Based Potency Assay (e.g., Reporter Gene Assay)
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest. The cell line should also contain a reporter gene system (e.g., luciferase) under the control of a promoter responsive to the target's signaling pathway.
-
Compound Preparation: Prepare a stock solution of the 4-methoxy compound and its corresponding analogue (e.g., the hydroxyl or fluoro-substituted version) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the serially diluted compounds. Include a vehicle control (solvent only) and a positive control (a known agonist/antagonist).
-
Incubate for a predetermined time to allow for target engagement and reporter gene expression.
-
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer.
-
Data Analysis: Plot the reporter signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists), which represents the concentration at which the compound elicits 50% of its maximal effect.[17]
Diagram: In Vitro Potency Assay Workflow
Caption: Workflow for a cell-based potency assay.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism.[12]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the 4-methoxy compound in an organic solvent.
-
Thaw pooled liver microsomes (from human, rat, or mouse) on ice.
-
Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the compound to a pre-warmed buffer containing the liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Diagram: Metabolic Stability Assessment Pathway
Caption: Key steps in determining in vitro metabolic stability.
In Vivo Pharmacokinetic and Efficacy Studies
While in vitro assays are crucial for initial screening, in vivo studies in animal models are necessary to understand the compound's behavior in a complex biological system.[18][19][20]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use a suitable strain of mice (e.g., C57BL/6).
-
Compound Administration: Administer the 4-methoxy compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated by comparing oral and IV AUCs).
-
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A Senior Application Scientist's Guide to In Vitro Profiling of Benzothiazole-Based Anticancer Compounds
This guide provides a comprehensive framework for the in vitro evaluation of novel benzothiazole-based compounds, designed for researchers in oncology and drug development. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic agents. Benzothiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases and topoisomerases.[4][5] This guide will equip you with the necessary protocols to dissect these mechanisms and objectively compare your compound's performance against established alternatives.
Part 1: Foundational Analysis - Cytotoxicity and Anti-Proliferative Screening
The initial step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cell growth or induce cell death. Tetrazolium salt-based assays are the workhorses for this stage due to their simplicity, scalability for high-throughput screening, and cost-effectiveness. These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.
Comparative Analysis: MTT vs. XTT Assays
The two most common tetrazolium-based assays are the MTT and XTT assays. The choice between them depends on experimental needs and cell type. The core principle involves the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[6]
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) |
| Principle | Enzymatic reduction forms a water-insoluble purple formazan.[7][8] | Enzymatic reduction forms a water-soluble orange formazan.[7] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO, SDS) must be added to dissolve the formazan crystals.[7] | Not Required. The formazan product is water-soluble, simplifying the protocol. |
| Sensitivity | Generally very sensitive, but can be affected by incomplete dissolution of formazan. | Often shows increased sensitivity and a broader linear range, especially at high cell densities. |
| Toxicity | The solubilizing agents can be toxic to cells, making it an endpoint-only assay. | The reagents are less toxic, allowing for continuous monitoring of cells over time.[7] |
| Best For | Endpoint assays; standard cytotoxicity screening. | High-throughput screening (HTS); experiments requiring kinetic measurements. |
Experimental Workflow: General Cytotoxicity Screening
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: Workflow for IC50 determination using tetrazolium-based assays.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from established methodologies for assessing cytotoxicity.[6]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of your benzothiazole compound and a reference drug (e.g., Doxorubicin) by serial dilution in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once a compound demonstrates potent cytotoxicity, the next critical phase is to determine how it kills cancer cells. Benzothiazoles are known to act through multiple pathways.[4][5] A multi-assay approach is essential for a comprehensive profile.
A. Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs.[9][10] Its induction is a desirable characteristic for a therapeutic candidate. We can measure several hallmarks of apoptosis occurring at different stages of the process.
Caption: Staged approach to confirming apoptosis induction.
This is the gold-standard assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
B. Cell Cycle Arrest
Many benzothiazole derivatives exert their anticancer effects by halting cell cycle progression, preventing cancer cells from dividing.[5] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method to analyze cell cycle distribution.[13] The principle is that the amount of DNA in a cell is directly proportional to the fluorescence intensity of the intercalating dye.
This protocol allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells. Cells can be stored at -20°C for several weeks after fixation.[14][15]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, and its omission would lead to inaccurate DNA content measurement.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.
-
Flow Cytometry: Incubate for 20-30 minutes in the dark before analyzing on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software analysis is used to quantify the percentage of cells in each phase (G0/G1, S, G2/M).
C. Induction of Reactive Oxygen Species (ROS)
Some benzothiazoles are known to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS).[4][10] ROS are highly reactive molecules that, in excess, can cause significant damage to DNA, proteins, and lipids, ultimately leading to cell death.[16][17]
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe for detecting intracellular ROS.[17] It is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
-
Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat with the benzothiazole compound for a desired time period (e.g., 1, 3, 6, or 24 hours).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence intensity compared to the control indicates an increase in intracellular ROS.
D. Specific Enzyme Inhibition
The versatility of the benzothiazole scaffold allows it to be tailored to inhibit specific enzymes crucial for cancer cell survival.[3][19] Key targets include protein kinases and topoisomerases.[4][20]
Many benzothiazoles function as kinase inhibitors, targeting pathways like PI3K or receptor tyrosine kinases (e.g., EGFR).[20][21][22] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide.
General Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., PI3Kβ, EGFR), the substrate peptide, and serial dilutions of the benzothiazole inhibitor.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Quantify ATP Consumption: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add a Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP formed and thus correlates with kinase activity. A potent inhibitor will result in a low luminescent signal.
DNA topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs.[23] Some benzothiazole derivatives have been shown to inhibit human topoisomerase IIα.[24][25]
General Protocol: Topoisomerase II DNA Relaxation Assay
-
Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.
-
Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα enzyme in the presence of ATP and varying concentrations of the benzothiazole compound. A known inhibitor like Etoposide should be used as a positive control.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
-
No enzyme: A single band of supercoiled DNA.
-
Enzyme, no inhibitor: The supercoiled DNA will be converted to relaxed circular DNA, which runs slower on the gel.
-
Enzyme + inhibitor: The inhibitor will prevent relaxation, resulting in the persistence of the supercoiled DNA band.[24]
-
Part 3: Data Synthesis and Comparative Analysis
A thorough evaluation requires synthesizing the data from these disparate assays into a coherent profile. This allows for a direct comparison of a novel compound against a known standard.
Hypothetical Data Profile: Benzothiazole Derivative (BZ-123) vs. Doxorubicin
| Assay | Parameter | BZ-123 | Doxorubicin (Reference) | Interpretation |
| Cytotoxicity | IC50 (MCF-7, 48h) | 0.5 µM | 0.8 µM | BZ-123 shows potent anti-proliferative activity, comparable to the standard of care. |
| Apoptosis | % Apoptotic Cells (Annexin V+) | 65% (at 1 µM) | 75% (at 1 µM) | BZ-123 is a strong inducer of apoptosis. |
| Cell Cycle | % Cells in G2/M | 55% (at 0.5 µM) | 60% (at 0.5 µM) | BZ-123 causes a significant G2/M phase arrest. |
| ROS Induction | Fold Increase in DCF Fluorescence | 4.5-fold | 2.0-fold | The primary mechanism may involve high levels of oxidative stress. |
| Topoisomerase II | Inhibition IC50 | 1.2 µM | 0.9 µM | BZ-123 is a potent inhibitor of Topoisomerase II, contributing to its cytotoxic effect. |
This integrated view provides a powerful snapshot of the compound's biological activity, guiding further development and optimization. By systematically applying this multi-faceted in vitro testing strategy, researchers can build a robust data package that not only validates their compound's efficacy but also provides deep mechanistic insights essential for advancing a novel benzothiazole derivative through the drug discovery pipeline.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Benzothiazole Synthesis
Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. Benzothiazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmacological agents with antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these vital scaffolds, particularly 2-substituted benzothiazoles, is a field of continuous innovation. The most prevalent and atom-economical route involves the cyclocondensation of 2-aminothiophenol with various carbonyl compounds, primarily aldehydes. The efficacy of this transformation is critically dependent on the catalyst employed.
This guide moves beyond a simple catalog of catalysts. It provides a comparative analysis of different catalytic systems, grounded in experimental data, to explain the causality behind their performance. We will explore the strengths and weaknesses of various approaches, from robust heterogeneous nanocatalysts to green, metal-free organocatalysts, enabling you to make informed decisions for your synthetic strategies.
The Central Reaction: Cyclocondensation of 2-Aminothiophenol
The primary reaction discussed is the condensation of 2-aminothiophenol with an aldehyde. This reaction proceeds through the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final 2-substituted benzothiazole. The role of the catalyst is to facilitate one or more of these steps, enhancing reaction rates, improving yields, and enabling milder reaction conditions.
General Mechanistic Pathway
The catalytic cycle typically involves the activation of the aldehyde's carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. This is followed by dehydration to form the Schiff base (benzothiazoline intermediate), and a final oxidation step.
Caption: General mechanism for catalyst-assisted benzothiazole synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts the reaction's efficiency, cost, and environmental footprint. Here, we compare the leading classes of catalysts, supported by performance data from recent literature.
Heterogeneous Nanocatalysts: The Workhorses
Heterogeneous catalysts, particularly those in the nanoscale, are highly favored for their exceptional surface-area-to-volume ratio, high reactivity, and, most importantly, ease of separation and reusability.[4]
-
Metal Oxides (ZnO, Bi₂O₃, MoO₃ NPs): These catalysts are lauded for their cost-effectiveness, low toxicity, and remarkable efficiency. For instance, ZnO nanoparticles have been shown to catalyze the synthesis of 2-substituted benzothiazoles in excellent yields (up to 98%) with reaction times as short as 2-8 minutes under ambient or neat conditions.[5] Similarly, Bi₂O₃ nanoparticles afford yields of 75-95% within 1-2 hours.[5]
-
Magnetic Nanocatalysts (e.g., Fe₃O₄@Pyl-Cu): The defining advantage of these catalysts is their magnetic core, which allows for effortless recovery from the reaction mixture using an external magnet.[6][7] This simplifies product purification and facilitates multiple catalyst recycling cycles without significant loss of activity.[6][7] For example, the Fe₃O₄@Pyl-Cu nanocatalyst provides excellent yields in ethanol at 80°C and can be reused repeatedly.[6][7]
-
Supported Catalysts (SnP₂O₇, Cu(II) on SiO₂): Immobilizing a catalytically active species on a solid support like silica or phosphate enhances its stability and prevents agglomeration. SnP₂O₇, for example, has demonstrated high yields (85-97%) and can be recycled five times with negligible loss in efficiency.[5][8] Cu(II)-containing nano-silica triazine dendrimers have also shown high yields (87-98%) in short reaction times (15-90 min).[5]
Homogeneous & Organocatalysts: The Green Alternatives
While heterogeneous systems offer reusability, homogeneous and metal-free organocatalysts provide advantages in terms of milder reaction conditions and avoiding heavy metal contamination in the final product—a critical consideration in drug development.
-
Acid/Base Systems (H₂O₂/HCl, Urea Nitrate): Simple and inexpensive systems like a mixture of hydrogen peroxide and hydrochloric acid can efficiently catalyze the reaction at room temperature, yielding products in 45-60 minutes with excellent yields (85-94%).[5][9] Urea nitrate is another cost-effective, solid acid catalyst that promotes the reaction under solvent-free conditions with high yields (84-90%).[5]
-
Organocatalysts (Succinimide-N-sulfonic acid, Chiral Amines): These metal-free catalysts align with the principles of green chemistry.[10] Succinimide-N-sulfonic acid, for instance, is a reusable catalyst for this transformation.[5] Chiral amine catalysts have been successfully employed for the asymmetric synthesis of more complex benzothiazole derivatives, achieving high yields (81-99%) and excellent enantioselectivities.[11]
-
Deep Eutectic Solvents (DES) & Ionic Liquids (ILs): These compounds can act as both the solvent and the catalyst, offering a green reaction medium.[10][12] For example, a choline chloride-based deep eutectic solvent can catalyze the reaction at 70°C in just 30 minutes.[10] Magnetic ionic liquids have also been developed, combining the benefits of ILs with easy magnetic separation.[13]
Data-Driven Efficacy Comparison
To provide a clear, objective comparison, the following table summarizes the performance of various catalysts under their optimized reported conditions.
| Catalyst | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reusability (Cycles) | Reference |
| ZnO NPs | 2-ABT¹ + Aldehydes | EtOH / Neat | RT | 2–8 min | 92–98 | 8 | [5] |
| Fe₃O₄@Pyl-Cu | 2-ABT¹ + Aldehydes | Ethanol | 80 | 15–40 min | 90–96 | >5 | [6][7] |
| SnP₂O₇ | 2-ABT¹ + Aldehydes | Ethanol | Reflux | 8–35 min | 85–97 | 5 | [4][5][8][14] |
| Bi₂O₃ NPs | 2-ABT¹ + Aldehydes | Ethanol | 60 | 1–2 h | 75–95 | N/A | [5] |
| H₂O₂/HCl | 2-ABT¹ + Aldehydes | Ethanol | RT | 45–60 min | 85–94 | N/A | [5][9][14] |
| Urea Nitrate | 2-ABT¹ + Aldehydes | Solvent-free | 80 | 15–25 min | 84–90 | N/A | [5] |
| PEG-400 | 2-ABT¹ + Aldehydes | PEG-400 | RT | 2–3 h | 90–96 | Yes | [15] |
| Samarium triflate | 2-ABT¹ + Aldehydes | Water | 80 | 2–3 h | 88–95 | Yes | [16] |
| [CholineCl][Imidazole]₂ | o-chloronitrobenzene + Aldehyde + S | Solvent-free | 120 | 6 h | ~78 | Yes | [12] |
¹2-ABT: 2-Aminothiophenol
Validated Experimental Protocols
Trustworthiness in science is built on reproducible methodologies. Below are detailed, step-by-step protocols for two distinct, highly efficient catalytic systems.
Protocol 1: High-Efficiency Synthesis using ZnO Nanoparticles
This protocol leverages the high reactivity of ZnO NPs for a rapid and efficient synthesis under mild conditions.[5]
Rationale: The high surface area of ZnO nanoparticles provides numerous active sites for catalysis. The Lewis acidic nature of Zn²⁺ activates the aldehyde carbonyl group, accelerating the initial condensation step.
-
Reactant Preparation: In a 25 mL round-bottom flask, add 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Catalyst Addition: Add ZnO nanoparticles (10 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. For solvent-free conditions, the mixture is stirred neat. Alternatively, 5 mL of ethanol can be used as a solvent.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 minutes).
-
Workup: Upon completion, add ethyl acetate (10 mL) and filter the mixture to recover the ZnO catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.
-
Catalyst Recycling: The recovered ZnO catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.
Protocol 2: Green Synthesis using H₂O₂/HCl System
This protocol represents an environmentally benign, metal-free approach performed at room temperature.[5][9]
Rationale: The acidic medium (HCl) protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. H₂O₂ acts as a mild oxidant for the final aromatization step, converting the benzothiazoline intermediate to benzothiazole, with water as the only byproduct.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and the substituted aldehyde (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: To this stirring solution, add 30% hydrogen peroxide (H₂O₂ - 60 mmol) followed by concentrated hydrochloric acid (HCl - 30 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for the required time (typically 45-60 minutes).
-
Monitoring: Monitor the reaction via TLC.
-
Workup: After completion, pour the reaction mixture into ice-cold water (100 mL).
-
Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any unreacted reagents and catalyst, and then dried. Further purification can be achieved by recrystallization.
General Experimental Workflow Diagram
Caption: A generalized workflow for benzothiazole synthesis experiments.
Conclusion and Future Outlook
The synthesis of benzothiazoles has been significantly advanced by the development of diverse and highly efficient catalytic systems. For scalability, ease of handling, and cost-effectiveness, heterogeneous nanocatalysts like ZnO NPs and magnetic Fe₃O₄-based systems offer compelling advantages. For applications demanding high purity and metal-free conditions, organocatalysts and simple systems like H₂O₂/HCl provide excellent, green alternatives.
The future of catalyst development in this field will likely focus on enhancing sustainability. This includes designing catalysts from bio-renewable sources, developing systems that operate efficiently in water or under solvent-free conditions, and further improving catalyst reusability to minimize waste and cost. As the demand for structurally complex and chiral benzothiazole derivatives grows, the development of novel asymmetric catalytic systems will also remain a key research frontier.
References
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- Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. (2021). American Chemical Society.
- Application of Magnetic Nanocatalyst Fe3O4@Pyl-Cu in One-pot Synthesis of Benzothiazoles. (2024). Biological and Molecular Chemistry.
- Mustafa, A. M., & Abdullah, R. (2024). Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
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Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
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Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. (2025). PubMed. [Link]
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Synthesis of Benzothiazole Derivatives Using Green Biobased Vitamin B1 Supported on γ-Fe2O3@SiO2 Nanoparticles as Catalyst and Insilico Antiviral Activity Screening. (2021). NVEO. [Link]
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Methods used for the synthesis of benzothiazoles. (n.d.). ResearchGate. [Link]
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An efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles. (2010). Arkivoc. [Link]
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A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. (2025). ResearchGate. [Link]
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GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). IJCSPUB. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC - NIH. [Link]
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Recent Advances in the Synthesis of Benzothiazoles : A Review. (2025). ResearchGate. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. [Link]
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Effect of different catalysts in the synthesis of benzimidazole and benzothiazole a. (n.d.). ResearchGate. [Link]
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Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. (n.d.). UPCommons. [Link]
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Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. [Link]
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Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024). PMC - NIH. [Link]
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Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. (n.d.). ResearchGate. [Link]
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Synthesis of benzothiazole products via the heterogeneous catalysis based on the dehydrogenation coupling strategy. (n.d.). ResearchGate. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). ijcrt.org. [Link]
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EDITOR'S CHOICE – A Review on Synthesis of Benzothiazole Derivatives. (2018). Bentham Science. [Link]
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Synthesis of Benzothiazoles by Using a Polythiazolium Catalyst. (n.d.). Thieme. [Link]
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Numerous catalysts used for synthesis of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
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Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). ACS Publications. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-Chloro-4-methoxybenzo[d]thiazole: A Guide for Researchers
An In-depth Analysis of Two Competing Synthetic Pathways for a Key Pharmaceutical Intermediate
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic intermediates is of paramount importance. 2-Chloro-4-methoxybenzo[d]thiazole is a valuable building block in the synthesis of various biologically active compounds. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway.
Introduction to 2-Chloro-4-methoxybenzo[d]thiazole
2-Chloro-4-methoxybenzo[d]thiazole is a substituted benzothiazole, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 2-position and a methoxy group on the benzene ring makes it a versatile intermediate for further chemical modifications and the development of novel therapeutic agents. The selection of an optimal synthesis route is crucial for cost-effectiveness, scalability, and overall research and development timelines.
This guide will dissect two distinct and viable synthetic strategies:
-
Route 1: The Sandmeyer Reaction of 2-Amino-4-methoxybenzothiazole. This classical approach involves the diazotization of a primary aromatic amine followed by a copper-catalyzed chlorination.
-
Route 2: Chlorination of 4-Methoxy-2-mercaptobenzothiazole. This route utilizes a mercaptan precursor which is then converted to the target chloride.
Each route will be evaluated based on the synthesis of its key intermediate and the final transformation to 2-Chloro-4-methoxybenzo[d]thiazole.
Route 1: The Sandmeyer Reaction Pathway
This synthetic approach is a two-stage process, beginning with the synthesis of the key intermediate, 2-amino-4-methoxybenzothiazole, followed by its conversion to the final product via the Sandmeyer reaction.
Stage 1: Synthesis of 2-Amino-4-methoxybenzothiazole
The synthesis of 2-amino-4-methoxybenzothiazole typically starts from 3-methoxyaniline and involves a cyclization reaction. A common method is a modification of the Hugerschoff reaction, where the aniline is reacted with a thiocyanate salt in the presence of an oxidizing agent to form an intermediate arylthiourea, which then cyclizes.[1][2]
Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole
-
Thiourea Formation: In a well-ventilated fume hood, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent such as chlorobenzene.
-
Add concentrated sulfuric acid (0.55 eq) dropwise to form the aniline sulfate salt.
-
To this suspension, add sodium thiocyanate (1.1 eq) and heat the mixture to approximately 100°C for 3 hours to form the corresponding N-(3-methoxyphenyl)thiourea in situ.[3]
-
Cyclization: Cool the reaction mixture to around 30°C.
-
Slowly add sulfuryl chloride (1.2 eq) while maintaining the temperature below 40°C. The sulfuryl chloride acts as the oxidizing and chlorinating agent for the cyclization.
-
After the addition is complete, heat the mixture to 65-70°C for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and slowly add it to a solution of sodium hydroxide to neutralize the acid and precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-methoxybenzothiazole.[4]
Causality Behind Experimental Choices:
-
The initial formation of the aniline sulfate salt ensures a fine suspension, which facilitates a more uniform reaction with sodium thiocyanate.
-
The use of sulfuryl chloride for cyclization is an effective method, though it requires careful temperature control due to its reactivity.[3]
-
Recrystallization is a crucial step for obtaining a high-purity intermediate, which is essential for the success of the subsequent Sandmeyer reaction.[5]
Diagram of the Synthesis of 2-Amino-4-methoxybenzothiazole:
Caption: Synthesis of 2-Amino-4-methoxybenzothiazole.
Stage 2: Sandmeyer Reaction to 2-Chloro-4-methoxybenzo[d]thiazole
The Sandmeyer reaction is a well-established method for converting primary aromatic amines into various functional groups, including halides.[6][7] The reaction proceeds via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-methoxybenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[8]
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool the solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until nitrogen evolution ceases.[8]
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-methoxybenzo[d]thiazole.[5]
Causality Behind Experimental Choices:
-
Low temperatures (0-5°C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.[8]
-
Copper(I) chloride acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[6]
-
Heating the reaction mixture after the addition of the diazonium salt helps to drive the reaction to completion by promoting the decomposition of the diazonium salt and the formation of the final product.
Diagram of the Sandmeyer Reaction:
Caption: Sandmeyer reaction for the synthesis of the target compound.
Route 2: Chlorination of a Mercaptan Intermediate
This alternative route also consists of two main stages: the synthesis of 4-methoxy-2-mercaptobenzothiazole, followed by its chlorination.
Stage 1: Synthesis of 4-Methoxy-2-mercaptobenzothiazole
The synthesis of the mercaptan intermediate can be achieved through a high-pressure reaction of 3-methoxyaniline with carbon disulfide and sulfur.[9]
Experimental Protocol: Synthesis of 4-Methoxy-2-mercaptobenzothiazole
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, charge 3-methoxyaniline (1.0 eq), carbon disulfide (1.5 eq), and sulfur (1.5 eq).
-
Reaction Conditions: Seal the autoclave and introduce nitrogen gas to a pressure of 6-15 MPa.
-
Heat the reaction mixture to 200-260°C and maintain for 2-5 hours with stirring.[9]
-
Work-up and Purification: After cooling the reactor, carefully release the pressure.
-
Dissolve the crude product in an aqueous alkali solution (e.g., NaOH).
-
Filter to remove any insoluble impurities.
-
Acidify the filtrate with an acid (e.g., HCl) to a pH of 4-5 to precipitate the 4-methoxy-2-mercaptobenzothiazole.
-
Filter the solid product, wash with water, and dry to obtain the pure mercaptan. A yield of 90-100% has been reported for this type of reaction.[9]
Causality Behind Experimental Choices:
-
The high pressure and temperature are necessary to overcome the activation energy for the reaction between the aniline, carbon disulfide, and sulfur to form the benzothiazole ring.
-
The use of an autoclave is essential for safely containing the high pressures generated during the reaction.
-
The acid-base work-up is an effective method for purifying the mercaptan product, which is acidic due to the thiol group.
Diagram of the Synthesis of 4-Methoxy-2-mercaptobenzothiazole:
Caption: Chlorination of the mercaptan intermediate to the final product.
Head-to-Head Comparison
To provide a clear and objective comparison, the key parameters of each route are summarized in the table below.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Chlorination of Mercaptan |
| Starting Materials | 3-Methoxyaniline, Sodium Thiocyanate, Sulfuric Acid, Sulfuryl Chloride, Sodium Nitrite, Copper(I) Chloride | 3-Methoxyaniline, Carbon Disulfide, Sulfur, Sulfuryl Chloride, Water |
| Key Intermediates | 2-Amino-4-methoxybenzothiazole, Diazonium Salt | 4-Methoxy-2-mercaptobenzothiazole |
| Reaction Conditions | Stage 1: 100°C, then 65-70°C, atmospheric pressure. Stage 2: 0-5°C, then 60-70°C, atmospheric pressure. | Stage 1: 200-260°C, 6-15 MPa. Stage 2: 20-25°C, atmospheric pressure. |
| Reported Yields | Moderate to good overall yields, but can be variable depending on the efficiency of each step. | High overall yield, with the mercaptan synthesis reported at 90-100%. [9] |
| Safety Considerations | Diazonium salts are potentially explosive and must be handled with care at low temperatures. [8] | Requires a high-pressure autoclave for the first step. Sulfuryl chloride is corrosive and toxic. |
| Scalability | Scalable, but requires careful temperature control for the diazotization step. | The high-pressure step may be a bottleneck for scaling up in a standard laboratory setting. |
| Purification | Requires column chromatography for the final product. | Final product precipitates and can be purified by filtration and washing. |
Discussion and Recommendations
Both synthetic routes offer viable pathways to 2-Chloro-4-methoxybenzo[d]thiazole, each with its own set of advantages and disadvantages.
Route 1 (Sandmeyer Reaction) is a more traditional and widely practiced method in medicinal chemistry. The reactions are generally performed at or near atmospheric pressure, making it accessible in most laboratory settings. However, the use of potentially unstable diazonium salts requires strict temperature control and careful handling. The overall yield can be moderate and may require optimization for each step. The final purification by column chromatography can also be a time-consuming step.
Route 2 (Chlorination of Mercaptan) presents a potentially more efficient and higher-yielding alternative. The reported yield for the high-pressure synthesis of the mercaptan intermediate is excellent. [9]The subsequent chlorination is a straightforward reaction at room temperature with a simple work-up. The main drawback of this route is the requirement of a high-pressure autoclave for the synthesis of the mercaptan intermediate. This specialized equipment may not be available in all research laboratories. However, for large-scale production, this could be a more economical route due to the high yields and simpler purification of the final product.
Decision-Making Workflow:
Caption: Decision-making workflow for selecting the optimal synthesis route.
For process development and larger-scale production , where efficiency and yield are critical, Route 2 (Chlorination of Mercaptan) is highly attractive. The high-yielding synthesis of the mercaptan intermediate and the simple final chlorination step make it a potentially more cost-effective and streamlined process, provided the initial investment in high-pressure equipment can be justified.
Ultimately, the choice of synthesis route will depend on the specific needs, resources, and scale of the research or production campaign. This guide provides the necessary technical details and comparative analysis to make an informed decision.
References
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Wikipedia. (n.d.). 2-Mercaptobenzothiazole. In Wikipedia. Retrieved from [Link]
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Nikolay, S., et al. (2019). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 24(21), 3948. [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Bar-Nir, G., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1238-1245. [Link]
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Laitonjam, W. S., & Nahakpam, L. (2016). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... [Image]. ResearchGate. [Link]
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- Improved method for synthesizing 2-mercaptobenzothiazole deriv
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Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 509–512. [Link]
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Kaur, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866. [Link]
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Kamal, A., et al. (2006). A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H- pyrimido [2,1-b] [1][10]benzothiazole and its reactions with selected. Arkivoc, 2006(10), 190-198. [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. In Wikipedia. Retrieved from [Link]
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Townsend, L. B., & Wise, D. S. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Accounts of chemical research, 40(12), 1120-1132. [Link]
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Allen, C. F. H., & VanAllan, J. A. (1948). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 28, 14. [Link]
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Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
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International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Compliance.
In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends beyond its use in a reaction. The proper disposal of surplus or waste chemicals is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, safety-driven approach to the disposal of 2-Chloro-4-methoxybenzo[d]thiazole, a heterocyclic compound valuable in the synthesis of bioactive molecules. As your partner in laboratory safety, we aim to provide clarity and confidence in handling this final, crucial step.
This document outlines two primary pathways for the disposal of 2-Chloro-4-methoxybenzo[d]thiazole: the mandatory, compliant route via a licensed waste disposal service, and an optional, in-lab chemical degradation procedure for small quantities, designed to render the compound less hazardous prior to final disposal.
Hazard Profile and Essential Safety Precautions
Anticipated Hazards:
-
Acute Toxicity: Assumed to be toxic if swallowed or in contact with skin.
-
Inhalation Hazard: Likely harmful if inhaled as a dust or aerosol.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Skin Irritation: May cause skin irritation or an allergic skin reaction.
-
Aquatic Toxicity: Presumed to be harmful to aquatic life.
Immediate Safety and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to safety protocols is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspected before use). | To prevent skin contact and absorption, given the presumed dermal toxicity. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes and potential serious eye irritation. |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider an apron or chemical-resistant suit. | To minimize skin exposure. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols, addressing the potential inhalation hazard. |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical advice.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
After swallowing: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Primary Disposal Route: Professional Waste Management
The most secure and compliant method for disposing of 2-Chloro-4-methoxybenzo[d]thiazole is through a licensed environmental waste management company. This approach ensures that the chemical is handled, transported, and disposed of in accordance with all local, state, and federal regulations.
Caption: Workflow for professional waste disposal.
Step-by-Step Protocol for Professional Disposal:
-
Segregation and Collection:
-
Collect waste 2-Chloro-4-methoxybenzo[d]thiazole and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels) in a dedicated, properly sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "2-Chloro-4-methoxybenzo[d]thiazole," and the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or a pre-approved hazardous waste contractor to schedule a pickup. Provide them with an accurate description and quantity of the waste.
-
In-Lab Chemical Degradation: Alkaline Hydrolysis (for Experienced Personnel)
For small, manageable quantities, chemical degradation can be an effective preliminary step to reduce the hazard level of 2-Chloro-4-methoxybenzo[d]thiazole before it enters the waste stream. The 2-chloro substituent on the benzothiazole ring is susceptible to nucleophilic substitution, particularly alkaline hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, yielding 2-hydroxy-4-methoxybenzo[d]thiazole, which is anticipated to be less toxic.
It is imperative that this procedure is performed only by trained chemists with a thorough understanding of the reaction and its potential hazards. Always perform this procedure in a certified chemical fume hood.
A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-4-methoxybenzo[d]thiazole
Understanding the Hazard Profile
2-Chloro-4-methoxybenzo[d]thiazole's structure, featuring a chlorinated thiazole ring fused to a methoxy-substituted benzene ring, suggests a hazard profile that warrants careful handling.[1][2] The benzothiazole core is a common scaffold in biologically active compounds, and the presence of a reactive chloro group at the 2-position indicates potential for toxicity and irritation.[2]
Based on data from analogous compounds, researchers should assume that 2-Chloro-4-methoxybenzo[d]thiazole may be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [4][5][6]
-
A cause of serious eye irritation and skin irritation. [5][6][7]
-
Potentially sensitizing upon skin contact. [7]
-
Toxic to aquatic life with long-lasting effects. [7]
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-Chloro-4-methoxybenzo[d]thiazole. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory. The outer glove should be removed and disposed of immediately upon known or suspected contact.[8] Thicker gloves generally offer better protection.[8] |
| Eye & Face Protection | Chemical splash goggles are required at all times.[9] When there is a risk of splashing, a face shield must be worn in addition to goggles.[8][9] |
| Body Protection | A flame-resistant lab coat is required.[9] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or impervious clothing should be worn.[7][10] |
| Respiratory Protection | All handling of solid or solutions of 2-Chloro-4-methoxybenzo[d]thiazole must be conducted within a certified chemical fume hood.[7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[8][10] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
3.1. Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid 2-Chloro-4-methoxybenzo[d]thiazole must occur within a certified chemical fume hood.
-
Pre-Weighing Checklist:
-
Ensure the fume hood sash is at the appropriate height.
-
Verify that a waste container for contaminated solids is within the fume hood.
-
Have spill cleanup materials readily available.
-
-
Weighing Procedure:
-
Don all required PPE as outlined in the table above.
-
Tare a suitable weighing vessel on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the compound to the weighing vessel, avoiding the creation of dust.
-
Securely close the primary container of 2-Chloro-4-methoxybenzo[d]thiazole.
-
Wipe down the spatula and any surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the designated solid waste container.
-
3.2. Solution Preparation
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed 2-Chloro-4-methoxybenzo[d]thiazole.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
Emergency Procedures: Be Prepared
4.1. Spills
-
Small Spills (in fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a solvent-moistened wipe, and dispose of the wipe in the hazardous waste container.
-
-
Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.[7][11]
-
Inhalation: Move the individual to fresh air.[11][12] If breathing is difficult, administer oxygen. Seek medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting.[7][12] Rinse the mouth with water. Seek immediate medical attention.[7][12]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from the handling of 2-Chloro-4-methoxybenzo[d]thiazole must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, wipes, absorbent materials, and empty primary containers. Place all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing 2-Chloro-4-methoxybenzo[d]thiazole should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.[5][12]
By adhering to these comprehensive guidelines, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
-
DC Fine Chemicals. Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
Indagoo Research Chemicals. SAFETY DATA SHEET. Available at: [Link]
-
Pharmacy Purchasing & Products. Personal Protective Equipment to Use When Handling Hazardous Drugs. Available at: [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]
-
PubChem. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328. Available at: [Link]
Sources
- 1. Buy 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 [smolecule.com]
- 2. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 3. 2-Chloro-4-methoxybenzo[d]thiazole [myskinrecipes.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. aurochemicals.com [aurochemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
